4,6-Dimethylpyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJRXHBKPCHGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565466 | |
| Record name | 4,6-Dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157335-93-8 | |
| Record name | 4,6-Dimethyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157335-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid
Introduction
4,6-Dimethylpyrimidine-5-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules and specialty chemicals.[1][2][3] Its structural motif is found in numerous pharmaceutical and agrochemical compounds, making the development of efficient and scalable synthetic routes a significant area of research.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into the underlying reaction mechanisms, experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Synthesis Strategy: The Principle of Pyrimidine Ring Formation
The most prevalent and versatile method for constructing the pyrimidine ring of this compound involves a cyclocondensation reaction. This classical approach typically utilizes a 1,3-dicarbonyl compound or a functional equivalent, which reacts with a source of the N-C-N fragment, most commonly an amidine.[4][5] Variations of this strategy offer different advantages in terms of yield, purity, and scalability.
Pathway 1: Classical Synthesis from Ethyl Diacetoacetate and Formamidine
This pathway represents a robust and well-established method for the laboratory-scale synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. The key steps involve the formation of an enolate from ethyl diacetoacetate, followed by cyclization with formamidine acetate in the presence of a strong base.
Reaction Scheme
Caption: Classical synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl diacetoacetate
-
Cesium carbonate
-
Anhydrous acetonitrile
-
Methyl triflate (Caution: Highly toxic and carcinogenic)[6]
-
Formamidinium acetate[7]
-
Sodium ethoxide (freshly prepared from sodium metal and anhydrous ethanol)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Enolate Precursor Formation: To a stirred slurry of cesium carbonate in anhydrous acetonitrile, add ethyl diacetoacetate. Stir the resulting mixture for 30 minutes at room temperature, then cool to 0°C.[6] Causality: Cesium carbonate acts as a base to deprotonate the ethyl diacetoacetate, but the subsequent step with methyl triflate suggests the formation of a more complex intermediate rather than a simple enolate for cyclization.
-
Methylation: Carefully add methyl triflate dropwise to the cooled mixture over 10 minutes. Stir the reaction under an argon atmosphere, initially on a melting ice bath for 1 hour, and then at ambient temperature overnight.[6] Expertise Insight: The use of methyl triflate is a critical step to introduce a methyl group, likely at the 2-position of the diacetoacetate, to form a suitable precursor for the subsequent cyclization. Extreme caution must be exercised when handling methyl triflate due to its high toxicity.[6]
-
Cyclocondensation: Concentrate the slurry and add solid formamidinium acetate followed by a freshly prepared solution of sodium ethoxide in anhydrous ethanol. Reflux the mixture for 4 hours under an argon blanket.[6] Mechanism: The sodium ethoxide acts as a strong base to facilitate the cyclocondensation reaction between the methylated diacetoacetate derivative and formamidine acetate, leading to the formation of the pyrimidine ring.
-
Work-up and Purification: After cooling, filter the reaction mixture and evaporate the filtrate. Partition the residue between dichloromethane and saturated sodium bicarbonate solution. Extract the aqueous phase multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent.[6]
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain ethyl 4,6-dimethylpyrimidine-5-carboxylate.[6]
-
Hydrolysis: The resulting ethyl ester can be hydrolyzed to this compound using standard saponification procedures, typically by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification.
Data Summary
| Parameter | Value | Reference |
| Yield of Ethyl Ester | 48% (after distillation) | [6] |
| Boiling Point of Ethyl Ester | 105-110°C / 20 Torr | [6] |
| ¹H NMR (CD₃CN, 400MHz) | δ 8.902 (s, 1H), 4.409 (q, 7.1Hz, 2H), 2.482 (s, 6H), 1.364 (t, 7.1Hz, 3H) | [6] |
Pathway 2: Multicomponent Reactions
Modern synthetic strategies often employ multicomponent reactions (MCRs) to enhance efficiency and atom economy.[8][9] While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be adapted. For instance, a one-pot reaction involving an aldehyde, a β-ketoester, and an amidine source could potentially yield the desired pyrimidine core.
Conceptual Reaction Scheme
Sources
- 1. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 2. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4,6-Dimethylpyrimidine-5-carboxylic acid (CAS No. 157335-93-8), a key intermediate in the pharmaceutical and agrochemical industries. This document delves into the molecular structure, spectral characteristics, and fundamental physicochemical parameters of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, offering valuable insights for researchers and professionals engaged in drug discovery and development. The guide is structured to deliver not just data, but also the scientific rationale behind the presented information, ensuring a thorough understanding of this important chemical entity.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups and a carboxylic acid functional group. Its strategic importance lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. Notably, it serves as a crucial intermediate in the preparation of certain macrocyclic broad-spectrum antibiotics.[1] The growing interest in pyrimidine-based compounds for various applications underscores the need for a detailed understanding of the physicochemical properties of key intermediates like this compound.[2]
This guide aims to provide an in-depth analysis of these properties, supported by available data and established scientific principles. It is designed to be a practical resource for scientists in both academic and industrial research settings.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below, providing a snapshot of its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 157335-93-8 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Canonical SMILES | CC1=C(C(=O)O)C(=NC=N1)C | [3] |
| InChI Key | SBJRXHBKPCHGQY-UHFFFAOYSA-N | [5] |
Structural Diagram
The molecular structure of this compound is pivotal to its chemical behavior. The pyrimidine ring, an aromatic heterocycle, provides a stable scaffold, while the carboxylic acid group is the primary site of reactivity and influences properties like acidity and solubility. The two methyl groups contribute to the molecule's lipophilicity.
Caption: Molecular structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for predicting the behavior of a compound in various experimental and physiological conditions.
| Property | Value | Remarks | Source |
| Melting Point | Not Experimentally Determined | Predicted values may vary. Experimental verification is recommended. | - |
| Boiling Point | 319.7 ± 37.0 °C | Predicted value. | [6] |
| pKa | 0.78 ± 0.32 | Predicted value. The acidity is influenced by the electron-withdrawing pyrimidine ring. | [6] |
| LogP (XLogP3) | 0.5 | Indicates a relatively low lipophilicity and suggests some water solubility. | [3] |
| Solubility | Not Quantitatively Determined | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. Qualitative data from synthesis protocols suggest solubility in acetone and methanol.[1] | - |
| Appearance | White to off-white solid | [6] | |
| Storage | Sealed in a dry place at room temperature | [6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CD₃OD):
-
¹³C NMR:
-
-
Carboxylic Carbon (C=O): ~165-185 ppm
-
Pyrimidine Ring Carbons: ~110-160 ppm
-
Methyl Carbons (CH₃): ~20-30 ppm
-
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI):
-
m/z: 153.1 (M + 1)[1]
-
Infrared (IR) Spectroscopy
-
Specific experimental IR data is not available. However, the characteristic absorption bands for the functional groups present in the molecule are expected as follows:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹
-
C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1400-1600 cm⁻¹ region
-
C-H stretches (methyl groups): Around 2850-3000 cm⁻¹
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine Ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.9 g, 0.0605 mol) with an aqueous solution of sodium hydroxide (4.0 g, 0.10 mol in 70 mL of water).
-
Hydrolysis: Stir the reaction mixture at room temperature overnight to facilitate the hydrolysis of the ester.
-
Acidification: Upon completion of the reaction (monitored by a suitable technique like TLC), carefully acidify the reaction solution with concentrated hydrochloric acid until the pH is acidic.
-
Isolation of Crude Product: Concentrate the acidified solution to dryness using a rotary evaporator.
-
Purification:
-
To the dried residue, add acetone (100 mL) to dissolve the product, leaving the insoluble sodium chloride behind.
-
Filter the mixture to remove the sodium chloride and wash the solid with methanol (100 mL).
-
Combine the filtrates and concentrate to dryness.
-
Wash the resulting residue with acetonitrile (ACN) to yield the final solid product of this compound.
-
Determination of Physicochemical Properties: A Self-Validating Approach
The following are standard, self-validating protocols for the experimental determination of key physicochemical properties.
Workflow for Property Determination:
Caption: Experimental workflow for physicochemical property determination.
Methodology for Melting Point Determination (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Methodology for Solubility Determination (Gravimetric Method):
-
Saturated Solution Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Transfer the supernatant to a pre-weighed container, evaporate the solvent, and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in g/100 mL or other appropriate units. Repeat for each solvent and at different temperatures if required.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Applications and Significance
The primary significance of this compound lies in its utility as a chemical intermediate.
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is particularly valuable in the development of novel antibiotics.
-
Agrochemicals: The pyrimidine core is present in many herbicides and pesticides, and this compound can serve as a precursor in their synthesis.[2]
-
Research and Development: It is used in medicinal chemistry research to create libraries of pyrimidine-based compounds for screening against various biological targets.
The demand for this compound is driven by ongoing research and development in the pharmaceutical and agricultural sectors, with a growing emphasis on novel drug discovery and sustainable agricultural solutions.[2]
Conclusion
This compound is a compound of significant interest due to its role as a versatile intermediate. This guide has synthesized the available data on its physicochemical properties, spectroscopic characteristics, synthesis, and safety. While several key properties have been outlined, it is important to note the absence of experimentally verified data for its melting point and quantitative solubility. The provided protocols offer a framework for researchers to determine these parameters and further enrich the understanding of this compound. As research in pyrimidine-based chemistry continues to evolve, a comprehensive characterization of such foundational molecules will remain crucial for the advancement of science and technology.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CP Lab Safety. (n.d.). 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram.
- LookChem. (n.d.). This compound manufacturers and suppliers in india.
- PubChem. (n.d.). Pyrimidine-5-carboxylic acid. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). Pyrimidine-5-carboxylic acid.
- IJERA. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.
- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Digital Journal. (2023). This compound CAS 157335-93-8 Market Size, Share, Growth.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. This compound | 157335-93-8 [chemicalbook.com]
- 2. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
An In-depth Technical Guide to 4,6-Dimethylpyrimidine-5-carboxylic Acid: A Foundational Scaffold for Diverse Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethylpyrimidine-5-carboxylic acid is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a wide array of pharmacologically active compounds. While the molecule itself is not typically an active pharmaceutical ingredient, its pyrimidine core serves as a versatile scaffold in drug discovery. This guide delves into the significance of this compound as a foundational building block and explores the diverse mechanisms of action exhibited by its derivatives. From oncology to neuroscience and infectious diseases, the structural modifications of this pyrimidine nucleus have yielded compounds with significant therapeutic potential. This document provides an in-depth analysis of these mechanisms, supported by experimental evidence and protocols, to empower researchers in the ongoing quest for novel therapeutics.
The Chemical Identity and Synthetic Utility of this compound
This compound (CAS 157335-93-8) is a heterocyclic compound with the molecular formula C7H8N2O2.[1][2][3] Its structure, featuring a pyrimidine ring substituted with two methyl groups and a carboxylic acid moiety, makes it a valuable precursor in organic synthesis.
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 157335-93-8 |
| Appearance | Solid |
The primary utility of this compound lies in its role as a pharmaceutical intermediate, particularly in the preparation of macrocyclic broad-spectrum antibiotics.[4] Its market growth is propelled by its expanding applications in the pharmaceutical and agrochemical sectors, where it serves as a critical building block for synthesizing active pharmaceutical ingredients (APIs) and herbicides.[5]
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of its corresponding ester, ethyl 4,6-dimethylpyrimidine-5-carboxylate.
Step-by-Step Synthesis Protocol:
-
Starting Material: Ethyl 4,6-dimethylpyrimidine-5-carboxylate.
-
Hydrolysis: The starting material is mixed with an aqueous solution of sodium hydroxide.
-
Reaction: The mixture is stirred at room temperature overnight to facilitate the hydrolysis of the ester to the carboxylic acid.
-
Acidification: The reaction mixture is acidified with concentrated hydrochloric acid.
-
Isolation: The resulting solution is concentrated to dryness.
-
Purification: The residue is washed with acetonitrile to yield the solid product, this compound.[4]
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and a plethora of biologically active molecules.[6][7] This prevalence underscores its importance as a "privileged scaffold" in drug design, capable of interacting with a wide range of biological targets. The diverse pharmacological activities of pyrimidine derivatives include anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects.[6] this compound, as a readily available pyrimidine-containing building block, provides a strategic starting point for the synthesis of novel therapeutic agents.
Mechanisms of Action of Key Derivatives of the Pyrimidine Scaffold
The true pharmacological significance of this compound is realized through its chemical elaboration into a variety of derivatives with distinct mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrimidine derivatives have emerged as potent anticancer agents, often acting as inhibitors of critical enzymes in cancer cell proliferation and survival.
-
Dual EGFR and COX-2 Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2).[8]
-
Mechanism: EGFR is a tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth. COX-2 is an enzyme involved in inflammation and has been implicated in carcinogenesis. Dual inhibition of these targets can lead to synergistic anticancer effects, including cell cycle arrest at the G1 phase and induction of apoptosis.[8]
-
-
FGFR4 Inhibition in Hepatocellular Carcinoma: Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[9]
-
Mechanism: The FGF19/FGFR4 signaling pathway is often overactivated in hepatocellular carcinoma. Selective inhibition of FGFR4 can block this aberrant signaling, leading to reduced tumor growth.
-
-
Cytotoxicity against Pancreatic Adenocarcinoma: Novel pyrimidine derivatives have demonstrated significant cytotoxicity against pancreatic cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil in some studies.[10] The precise mechanism often involves the induction of apoptosis.
Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives
Caption: Inhibition of EGFR by pyrimidine derivatives blocks downstream signaling pathways, reducing cell proliferation.
Sedative-Hypnotic Effects: Modulating Neuronal Signaling
Derivatives of pyrimidine have been investigated for their sedative and hypnotic properties, offering potential alternatives to existing insomnia medications.
-
Activation of the cAMP/PKA/CREB Signaling Pathway: Certain novel pyrimidine-fused heteroatomic compounds have been shown to induce sedative-hypnotic effects by activating the cAMP/PKA/CREB signaling pathway.[11] This pathway is crucial for regulating neuronal plasticity and function.
Experimental Workflow for Assessing Sedative-Hypnotic Activity
Caption: A typical workflow for evaluating the sedative-hypnotic properties of pyrimidine derivatives.
Antimicrobial and Anti-inflammatory Potential
The pyrimidine nucleus is a common feature in many antimicrobial and anti-inflammatory drugs.
-
Antimicrobial Activity: Various derivatives of 4-alkylpyrimidine-5-carbonitrile have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.[6]
-
Anti-inflammatory Effects: Some pyrimidine derivatives exhibit anti-inflammatory properties, which are thought to be mediated, in part, through the inhibition of enzymes like COX-2.[8]
Experimental Protocols for Elucidating Mechanisms of Action
To rigorously investigate the mechanism of action of novel pyrimidine derivatives, a series of well-defined experimental protocols are essential.
In Vitro Kinase Inhibition Assay (for EGFR)
-
Objective: To determine the inhibitory activity of a pyrimidine derivative against EGFR kinase.
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate, and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the EGFR kinase.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic effects of a pyrimidine derivative on cancer cell lines.
-
Materials: Cancer cell line (e.g., PanC-1 for pancreatic cancer), cell culture medium, MTT reagent, and the test compound.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]
Future Directions and Conclusion
This compound stands as a testament to the power of scaffold-based drug discovery. While its direct biological activity is limited, its synthetic accessibility and the inherent pharmacological potential of the pyrimidine core make it an invaluable starting point for the development of new medicines. Future research will likely focus on:
-
Expanding the chemical diversity of derivatives through combinatorial chemistry and novel synthetic methodologies.
-
Employing structure-based drug design to create more potent and selective inhibitors of specific biological targets.
-
Investigating novel therapeutic areas for pyrimidine derivatives, building on the broad spectrum of activities already observed.
References
- Future Market Report. (n.d.). This compound CAS 157335-93-8 Market Size, Share, Growth. [Link]
- CP Lab Safety. (n.d.). 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram. [Link]
- PubChem. (n.d.). This compound. [Link]
- Zhang, Y., et al. (2025-02-15). Design, synthesis and evaluation of pyrimidine derivatives as sedative-hypnotic agents. European Journal of Medicinal Chemistry. [Link]
- Mudgal, M. P., et al. (2024-10-21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link]
- Patel, H., et al. (2020-04-23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
- Gevorgyan, A. R., et al. (2021-04-12). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Abdel-Wahab, B. F., et al. (2018). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities.
- Chen, Y., et al. (2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry. [Link]
- Chemistry Stack Exchange. (2020-06-02). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]
- El-Sayed, N. F., et al. (2025-03-18).
- Singh, P., & Kumar, A. (2017-04-03). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
- Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 157335-93-8 [chemicalbook.com]
- 5. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 11. Design, synthesis and evaluation of pyrimidine derivatives as sedative-hypnotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Application of Novel 4,6-Dimethylpyrimidine-5-carboxylic Acid Derivatives
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—in DNA and RNA provides a natural starting point for designing molecules that can interact with a vast array of biological targets.[1][3] The pyrimidine framework's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for potent and specific interactions within enzyme active sites and receptor binding pockets.[4][5] This versatility has led to the development of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology (e.g., 5-Fluorouracil), infectious diseases (e.g., Zidovudine), and cardiovascular medicine (e.g., Rosuvastatin).[5]
Within this broad class of compounds, derivatives of this compound represent a particularly compelling substrate for novel drug development. This core structure offers three key points for chemical modification: the two methyl groups at the 4- and 6-positions and, most significantly, the carboxylic acid moiety at the 5-position. The carboxylic acid group is a versatile chemical handle that can be readily converted into a diverse library of functional groups, such as amides, esters, and bioisosteric replacements, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. This guide serves as a technical deep-dive into the rationale, synthesis, characterization, and potential applications of novel derivatives originating from this promising scaffold.
Section 1: The Core Scaffold: this compound
The starting point for our exploration is the this compound molecule itself (CAS: 157335-93-8).[6] Its structure is characterized by the stable pyrimidine ring, decorated with two electron-donating methyl groups that can influence the ring's electronic properties and provide steric features for molecular recognition. The carboxylic acid at the C5 position is the primary reactive center for derivatization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| XLogP3 | 0.5 | [6] |
| Boiling Point | 319.7±37.0 °C (Predicted) | [7] |
| pKa | 0.78±0.32 (Predicted) | [7] |
The synthesis of the core scaffold can be achieved through several routes, a common one being the hydrolysis (saponification) of the corresponding ethyl ester, ethyl 4,6-dimethylpyrimidine-5-carboxylate.[7] This reaction is typically performed by stirring the ester with an aqueous solution of a strong base like sodium hydroxide at room temperature, followed by acidification to precipitate the carboxylic acid.[7]
Section 2: Rationale for Derivatization: Targeting Key Pathological Pathways
The decision to use this compound as a scaffold is driven by the proven success of related structures, particularly pyrimidine-5-carboxamides, in modulating key enzymes implicated in human diseases. The carboxylic acid is a liability in many drug candidates due to poor membrane permeability and rapid metabolism (e.g., via glucuronidation), which can lead to low oral bioavailability and toxicity.[8] Converting it into derivatives like amides or esters mitigates these issues while enabling new, targeted interactions.
Key Therapeutic Targets for Pyrimidine-5-Carboxamide Derivatives:
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[9] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Pyrimidine-5-carboxamide derivatives have been successfully developed as potent inhibitors of spleen tyrosine kinase (Syk), a key mediator in the allergic inflammatory cascade, and salt-inducible kinases (SIKs), which are involved in inflammatory bowel disease.[4][10]
-
Metabolic Disease Modulation: Nicotinamide N-methyltransferase (NNMT) is an enzyme linked to obesity and type 2 diabetes. Its inhibition is a promising therapeutic strategy. A recent patent application describes a series of novel pyrimidine-5-carboxamide compounds as potent NNMT inhibitors, highlighting the scaffold's potential in treating metabolic disorders.[11]
-
Diabetes Treatment: α-Glucosidase is a target enzyme for managing type 2 diabetes, as its inhibition slows carbohydrate digestion and reduces postprandial hyperglycemia.[12] Chiral pyrimidinyl-piperazine carboxamides have been synthesized and shown to be highly potent α-glucosidase inhibitors, demonstrating another valuable application for this compound class.[12]
This body of evidence provides a strong rationale for synthesizing novel derivatives of this compound. The primary goal is to generate amide and ester libraries to explore structure-activity relationships (SAR) for these and other high-value biological targets.
Section 3: Key Synthetic Strategies for Novel Derivatives
The conversion of the carboxylic acid group is the most direct path to generating chemical diversity from the core scaffold. The two most important transformations are amide bond formation and esterification.
Amide Bond Formation: The Gateway to Bioactivity
Amide synthesis is arguably the most critical reaction in medicinal chemistry. The choice of coupling method depends on the reactivity of the amine, the steric hindrance around the carboxylic acid, and the desired scale of the reaction.
Causality Behind Experimental Choices: For simple, non-hindered primary and secondary amines, standard coupling reagents are efficient. Dicyclohexylcarbodiimide (DCC) or related carbodiimides are used to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) significantly accelerates the reaction, preventing the formation of a stable N-acylurea byproduct, especially with sterically hindered substrates.[13][14] For more challenging couplings, such as those involving electron-deficient amines or sterically bulky partners where standard methods fail, converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH provides a more reactive intermediate, enabling the reaction to proceed at elevated temperatures.[15]
Esterification: Modulating Solubility and Prodrug Potential
Esterification is used to mask the polar carboxylic acid, which can improve cell permeability and oral bioavailability. Esters can also be designed as prodrugs that are hydrolyzed by endogenous esterases to release the active carboxylic acid at the target site.
Causality Behind Experimental Choices: The Steglich esterification, which uses the same DCC/DMAP reagent system as amide coupling, is a mild and highly effective method for reacting carboxylic acids with a wide range of alcohols under neutral conditions.[14][16] This is particularly advantageous for substrates that are sensitive to acid or base. For large-scale or green chemistry applications, solid-phase catalysts like Dowex H+ resins offer a reusable and environmentally friendly alternative that simplifies product purification, as the catalyst can be removed by simple filtration.[17]
Bioisosteric Replacement: Advanced Drug Design
For overcoming fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) problems associated with the carboxylic acid group, replacing it entirely with a bioisostere is an advanced strategy.[8] Bioisosteres are functional groups with similar steric and electronic properties that can mimic the parent group's biological activity while offering a different physicochemical profile.[18] A common replacement for a carboxylic acid is a tetrazole ring, which maintains the acidic proton and hydrogen bonding capabilities but has different pKa and lipophilicity, often leading to improved oral bioavailability, as exemplified by the angiotensin II antagonist losartan.[18]
Section 4: Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of key derivatives. They include steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: General Procedure for Amide Synthesis via DCC/DMAP Coupling
This protocol describes the synthesis of N-benzyl-4,6-dimethylpyrimidine-5-carboxamide.
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzylamine (1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the components in anhydrous Dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Steglich Esterification
This protocol describes the synthesis of Benzyl 4,6-dimethylpyrimidine-5-carboxylate.
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1 to work up the reaction and purify the resulting ester.
Diagram: General Synthetic Workflow
The following diagram illustrates the logical flow from the core scaffold to novel, biologically active derivatives.
Caption: Workflow from core scaffold to lead compound.
Section 5: Characterization of Novel Derivatives
Unequivocal structural confirmation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structure elucidation. For an N-benzyl amide derivative, one would expect to see the characteristic pyrimidine proton singlet, two singlets for the C4 and C6 methyl groups, and new signals corresponding to the benzyl group and the amide N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio for the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) would confirm amide bond formation.
Section 6: Biological Evaluation and Structure-Activity Relationships (SAR)
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay depends on the therapeutic target rationalized in Section 2. For instance, if targeting kinases, derivatives would be screened against a panel of relevant kinases to determine their inhibitory concentration (IC₅₀).
Table: Representative SAR Data for Pyrimidine-based Inhibitors
The following data, adapted from the literature for illustrative purposes, shows how structural modifications can impact biological activity against a hypothetical kinase target.
| Compound ID | R Group (at C5-carboxamide) | IC₅₀ (nM) | Key Insight |
| 1a | -NH-benzyl | 150 | Baseline activity with a simple aromatic substituent. |
| 1b | -NH-(4-fluoro-benzyl) | 75 | Addition of an electron-withdrawing group improves potency, possibly through new interactions in the binding pocket. |
| 1c | -NH-(3,4-dichloro-benzyl) | 25 | Further halogenation significantly enhances activity, suggesting a hydrophobic pocket is being engaged. |
| 1d | -NH-cyclohexyl | 800 | Replacement of the aromatic ring with an aliphatic ring reduces potency, indicating the importance of π-π interactions. |
Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
From this data, a clear SAR emerges: halogenated benzyl substituents at the amide nitrogen are beneficial for potency, while aliphatic groups are detrimental. This information guides the next round of synthesis in a lead optimization campaign.
Diagram: Hypothetical Kinase Inhibition Pathway
This diagram illustrates how a pyrimidine derivative might function as an ATP-competitive kinase inhibitor.
Caption: ATP-competitive kinase inhibition mechanism.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of its derivatives, makes it an attractive core for medicinal chemistry campaigns. The primary derivatization of the C5-carboxylic acid into amides and esters provides a direct route to modulate the compound's physicochemical properties and explore interactions with high-value targets like kinases and metabolic enzymes.
Future work should focus on expanding the diversity of the synthesized libraries, including the exploration of a wider range of amine and alcohol coupling partners and the synthesis of advanced bioisosteric replacements. A deeper investigation into the structure-activity relationships, guided by computational modeling and empirical screening data, will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the next generation of pyrimidine-based therapeutics.
References
- BenchChem. (2025).
- ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Journal of Medicinal Chemistry.
- Lätti, S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.
- ResearchGate. (2018). Examples of carboxylic acid bioisosteres having different pKa.
- J-STAGE. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Chemical and Pharmaceutical Bulletin.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- National Institutes of Health (NIH). (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters.
- Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- ResearchGate. (2021).
- Future Market Report. (2024). This compound CAS 157335-93-8 Market Size, Share, Growth.
- Organic Syntheses. Esterification of Carboxylic Acids with Alcohols and Thiols.
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Google Patents. (1970). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
- PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis.
- Google Patents. (2000).
- ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- National Institutes of Health (NIH). (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.
- National Institutes of Health (NIH). (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.
- Royal Society of Chemistry. (2013). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry.
- Advanced Journal of Chemistry. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
- Organic Chemistry Portal. (1978).
- Royal Society of Chemistry. (2015).
- ChemicalBook. (2025). This compound | 157335-93-8.
- National Institutes of Health (NIH). (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC.
- ResearchGate. (2025). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
- PubChem. This compound | C7H8N2O2 | CID 14922222.
- Google Patents. (2019). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 5. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 157335-93-8 [chemicalbook.com]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 10. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Analysis of 4,6-Dimethylpyrimidine-5-carboxylic Acid
Introduction
4,6-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this molecule, offering field-proven insights and detailed experimental protocols for researchers and scientists.
The structural integrity of such building blocks is the foundation of successful drug discovery campaigns. Therefore, a comprehensive understanding of its spectroscopic signature is not merely academic but a critical component of quality control and synthetic validation. This document is structured to provide a logical workflow, from theoretical prediction to practical application, for the analysis of this compound.
Molecular Structure
The unique electronic and structural environment of each atom in this compound gives rise to its characteristic spectroscopic fingerprint. The numbering convention used throughout this guide is presented below.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5-25 mg of this compound. [2][3]Dissolve the solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃, CD₃OD). [3][4]2. Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [2][3]3. Instrument Setup: Place the NMR tube into a spinner turbine, adjusting its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.
-
Data Acquisition: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Spectral Measurement: Acquire the ¹H NMR spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectrum should be manually phased and baseline corrected for accurate analysis and integration. Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm). [5]
¹³C NMR Analysis
Carbon-13 NMR spectroscopy provides information on the carbon backbone of the molecule. As a less sensitive nucleus than ¹H, higher sample concentrations are often required. [2]
Interpretation and Predicted Data
Due to molecular symmetry, five distinct signals are expected in the ¹³C NMR spectrum. While direct experimental data for this specific compound is not readily available in the literature, a reliable prediction can be made based on the known chemical shifts of pyrimidine and the substituent effects of methyl and carboxylic acid groups. [6][7]
-
Carboxylic Carbon (C7): The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the δ 165-175 ppm range. [8][9]2. Pyrimidine Carbons (C4, C6): These two carbons are equivalent and bonded to both a nitrogen and a methyl group. They are expected to be significantly downfield, predicted around δ 160-165 ppm .
-
Pyrimidine Carbon (C2): This carbon is situated between two nitrogen atoms and is also highly deshielded, predicted to appear near δ 155-160 ppm .
-
Pyrimidine Carbon (C5): This carbon, bonded to the carboxylic acid group, is predicted to be the most upfield of the ring carbons, likely in the δ 120-125 ppm range.
-
Methyl Carbons (C4-CH₃, C6-CH₃): The two equivalent methyl group carbons are expected in the aliphatic region, around δ 20-25 ppm .
The following table summarizes the predicted ¹³C NMR chemical shifts.
| Predicted Chemical Shift (δ ppm) | Assignment |
| 168.0 | C OOH (C7) |
| 162.5 | C 4, C 6 |
| 157.0 | C 2 |
| 122.0 | C 5 |
| 22.5 | C4-C H₃, C6-C H₃ |
Experimental Protocol: ¹³C NMR
The protocol for ¹³C NMR is analogous to that for ¹H NMR, with the primary difference being the need for a more concentrated sample and a longer acquisition time.
-
Sample Preparation: Prepare a concentrated solution by dissolving 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent. [3]2. Filtration and Setup: Follow the same filtration and instrument setup procedures as for ¹H NMR.
-
Data Acquisition: ¹³C experiments require significantly more scans than ¹H experiments due to the low natural abundance of the ¹³C isotope. A typical acquisition may involve several hundred to a few thousand scans, taking from 30 minutes to several hours. Proton decoupling is used to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.5 ppm). [5]
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Interpretation and Data
The molecular formula of this compound is C₇H₈N₂O₂, corresponding to a monoisotopic mass of 152.06 Da. [10]
Ionization Method
For a polar, thermally labile molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. [11][12]ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, which is advantageous for confirming molecular weight. [13]Experimental data shows an observed ion at m/z 153.1 , which corresponds to the protonated molecule, [M+H]⁺. [1]
Fragmentation Analysis
While soft ionization minimizes fragmentation, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to purposefully fragment the molecular ion and gain further structural information. For the [M+H]⁺ ion of this compound, a logical and common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂) or formic acid (HCOOH).
-
Loss of CO₂: The protonated molecule (m/z 153.1) could lose a molecule of carbon dioxide (44.0 Da), resulting in a fragment ion at m/z 109.1 . This corresponds to the protonated 4,6-dimethylpyrimidine fragment.
Figure 3: Proposed primary fragmentation pathway for the [M+H]⁺ ion.
The following table summarizes the key ions expected in the mass spectrum.
| m/z | Ion | Description |
| 153.1 | [M+H]⁺ | Protonated Molecular Ion |
| 109.1 | [M+H - CO₂]⁺ | Fragment after loss of carbon dioxide |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an ESI-compatible solvent. A mixture of methanol or acetonitrile with water is common. [11]To promote protonation in positive ion mode, a small amount (0.1%) of formic acid is typically added to the solvent. [11]2. Infusion: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio to generate the mass spectrum.
-
MS/MS Analysis (Optional): For fragmentation studies, the ion of interest (e.g., m/z 153.1) is selected, subjected to collision with an inert gas (like argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed.
Conclusion
The spectroscopic analysis of this compound by NMR and MS provides a clear and definitive confirmation of its chemical structure. The ¹H NMR spectrum is simple and diagnostic, showing the characteristic downfield pyrimidine proton and the six-proton singlet for the equivalent methyl groups. While experimental ¹³C NMR data is sparse, reliable predictions based on substituent effects align with the proposed structure. Mass spectrometry, particularly with a soft ionization technique like ESI, unambiguously confirms the molecular weight via the [M+H]⁺ ion at m/z 153.1. Together, these techniques form a robust analytical workflow, empowering researchers in drug development to proceed with confidence in the quality and identity of this critical synthetic intermediate.
References
- Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 659-687.
- Vekey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5437-5450.
- Queen Mary University of London. (n.d.). NMR Sample Preparation.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy.
- University of California, Davis. (n.d.). NMR Sample Prepara-on.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14922222, this compound.
- Wikipedia. (n.d.). Electrospray ionization.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound(157335-93-8) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]
The Dimethylpyrimidine Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery
A Senior Application Scientist's Guide to Unlocking the Potential of Dimethylpyrimidine Compounds in Drug Development
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry, providing the structural backbone for numerous therapeutic agents.[1][2] Its inherent ability to interact with a wide range of biological targets has made it a "privileged scaffold" in the design of novel drugs.[3][4] Among the vast chemical space of pyrimidine derivatives, dimethylpyrimidine compounds have emerged as a particularly promising class, demonstrating a diverse array of biological activities. These compounds, characterized by the presence of two methyl groups on the pyrimidine ring, serve as versatile building blocks in the synthesis of complex heterocyclic systems, which are foundational to many active pharmaceutical ingredients (APIs).[5] This guide provides an in-depth exploration of the potential therapeutic targets of dimethylpyrimidine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the key signaling pathways modulated by these compounds, detail the experimental methodologies for target identification and validation, and present a forward-looking perspective on this exciting area of drug discovery.
Key Therapeutic Areas and Molecular Targets
Dimethylpyrimidine derivatives have shown significant promise across several therapeutic areas, most notably in oncology and anti-inflammatory applications.[4][6] Their efficacy stems from their ability to modulate the activity of key proteins involved in disease pathogenesis.
Oncology: A Primary Focus for Dimethylpyrimidine Derivatives
The anticancer potential of pyrimidine derivatives, including dimethylpyrimidines, is well-documented.[1][2][7] These compounds exert their effects through various mechanisms, primarily by targeting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][3]
Protein Kinase Inhibition: A Dominant Mechanism of Action
Kinase deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][8] Dimethylpyrimidine derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell adhesion, survival, proliferation, and migration.[9] A series of 2,4-diaminopyrimidine derivatives have been developed as FAK inhibitors, with some compounds demonstrating potent anticancer activity against lung and breast cancer cell lines.[9]
-
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10] Pyrimidine-based compounds, including those with 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds, have shown potent inhibition of AURKA, AURKB, and PLK.[10]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently mutated and overexpressed in various cancers, leading to uncontrolled cell proliferation.[6] Pyrimidine derivatives have been developed as EGFR inhibitors, targeting both wild-type and mutant forms of the receptor.[3][11]
-
Other Oncogenic Kinases: The versatility of the dimethylpyrimidine scaffold has enabled the development of inhibitors for a wide range of other kinases implicated in cancer, including:
-
c-KIT, VEGFR, and PDGFR: Receptor tyrosine kinases involved in tumor growth and angiogenesis.[3]
-
Akt (Protein Kinase B): A key node in cell survival and proliferation pathways.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle.[12]
-
SRC Family Kinases (SFKs): Involved in cell adhesion, growth, and differentiation.[13]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted in B-cell malignancies.[13]
-
p38 Mitogen-Activated Protein Kinase (MAPK): Implicated in cancer cell proliferation and survival.[14]
-
Calcium/calmodulin-dependent protein kinase IV (CAMKIV): Associated with cancer and neurodegenerative diseases.[15]
-
Signaling Pathway Modulation by Dimethylpyrimidine-Based Kinase Inhibitors
The inhibition of these kinases by dimethylpyrimidine compounds disrupts critical cancer-promoting signaling pathways.
DOT script for a diagram illustrating the inhibition of the FAK signaling pathway:
Caption: Inhibition of the FAK signaling pathway by a dimethylpyrimidine derivative.
Other Anticancer Mechanisms
Beyond kinase inhibition, dimethylpyrimidine derivatives have been explored for other anticancer activities:
-
Interference with DNA/RNA Synthesis: As analogs of natural pyrimidines, some derivatives can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis.[2]
-
Targeting Ubiquitin-Specific Peptidase 7 (USP7): USP7 is involved in the regulation of tumor suppressors and oncogenes. Pyrrole[2,3-d]pyrimidin-4-one derivatives have been identified as potent USP7 inhibitors.[12]
-
Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): ENPP1 is implicated in cancer cell metabolism and signaling. Pyrido[2,3-d]pyrimidin-7-one derivatives have shown significant ENPP1 inhibitory activity.[12]
Anti-inflammatory and Other Therapeutic Applications
The therapeutic potential of dimethylpyrimidine compounds extends beyond oncology.
-
Cyclooxygenase (COX) Inhibition: Certain dimethylpyridine derivatives have demonstrated inhibitory activity against COX-1 and COX-2, enzymes that are central to the inflammatory process.[6][16]
-
Chemokine Receptor Modulation: A class of pyrimidine-based compounds has been identified to alter the signaling of CXCR2, a chemokine receptor involved in inflammation.[17]
-
Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in many compounds with antibacterial, antifungal, and antiviral properties.[4][18][19]
Experimental Workflows for Target Identification and Validation
The identification and validation of therapeutic targets for dimethylpyrimidine compounds involve a multi-step process that combines computational and experimental approaches.
Target Identification
-
High-Throughput Screening (HTS): A large library of dimethylpyrimidine compounds is screened against a panel of potential targets (e.g., kinases, enzymes) using biochemical or cell-based assays.
-
Phenotypic Screening: Compounds are tested for their ability to induce a desired phenotype in a cellular model of a disease (e.g., inhibition of cancer cell proliferation). The molecular target responsible for the observed phenotype is then identified through subsequent target deconvolution studies.
-
Computational Approaches:
-
Molecular Docking: In silico studies are used to predict the binding affinity and mode of interaction between dimethylpyrimidine derivatives and the active sites of potential protein targets.[14]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structures of the compounds with their biological activities, aiding in the design of more potent derivatives.[20]
-
Target Validation
Once a potential target is identified, it must be validated to confirm its role in the compound's mechanism of action.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Example: FAK)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a dimethylpyrimidine compound against a specific kinase.
-
Objective: To determine the IC50 value of a test compound against FAK.
-
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test dimethylpyrimidine compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the FAK enzyme, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Proliferation Assay (Example: MTT Assay)
This protocol describes a common method to assess the antiproliferative activity of a compound on cancer cells.
-
Objective: To determine the IC50 value of a test compound against a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Test dimethylpyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
DOT script for a diagram illustrating the experimental workflow for target validation:
Caption: A streamlined workflow for the validation of a therapeutic target.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of selected dimethylpyrimidine derivatives against various therapeutic targets.
| Compound Class | Target | IC50 Value | Cell Line | Reference |
| Diaminopyrimidine Derivative (A12) | FAK | - | A549 (lung cancer) | [9] |
| 94 nM | MDA-MB-231 (breast cancer) | [9] | ||
| 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Derivative (4e) | α-amylase | 0.055 µM | - | [14] |
| α-glucosidase | 0.050 µM | - | [14] | |
| Cytotoxicity | 0.009 µM | - | [14] | |
| Aminopyrimidine Derivative (Alisertib) | AURKA | 1.2 nM | - | [10] |
| Aminopyrimidine Derivative (Barasertib) | AURKB | 0.37 nM | - | [10] |
| Pyrimidine Derivative (BI2536) | PLK | 0.83 nM | - | [10] |
| Pyrimidine Derivative (Compound 1) | CAMKIV | 39 µM (IC50) | Human hepatoma cell line | [15] |
Future Perspectives and Conclusion
The dimethylpyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the generation of large and diverse compound libraries, increasing the probability of identifying hits against new and challenging targets. Future research in this area will likely focus on:
-
Development of Dual-Target or Multi-Target Inhibitors: To overcome drug resistance and improve therapeutic efficacy, there is a growing interest in developing single compounds that can modulate multiple targets simultaneously.[21]
-
Exploration of New Therapeutic Areas: While oncology and inflammation are the current mainstays, the diverse biological activities of dimethylpyrimidine derivatives suggest their potential in other areas, such as neurodegenerative diseases, metabolic disorders, and infectious diseases.[7][22]
-
Application of Novel Drug Discovery Technologies: The integration of artificial intelligence and machine learning in drug design can accelerate the identification and optimization of novel dimethylpyrimidine-based drug candidates.
References
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021-04-12).
- The Crucial Role of 4,6-Dimethylpyrimidine-2-carbonitrile in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (PDF) Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity - ResearchGate. (2019-04-01).
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. (2023-05-23).
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids. (2023-12-06). Available from: https://www.tandfonline.com/doi/full/10.1080/15257770.2023.2289479
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. (2021-08-26).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. (2025).
- Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Archiv der Pharmazie. (2021-09).
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System. (2023).
- Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules. (2021-12-22).
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication and Reviews. (2022-09-29).
- Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. (2021-04-23).
- Pyrimidine-based compounds modulate CXCR2-mediated signaling and receptor turnover. The FASEB Journal. (2014-07-07).
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. (2022-01).
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. (2025-03).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. (2024-07-15).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020-10-01).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Organic & Biomolecular Chemistry. (2022-08-10).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. (2024-01-20).
- Recent Advances in Pyrimidine-Based Drugs. Molecules. (2023-09-15).
- Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal. (2018-04-04).
- Pyrimidine derivatives with antitubercular activity. UCL Discovery. (2023-01-15).
- Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. (2023-09-15).
- Targeting specific cell signaling transduction pathways by dietary and medicinal phytochemicals in cancer chemoprevention. Toxicology. (2010-12-05).
- Special Issue : Targeting Cell Signaling Pathways in Drug Discovery. MDPI.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences. (2024-08-29).
- Explore Clinical Trials. Exelixis Medical Affairs.
- Mark Ji - 19MB055-Small Molecules that Inhibit the β-catenin/BCL9 Interaction. YouTube. (2021-03-24).
- Drugs That Inhibit Signaling Pathways for Tumor Cell Growth and Proliferation. ResearchGate. (2022-01).
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pyrimidine-based compounds modulate CXCR2-mediated signaling and receptor turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to the In Silico Modeling of 4,6-Dimethylpyrimidine-5-carboxylic Acid Interactions
Preamble: A Strategic Framework for a Novel Compound
This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 4,6-Dimethylpyrimidine-5-carboxylic acid. As a compound with limited explicitly documented biological targets in public databases, our approach must be both systematic and exploratory. This document is structured not as a rigid protocol but as a strategic workflow, mirroring the real-world process of computational drug discovery for a novel chemical entity. We will move from broad, predictive methods to identify potential biological targets to highly detailed simulations to characterize the thermodynamics and kinetics of binding.
The core philosophy of this guide is to explain the causality behind each methodological choice, ensuring that the researcher understands not just what to do, but why it is the appropriate next step. Every protocol is designed as a self-validating system, with built-in checks and balances to assess the reliability of the generated data.
The molecule at the center of our investigation, this compound, is a pyrimidine derivative. The pyrimidine scaffold is a well-known pharmacophore present in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2] This prevalence suggests that our subject compound has significant potential for biological interaction.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 152.15 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 157335-93-8 | ChemicalBook[4] |
Part 1: Target Identification - Charting the Interacting Landscape
The foundational step in analyzing a novel compound is to generate a high-quality hypothesis of its potential biological targets. Since we cannot rely on pre-existing data, we must employ predictive, in silico target identification methods. These computational strategies leverage vast chemogenomic databases to find proteins that are likely to bind our query molecule based on structural and chemical similarities to known ligands.[5][6]
The Rationale for Similarity-Based Target Prediction
The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities.[5] By representing this compound as a chemical fingerprint, we can screen it against databases of known bioactive ligands. Targets associated with ligands that have high similarity scores to our compound become our primary candidates for further investigation.
Experimental Protocol: Target Prediction via Chemical Similarity
This protocol outlines a generalized workflow using a public web server like TargetHunter or SwissTargetPrediction.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the structure to a simplified molecular-input line-entry system (SMILES) string. For our compound, this is CC1=C(C(=NC=N1)C)C(=O)O.
-
Ensure the structure is correctly protonated at a physiological pH (approx. 7.4). The carboxylic acid group should be deprotonated (carboxylate).
-
-
Database Screening:
-
Navigate to a chosen target prediction server.
-
Input the SMILES string of the prepared ligand.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Initiate the search. The server will compare the fingerprint of our compound against its internal database of ligand-target interactions.
-
-
Result Analysis and Target Prioritization:
-
The output will be a ranked list of potential protein targets.
-
Examine the top-ranking targets. Pay close attention to the Tanimoto similarity score between our query and the known ligands for each predicted target. A higher score indicates greater confidence.
-
Prioritize targets that are functionally related or belong to a common pathway. This can suggest a more robust biological effect.
-
Cross-reference the top candidate proteins with literature to assess their "druggability" and relevance to disease.[7]
-
Visualization: Target Identification Workflow
Caption: Workflow for identifying potential protein targets.
Part 2: Molecular Docking - Predicting the Binding Pose and Affinity
Once a priority list of potential targets is established, molecular docking is employed to predict the preferred binding orientation (the "pose") of our ligand within the active site of each target protein.[8][9] This technique is fundamental to structure-based drug design, providing atomic-level insights into the specific interactions that stabilize the protein-ligand complex.[8][10]
Causality: The Importance of Search Algorithms and Scoring Functions
A docking experiment consists of two key components: a search algorithm and a scoring function.[8][9]
-
Search Algorithm: This component explores the vast conformational space of the ligand within the receptor's binding site. It generates a multitude of possible binding poses.
-
Scoring Function: This is an energy function that estimates the binding affinity for each generated pose. The poses are then ranked, with the lowest energy pose typically considered the most likely binding mode.[11]
The choice of docking software (e.g., AutoDock Vina, GOLD, FlexX) dictates the specific algorithms used, but the underlying principle remains the same: to find the most energetically favorable conformation.[10][12]
Experimental Protocol: Flexible Ligand Docking
This protocol assumes the use of AutoDock Vina and a hypothetical protein target (e.g., a kinase) identified in Part 1.
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately modeling electrostatic interactions.
-
Define the "grid box": a 3D cube that encompasses the entire binding site. The search algorithm will be confined to this space.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
Assign rotatable bonds within the ligand. This allows the docking algorithm to explore its conformational flexibility.
-
-
Docking Execution:
-
Launch the docking simulation using the prepared receptor and ligand files.
-
Specify the coordinates and dimensions of the grid box.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase computational time but also the probability of finding the true energy minimum.
-
-
Results Analysis:
-
The output will be a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the specific intermolecular interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Identify the key amino acid residues involved in binding.
-
Data Presentation: Hypothetical Docking Results
| Target Protein | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Kinase A | -8.5 | Lys72, Glu91, Leu135 | H-Bond, Salt Bridge, Hydrophobic |
| Protease B | -7.9 | Asp189, Ser195, Gly216 | H-Bond, H-Bond |
| GPCR C | -9.1 | Trp258, Phe193, Asn312 | Pi-Stacking, Hydrophobic, H-Bond |
Part 3: Molecular Dynamics - Simulating the Dynamic Reality of Binding
While molecular docking provides a static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment.[10] Molecular Dynamics (MD) simulations address this limitation by modeling the atomic motions of the entire system over time, providing a much more realistic and nuanced view of the protein-ligand complex's stability and dynamics.
Rationale: From a Static Picture to a Dynamic Movie
MD simulations solve Newton's equations of motion for every atom in the system, which includes the protein, the ligand, and explicit water molecules and ions.[13][14] This allows us to:
-
Assess the stability of the predicted docking pose over time.
-
Observe conformational changes in the protein induced by ligand binding.
-
Calculate a more accurate and robust estimation of binding free energy.
Experimental Protocol: Protein-Ligand Complex MD Simulation
This protocol provides a generalized workflow for an MD simulation using GROMACS.[13][15][16]
-
System Preparation:
-
Start with the best-ranked docked pose from Part 2.
-
Generate a topology and parameter file for the ligand using a server like CGenFF or the antechamber module of AmberTools. This defines the force field parameters for the small molecule.[14]
-
Combine the protein and ligand coordinates into a single complex file.[15]
-
Place the complex in a simulation box of appropriate dimensions.
-
-
Solvation and Ionization:
-
Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic physiological salt concentration.[17]
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes in the initial system setup.
-
Conduct a two-phase equilibration process:
-
NVT Equilibration (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.[13][15]
-
NPT Equilibration (Constant Pressure): Maintain the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density.[13][14] Position restraints on the protein and ligand are gradually released during this phase.
-
-
-
Production MD Run:
-
Run the simulation for a significant period (e.g., 100-200 nanoseconds) without any restraints.
-
Save the coordinates (trajectory) of all atoms at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.
-
Visualization: MD Simulation Workflow
Caption: General workflow for a Molecular Dynamics simulation.
Part 4: Binding Free Energy Calculation - Quantifying Interaction Strength
The ultimate goal of these simulations is often to rank compounds by their binding affinity. While docking scores provide a first approximation, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of the binding free energy by analyzing snapshots from the MD trajectory.[18][19][20][21]
The Energetic Rationale: Decomposing the Binding Energy
MM/PBSA and MM/GBSA calculate the binding free energy (ΔG_bind) by summing several energy terms.[22] These include changes in molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_sol), and conformational entropy (-TΔS) upon ligand binding.[22] These methods provide a good balance between computational accuracy and efficiency, making them popular in drug design.[18][21]
Protocol: MM/PBSA Calculation
-
Snapshot Extraction:
-
From the stable portion of the production MD trajectory, extract a large number of snapshots (e.g., 100-500 frames).
-
-
Energy Calculation:
-
For each snapshot, calculate the free energy of three species: the protein-ligand complex, the isolated protein, and the isolated ligand.
-
The calculation for each species includes:
-
Molecular Mechanics Energy: van der Waals and electrostatic energies in the gas phase.
-
Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Binding Free Energy Calculation:
-
For each snapshot, calculate ΔG_bind using the formula: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Average the ΔG_bind values across all snapshots to obtain the final reported binding free energy.
-
Data Presentation: Hypothetical Binding Free Energy Results
| Target Protein | ΔG_bind (MM/PBSA) (kcal/mol) | ΔE_vdW | ΔE_elec | ΔG_polar | ΔG_nonpolar |
| Kinase A | -35.6 ± 3.1 | -45.2 | -20.8 | +38.5 | -8.1 |
| Protease B | -28.9 ± 2.5 | -38.1 | -15.4 | +31.7 | -7.1 |
Conclusion
This guide has outlined a rigorous, multi-stage computational workflow for characterizing the interactions of a novel compound, this compound. By progressing from broad target prediction to detailed, dynamic simulations and energetic calculations, researchers can build a robust, data-driven hypothesis of the compound's mechanism of action. This in silico evidence is invaluable for guiding subsequent experimental validation, ultimately accelerating the journey from a chemical structure to a potential therapeutic lead.
References
- Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. [Link]
- Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PB(GB)SA studies on the protein− protein complex Ras− Raf. Journal of computational chemistry, 25(2), 238-250. [Link]
- BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware.
- Shityakov, S. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
- Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2013).
- Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Semantic Scholar. [Link]
- Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials.
- Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
- Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations.
- Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2014). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of different force fields in binding free energy calculations. Physical Chemistry Chemical Physics, 16(31), 16719-16729. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- An, Y., Zhang, Y., & Wang, J. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 26(16), 4967. [Link]
- Jimenez-Luna, J., Skalic, M., Rodriguez-Perez, R., & Gasteiger, J. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]
- Jimenez-Luna, J., Skalic, M., Rodriguez-Perez, R., & Gasteiger, J. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- Salmaso, V., & Moro, S. (2018). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Molecules, 23(9), 2099. [Link]
- Kumar, A., & Roy, K. (2018). Molecular Docking Simplified: Literature Review. Advances in Medical, Dental and Health Sciences, 11(1), 1-8. [Link]
- Kumar, D., & Locus, T. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 1(1), 1003. [Link]
- Pinzi, L., & Rastelli, G. (2022). A Comprehensive Review on Molecular Docking in Drug Discovery. Molecules, 27(18), 5981. [Link]
- Oakwood Chemical. (n.d.). 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram. Oakwood Chemical.
- Market Research Future. (2025). This compound CAS 157335-93-8 Market Size, Share, Growth. Market Research Future. [Link]
- Desai, N. C., Bhatt, N., & Somani, H. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Journal of Saudi Chemical Society, 24(5), 447-460. [Link]
- Kumar, B. V., Kumar, Y. R., & Sreenu, D. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of chemical and pharmaceutical research, 5(11), 589-595. [Link]
- Głowacka, I. E., Poźniak, B., Wietrzyk, J., & Zimecki, M. (2020).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 157335-93-8 [chemicalbook.com]
- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. amdhs.org [amdhs.org]
- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. | Semantic Scholar [semanticscholar.org]
- 21. peng-lab.org [peng-lab.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Agrochemical Potential of Dimethylpyrimidines
Foreword: The Imperative for Innovation in Agrochemicals
The global imperative to secure a sustainable and sufficient food supply for a burgeoning population necessitates continuous innovation in crop protection and enhancement. The pyrimidine scaffold, a fundamental heterocyclic structure, has long been a cornerstone in the development of pharmaceuticals and, more pertinently, agrochemicals.[1][2] Among these, dimethylpyrimidine derivatives have emerged as a particularly versatile and potent class of compounds, demonstrating a broad spectrum of biological activities crucial for modern agriculture. This guide provides a comprehensive technical exploration of the agrochemical potential of dimethylpyrimidines, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, mechanisms of action, and practical applications. We will delve into their roles as herbicides, fungicides, insecticides, and plant growth regulators, supported by field-proven insights and detailed experimental protocols to empower the next generation of agrochemical discovery.
The Dimethylpyrimidine Core: A Privileged Scaffold in Agrochemical Design
The 4,6-dimethylpyrimidine moiety serves as a robust and adaptable chemical scaffold. Its inherent structural features allow for targeted modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of a wide array of derivatives with diverse agrochemical applications.[3][4] The exploration of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol, for instance, has revealed compounds with significant plant growth-stimulating properties, a novel application for this particular heterosystem.[3][4]
Dimethylpyrimidines as Herbicides: Disrupting Essential Plant Pathways
A significant breakthrough in herbicide technology has been the identification of dimethylpyrimidine derivatives that target novel modes of action, a critical development in combating the rise of weed resistance.[5][6]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
A novel class of herbicides has been developed that functions by disrupting the de novo pyrimidine biosynthesis pathway in plants.[5][6] The molecular target of these compounds is dihydroorotate dehydrogenase (DHODH), a key enzyme that catalyzes the fourth step in this essential pathway.[5][6]
-
Causality of Herbicidal Action: By inhibiting DHODH, these herbicides effectively halt the production of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein synthesis. This cessation of vital cellular processes leads to growth arrest and ultimately, plant death. The identification of this novel mode of action represents a significant advancement in herbicide development, offering a new tool for managing resistant weed populations.[5][6]
Diagram: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by a Dimethylpyrimidine-like Herbicide
Caption: A simplified workflow of the de novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH by a novel herbicide.
Fungicidal and Insecticidal Applications of Dimethylpyrimidine Derivatives
Derivatives of the pyrimidine scaffold have demonstrated significant efficacy as both fungicides and insecticides, offering valuable tools for integrated pest management strategies.[7]
Fungicidal Activity
Pyrimidin-4-amine derivatives, which can be synthesized from a dimethylpyrimidine core, exhibit broad-spectrum fungicidal activity against a variety of phytopathogenic fungi.[7] This is particularly important in addressing the growing issue of resistance to existing classes of fungicides.
Table 1: In Vitro Fungicidal Activity of Representative Pyrimidin-4-amine Derivatives [7]
| Compound ID | Target Fungi | EC50 (µg/mL) | Positive Control | EC50 of Control (µg/mL) |
| III-3 | Botrytis cinerea | 0.78 | Pyrimethanil | >100 |
| III-3 | Botrytis cinerea | 0.78 | Cyprodinil | 0.23 |
A lower EC50 value indicates higher fungicidal activity.
Insecticidal Activity
Novel pyrimidinamine derivatives have been designed and synthesized to exhibit potent insecticidal activities against pests such as Aphis fabae and Tetranychus cinnabarinus.[8] Furthermore, pyrimidine derivatives containing a urea pharmacophore have shown promising activity against the mosquito vector Aedes aegypti.[9]
Experimental Protocol: Evaluation of Insecticidal Activity (Leaf Dipping Method) [7]
-
Preparation of Test Solutions: Dissolve the synthesized dimethylpyrimidine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions with distilled water containing a surfactant (e.g., Tween-80) to ensure uniform coverage.
-
Leaf Treatment: Detach healthy leaves from the host plant and immerse them in the test solutions for 10-30 seconds with gentle agitation. Allow the leaves to air-dry completely.
-
Insect Infestation: Place the treated leaves in petri dishes lined with moistened filter paper. Introduce a predetermined number of adult insects (e.g., 20-30 aphids) onto each leaf.
-
Incubation: Maintain the petri dishes in a controlled environment at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After a specified period (e.g., 24, 48, and 72 hours), count the number of dead insects. Calculate the percentage mortality and, if applicable, determine the LC50 value.
Dimethylpyrimidines as Plant Growth Regulators
Recent research has uncovered the potential of 4,6-dimethylpyrimidine derivatives to act as plant growth regulators, exhibiting auxin-like and cytokinin-like activities.[3][10] These compounds can influence various aspects of plant development, including root and shoot growth, and the synthesis of photosynthetic pigments.[10]
-
Mechanism of Action: While the precise molecular mechanisms are still under investigation, it is hypothesized that these synthetic compounds interact with plant hormone signaling pathways, mimicking the effects of natural auxins and cytokinins to promote growth and enhance photosynthetic efficiency.[10]
Diagram: Generalized Workflow for Synthesis and Evaluation of Dimethylpyrimidine Agrochemicals
Caption: A generalized workflow for the discovery and development of dimethylpyrimidine-based agrochemicals.
Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives
The systematic investigation of structure-activity relationships (SAR) is paramount in optimizing the agrochemical properties of dimethylpyrimidine derivatives.[1][2][11][12] SAR studies reveal how modifications to the chemical structure influence biological activity, guiding the rational design of more potent and selective compounds.
-
Key Insights from SAR Studies:
-
The central pyrimidine ring is often crucial for the observed biological activity.[11]
-
The nature and position of substituents on the pyrimidine ring significantly impact efficacy and spectrum of activity.[2]
-
Hydrophobic and electronic properties of the substituents play a critical role in target binding and overall performance.
-
Future Outlook: The Continued Evolution of Dimethylpyrimidine Agrochemistry
The exploration of dimethylpyrimidines in agrochemical research is far from complete. Future research will likely focus on:
-
Discovery of Novel Modes of Action: The identification of new molecular targets to combat resistance.
-
Development of Multifunctional Compounds: Designing single molecules with combined insecticidal, fungicidal, and plant growth-regulating properties.
-
Improving Environmental Profiles: Synthesizing derivatives with enhanced biodegradability and reduced off-target effects.
The dimethylpyrimidine scaffold, with its proven versatility and amenability to chemical modification, is poised to remain a valuable platform for the discovery and development of innovative and sustainable solutions for global agriculture.
References
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
- ResearchGate. (2021).
- ResearchGate. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
- PNAS. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
- ResearchGate. (2022). Pyrimidine derivatives in discovery of pesticides: A review. [Link]
- AERU. (2025). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). University of Hertfordshire. [Link]
- PubMed. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
- PubMed. (1991). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. [Link]
- Auctores Publishing. (2021).
- PubMed. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. [Link]
- PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. [Link]
- MDPI. (2021). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. [Link]
Sources
- 1. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
- 11. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Preliminary Anticancer Screening of Pyrimidine Derivatives
<Step>
Introduction: The Enduring Significance of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as a highly privileged scaffold in the design of therapeutic agents.[1] In the realm of oncology, these compounds have demonstrated a remarkable breadth of antitumor activities, attributable to a variety of mechanisms. These mechanisms include, but are not limited to, the inhibition of critical enzymes like cyclin-dependent kinases, protein tyrosine kinases, and dihydrofolate reductase, as well as the disruption of microtubule assembly.[3] Consequently, a robust and systematic preliminary screening process is paramount to efficiently identify and advance the most promising pyrimidine-based drug candidates.
This guide provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of novel pyrimidine derivatives for their potential anticancer activity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation.
Part 1: Primary Cytotoxicity and Viability Screening: The First Gatekeeper
The initial phase of screening is designed to cast a wide net, identifying compounds that exhibit a general cytotoxic or anti-proliferative effect against cancer cells. This is a critical step to quickly triage large libraries of synthesized pyrimidine derivatives and prioritize those with significant biological activity.[4][5] Two of the most widely adopted and reliable methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in most cases, correlates with cell viability and proliferation.[6][7][8]
Principle of the MTT Assay:
The assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7][9] This conversion only occurs in viable cells.[7][8] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[7][9]
Visualizing the MTT Assay Workflow:
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells. [10]
-
-
Staining:
-
Washing and Solubilization:
-
Measurement:
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm in a microplate reader. [10] Data Presentation: Summarizing Cytotoxicity Data
-
The results from these primary screens are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This data should be presented in a clear and concise table for easy comparison across different pyrimidine derivatives and cell lines.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| PYR-001 | A549 (Lung Cancer) | 48 | 12.5 |
| PYR-001 | MCF-7 (Breast Cancer) | 48 | 25.1 |
| PYR-002 | A549 (Lung Cancer) | 48 | 5.2 |
| PYR-002 | MCF-7 (Breast Cancer) | 48 | 8.9 |
| Doxorubicin | A549 (Lung Cancer) | 48 | 0.8 |
| Doxorubicin | MCF-7 (Breast Cancer) | 48 | 1.2 |
Part 2: Delving Deeper: Elucidating the Mechanism of Action
Compounds that demonstrate promising activity in the primary screens warrant further investigation to understand their mechanism of action. This involves a suite of secondary assays designed to probe specific cellular processes that may be targeted by the pyrimidine derivatives.
Cell Cycle Analysis: Unraveling Effects on Cell Division
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle. [11]Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [11][12] Principle of Cell Cycle Analysis:
This method involves staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. [12]The fluorescence intensity of each cell is then measured by a flow cytometer. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, they will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively replicating their DNA, will have an intermediate fluorescence intensity. [11] Visualizing the Cell Cycle Analysis Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the pyrimidine derivatives at their IC50 concentrations for 24 or 48 hours.
-
-
Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. [13] * Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assays: Detecting Programmed Cell Death
A key goal of many cancer therapies is to induce apoptosis, or programmed cell death, in tumor cells. [14]Several assays are available to detect the biochemical and morphological hallmarks of apoptosis. [15][16] Principle of Apoptosis Assays:
Apoptosis is characterized by a series of events, including the activation of caspases, the externalization of phosphatidylserine (PS) on the cell membrane, and DNA fragmentation. [15][17]Assays are designed to detect these specific events. For instance, Annexin V staining can identify the externalization of PS, a hallmark of early apoptosis. [17] Visualizing the Apoptosis Assay Workflow (Annexin V/PI):
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation and Treatment:
-
Seed and treat cells as described for cell cycle analysis.
-
-
Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation: Summarizing Mechanistic Data
The data from these secondary assays should be presented in a clear and comparative manner, often using bar graphs or tables to show the effects of the pyrimidine derivatives on cell cycle distribution and apoptosis induction.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Apoptotic Cells |
| Vehicle Control | 65.2 | 20.5 | 14.3 | 4.1 |
| PYR-002 (IC50) | 25.8 | 15.3 | 58.9 | 35.7 |
| Doxorubicin (IC50) | 40.1 | 28.7 | 31.2 | 42.3 |
Part 3: A Glimpse into In Vivo Models
While this guide focuses on preliminary in vitro screening, it is important to acknowledge the subsequent steps in the drug development pipeline. Promising candidates from in vitro studies are typically advanced to in vivo models to assess their efficacy and safety in a whole-organism context. [18][19] Commonly used in vivo models include:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. These models are valuable for evaluating the direct antitumor activity of a compound on human cancers. [18]* Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. These models are crucial for studying the interaction between the therapeutic compound and the immune system. [18]
Conclusion: A Strategic and Validated Approach
The preliminary anticancer screening of pyrimidine derivatives is a critical and multifaceted process. By employing a strategic combination of robust primary cytotoxicity assays and insightful secondary mechanistic studies, researchers can efficiently identify and prioritize compounds with the highest therapeutic potential. The methodologies outlined in this guide provide a solid foundation for a self-validating screening cascade, ensuring that only the most promising candidates progress towards further preclinical and clinical development.
References
- MTT assay protocol. Abcam.
- Assaying cell cycle status using flow cytometry.
- Cytotoxicity MTT Assay Protocols and Methods.
- How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
- MTT Assay Protocol for Cell Viability and Prolifer
- Sulforhodamine B (SRB) Assay Protocol.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Sulforhodamine B (SRB)
- Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. BenchChem.
- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Protocol for Cell Viability Assays. BroadPharm.
- Apoptosis Assay Service.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
- [Research advances in antitumor activities of pyrimidine deriv
- Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific.
- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- SRB assay for measuring target cell killing. Protocols.io.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. BenchChem.
- In Vitro Assay Development for Novel Anti-Cancer Agents. BenchChem.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Apoptosis Assays. Thermo Fisher Scientific.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Apoptosis Assay Chart. Merck Millipore.
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Recent Advances in Pyrimidine-Based Drugs.
- Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
Sources
- 1. scialert.net [scialert.net]
- 2. nbinno.com [nbinno.com]
- 3. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. nanocellect.com [nanocellect.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
An In-Depth Technical Guide to the Immunomodulatory Effects of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of the immunomodulatory effects of this class of compounds. It delves into the core mechanisms of action, focusing on the inhibition of key protein kinases involved in immune cell signaling. Furthermore, it offers detailed experimental protocols and data interpretation strategies for researchers actively engaged in the discovery and development of novel immunomodulatory agents based on this versatile scaffold.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems composed of a pyrazole ring fused to a pyrimidine ring.[3] This rigid, planar framework is highly amenable to chemical modification at various positions, allowing medicinal chemists to fine-tune its pharmacological properties, such as lipophilicity, electronic properties, and interactions with biological targets.[1] While initially explored for a variety of therapeutic areas including oncology and infectious diseases, their role as potent modulators of the immune system has garnered significant attention.[1][2][4] The primary mechanism through which these compounds exert their immunomodulatory effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways in immune cells.[1][5]
Mechanisms of Immunomodulation: Targeting Key Kinases
The immunomodulatory activity of pyrazolo[1,5-a]pyrimidines stems from their ability to act as ATP-competitive or allosteric inhibitors of various protein kinases that are pivotal to immune function.[1][5] By blocking the activity of these kinases, they can interrupt signaling cascades that lead to immune cell activation, proliferation, and the production of inflammatory mediators.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and activation.[6][7] Aberrant B-cell activation is implicated in numerous autoimmune diseases and B-cell malignancies.[6] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent BTK inhibitors.[8] By binding to the ATP-binding pocket of BTK, these compounds prevent its activation and downstream signaling through pathways like PI3K and NF-κB, ultimately dampening the B-cell response.[7]
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction from cytokine receptors.[9] Cytokines are key mediators of inflammation, and their signaling through the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory conditions. Pyrazolo[1,5-a]pyrimidines have been successfully designed as selective JAK inhibitors.[10] For instance, inhibition of JAK2 is a therapeutic strategy for myeloproliferative disorders.[10] By blocking JAK activity, these compounds can effectively suppress the inflammatory effects of a wide range of cytokines.
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its adaptation to target other kinases relevant to immunomodulation, including:
-
Phosphoinositide 3-kinases (PI3Ks): Particularly the δ isoform (PI3Kδ), which is highly expressed in leukocytes and plays a key role in their activation and function.[11]
-
Tropomyosin receptor kinases (Trks): While primarily associated with cancer, Trk signaling can influence the neuro-immune axis.[12][13]
-
Adaptor-associated kinase 1 (AAK1): A protein involved in clathrin-mediated endocytosis, a process that can be hijacked by viruses to enter host cells.[14][15]
The ability to target these diverse kinases underscores the potential of pyrazolo[1,5-a]pyrimidines in treating a wide spectrum of immune-related disorders.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazolo[1,5-a]pyrimidine inhibitors is heavily reliant on understanding their structure-activity relationships (SAR).[1][5][12] SAR studies explore how modifications to the scaffold's substituents influence its binding affinity and selectivity for the target kinase.[1][5]
Key SAR observations for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors often revolve around:
-
Substitutions at the C3 and C5 positions: These positions are frequently modified to explore interactions with the hinge region and the solvent-exposed regions of the ATP-binding pocket, respectively.
-
The nature of the substituent at the N7 position: This can influence solubility and cell permeability.
-
The addition of specific functional groups: For example, the incorporation of a Michael acceptor can lead to irreversible covalent inhibition of BTK.
A systematic exploration of SAR is critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.[1][5]
Experimental Evaluation of Immunomodulatory Effects
A tiered approach, combining biochemical, in vitro, and in vivo assays, is essential for a comprehensive evaluation of the immunomodulatory properties of novel pyrazolo[1,5-a]pyrimidine derivatives.
Biochemical Assays: Direct Target Engagement
The initial step is to confirm direct inhibition of the target kinase. This is typically achieved through in vitro kinase assays.
Table 1: Example Data from a Biochemical Kinase Assay
| Compound | Target Kinase | IC50 (nM) |
| P5P-A | BTK | 5.2 |
| P5P-A | JAK2 | >10,000 |
| P5P-B | JAK2 | 8.7 |
| P5P-B | BTK | >10,000 |
| Positive Control | BTK | 2.1 |
| Positive Control | JAK2 | 3.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data is hypothetical and for illustrative purposes.
In Vitro Cellular Assays: Functional Consequences
Once direct target engagement is confirmed, the next step is to assess the compound's effects on immune cell function.[16][17]
A critical measure of immunomodulatory activity is the ability of a compound to suppress the release of pro-inflammatory cytokines.[9][18]
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in PBMCs
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Plating: Plate PBMCs at a density of 2.5 x 10^5 cells/well in a 96-well plate.[16]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., pyrazolo[1,5-a]pyrimidine derivative) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Analyze the supernatants for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., LEGENDplex™).[16]
These assays determine if a compound can inhibit the proliferation of T-lymphocytes, a key event in the adaptive immune response.[16]
Protocol: Anti-CD3/CD28-Induced T-Cell Proliferation
-
Cell Preparation: Isolate T-cells from PBMCs using negative selection.
-
Labeling: Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Plating and Stimulation: Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies to the culture medium to provide co-stimulation.
-
Compound Treatment: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate for 3-5 days.
-
Analysis: Analyze T-cell proliferation by flow cytometry. Proliferating cells will show a dilution of the CFSE dye.
In Vivo Animal Models: Preclinical Efficacy
To assess the therapeutic potential in a whole organism, in vivo animal models of immune-mediated diseases are employed.[19][20]
Examples of Relevant Animal Models:
-
Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis to test anti-inflammatory and immunosuppressive agents.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice: A model for multiple sclerosis used to evaluate compounds that modulate T-cell responses.
-
Systemic Lupus Erythematosus (SLE) Models: Various mouse strains (e.g., MRL/lpr) that spontaneously develop lupus-like symptoms are used to test potential therapies.
Data Visualization and Workflow
Visualizing experimental workflows and the underlying signaling pathways is crucial for understanding the rationale and execution of the research.
Experimental Workflow for Screening
Caption: A generalized workflow for the screening and development of pyrazolo[1,5-a]pyrimidine-based immunomodulators.
Signaling Pathway Inhibition
Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by a pyrazolo[1,5-a]pyrimidine targeting BTK.
Future Directions
The field of pyrazolo[1,5-a]pyrimidine-based immunomodulators continues to evolve. Future research will likely focus on:
-
Improving Kinase Selectivity: To minimize off-target effects and improve the safety profile of these compounds.[1][5]
-
Developing Covalent and Allosteric Inhibitors: These can offer advantages in terms of potency and duration of action.
-
Exploring Novel Immunological Targets: Expanding the scope of the pyrazolo[1,5-a]pyrimidine scaffold to inhibit other key players in the immune system.
-
Combination Therapies: Investigating the synergistic effects of these inhibitors with other immunomodulatory agents.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Experimental animal models used for evaluation of potential immunomodulators: A mini review. (2025, August 7).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024, May 22). RSC Publishing. [Link]
- Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024, May 22). Semantic Scholar. [Link]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI. [Link]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed. [Link]
- Immunomodul
- Drosophila as an Animal Model for Testing Plant-Based Immunomodul
- The Development of BTK Inhibitors: A Five-Year Upd
- Understanding immune-modulatory efficacy in vitro. (2021, July 1). PubMed Central. [Link]
- 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2009, December 1). PubMed. [Link]
- Development of an In Vitro Screening Platform for High-Capacity Evaluation of Immunomodulatory Drug Candidates. (2016, July 18).
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021, July 16). PubMed Central. [Link]
- A Review on: Overview of Immune System, Immunomodulation and Experimental Animal Models for Evaluation of Potential Immunomodula. (2018, August 12). IJPPR. [Link]
- Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery. (n.d.). DiscoverX. [Link]
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.).
- Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action. (n.d.). NCBI. [Link]
- Immune Cell Engagement Assay with Protein Biomarker Readouts. (n.d.). Eurofins Discovery. [Link]
- In Vitro Immunology Assays. (n.d.).
- Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL (2019)
- Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO. (2020, April 16). Explicyte Immuno-Oncology. [Link]
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (n.d.). PubMed. [Link]
- Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived
- Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. (2024, March 11). YouTube. [Link]
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025, April 3). bioRxiv. [Link]
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). NIH. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2023, August 25). MDPI. [Link]
- Nano-Immunomodulators for Directing Macrophage Fate to Enhance Peripheral Nerve Repair: Advances, Challenges, and Translational Perspectives. (2026, January 7). Dove Medical Press. [Link]
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024, December 29). INIS-IAEA. [Link]
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021, January 6). ACS Infectious Diseases. [Link]
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, October 15). PubMed Central. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery [discoverx.com]
- 10. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 17. criver.com [criver.com]
- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
4,6-Dimethylpyrimidine-5-carboxylic acid solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability Studies of 4,6-Dimethylpyrimidine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. We will explore methodologies for determining aqueous and solvent solubility, pKa, and log P, and detail the execution of forced degradation studies under various stress conditions as mandated by international guidelines. The ultimate goal is to empower researchers to generate a robust physicochemical profile of this molecule, which is critical for formulation development, process optimization, and ensuring regulatory compliance.
Introduction: The Significance of Physicochemical Profiling
This compound is a heterocyclic compound featuring a pyrimidine core, two methyl groups, and a carboxylic acid moiety.[3] Its structure suggests a specific set of physicochemical properties that will govern its behavior in both chemical reactions and biological systems. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[4] Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.[5] This guide will provide the necessary protocols to proactively address these challenges.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 157335-93-8 | [3][6] |
| Molecular Formula | C₇H₈N₂O₂ | [3][6] |
| Molecular Weight | 152.15 g/mol | [3] |
| Structure | (See Figure 1) |
Solubility Characterization: Beyond a Single Number
Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic effectiveness.[7] We will explore two key types of solubility measurements: kinetic and thermodynamic.
Thermodynamic vs. Kinetic Solubility: Choosing the Right Assay
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[8][9] This value is crucial for formulation development.
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) in an aqueous buffer.[4] This high-throughput screening method is valuable in early discovery to quickly flag compounds with potential solubility issues.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of this compound in various aqueous buffers.
Objective: To determine the pH-solubility profile.
Materials:
-
This compound (purity >97%)[6]
-
Phosphate and citrate buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter and analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Preparation: Prepare a series of vials for each pH buffer.
-
Addition of Compound: Add an excess amount of this compound to each vial to create a slurry. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.[10]
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid pellet. Dilute the supernatant with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).
-
Data Analysis: Calculate the solubility at each pH by comparing the peak area of the sample to a standard calibration curve.
Causality Behind Choices:
-
pH Range: The selected pH range covers physiological conditions (stomach, intestine) and provides data to estimate the pKa.
-
Shaking Time: A 48-72 hour period is generally sufficient to reach thermodynamic equilibrium.[9]
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.[9]
Data Presentation: pH-Solubility Profile
| pH | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | 25 | [Experimental Data] |
| 4.5 | 25 | [Experimental Data] |
| 6.8 | 25 | [Experimental Data] |
| 7.4 | 25 | [Experimental Data] |
| 9.0 | 25 | [Experimental Data] |
The carboxylic acid moiety suggests that the solubility of this compound will be significantly lower at acidic pH (where it is protonated and neutral) and will increase at higher pH as it deprotonates to form the more soluble carboxylate salt.
Stability Studies: Unveiling Degradation Pathways
Stability testing is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12] Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing.[5][12]
The Rationale of Forced Degradation
The purpose of forced degradation is to:
-
Elucidate potential degradation pathways.[12]
-
Identify degradation products to aid in the development of stability-indicating analytical methods.[11]
-
Discriminate between degradation products that are related to the drug substance versus those that may be generated from excipients in a formulation.[13]
Experimental Protocol: Forced Degradation Studies
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven/heating block
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heat. Pyrimidine rings can be susceptible to degradation in hot alkali.[14]
-
Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method.
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Data Presentation: Summary of Forced Degradation
| Stress Condition | Reagent/Condition | Time (hrs) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 | [Data] | [Data] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 | [Data] | [Data] |
| Oxidation | 3% H₂O₂, RT | 48 | [Data] | [Data] |
| Thermal (Solid) | 100°C | 72 | [Data] | [Data] |
| Photolytic (Solution) | 1.2M lux hrs | - | [Data] | [Data] |
The Core of the Analysis: Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][15] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][13]
Method Development Strategy
The goal is to develop a single HPLC method that can separate the parent peak (this compound) from all potential degradation products generated during the forced degradation studies.
Starting Point for Method Development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and ramp up to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance (determined by UV scan).
-
Column Temperature: 30°C
Optimization: The gradient, pH of the mobile phase, and organic solvent may need to be adjusted to achieve adequate resolution between all peaks.
Diagram: HPLC Method Development Logic
Caption: Logic flow for stability-indicating HPLC method development.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound. By following these protocols, researchers can generate a comprehensive data package that is essential for making informed decisions in the drug development process. The data from these studies will directly influence formulation strategies, define storage conditions, and ensure the development of a safe, stable, and effective final product.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Patel, R., Patel, P., & Patel, N. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Millipore.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- This compound. PubChem.
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
- This compound (CAS 157335-93-8). ChemicalBook.
- 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram. CP Lab Safety.
- This compound CAS 157335-93-8 Market Size, Share, Growth. Future Market Report.
Sources
- 1. This compound | 157335-93-8 [chemicalbook.com]
- 2. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. rheolution.com [rheolution.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijpsr.com [ijpsr.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
protocol for synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic Acid
Introduction
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a key pharmaceutical intermediate, it serves as a crucial building block in the synthesis of complex molecules, including macrocyclic broad-spectrum antibiotics.[1][2] Its structural motif is also explored in the development of novel agrochemicals and specialty chemicals.[2]
This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The methodology is grounded in classical pyrimidine synthesis, beginning with a cyclocondensation reaction to form the core heterocyclic structure, followed by a straightforward hydrolysis to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and practical advice for successful synthesis and purification.
Theoretical Background: A Two-Step Synthetic Strategy
The synthesis of the target compound is efficiently achieved through a two-step process:
-
Step 1: Pinner-Type Pyrimidine Synthesis. The core 4,6-dimethylpyrimidine ring is constructed via a cyclocondensation reaction. This classic approach involves the reaction of a 1,3-dicarbonyl equivalent with an amidine.[3] In this protocol, ethyl 2-acetyl-3-oxobutanoate reacts with formamidine acetate. The formamidine provides the N-C-N fragment that closes the ring with the dicarbonyl compound to form the stable aromatic pyrimidine system.
-
Step 2: Saponification (Ester Hydrolysis). The resulting ethyl 4,6-dimethylpyrimidine-5-carboxylate is then hydrolyzed to the desired carboxylic acid. This reaction is typically carried out under basic conditions using sodium hydroxide, followed by acidification to protonate the carboxylate salt.[1]
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism
The Pinner reaction and its variations are powerful methods for forming the pyrimidine ring.[3] The mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the β-dicarbonyl compound, followed by a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring after dehydration. The subsequent saponification is a classic base-catalyzed hydrolysis of an ester.
Caption: Simplified reaction mechanism for the two-step synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-acetyl-3-oxobutanoate | Reagent | Sigma-Aldrich | Or equivalent |
| Formamidine acetate | ≥98% | Sigma-Aldrich | Or equivalent |
| Sodium Ethoxide | ≥95% | Sigma-Aldrich | Handle under inert atmosphere |
| Ethanol | Anhydrous | Fisher Scientific | Or equivalent |
| Diethyl Ether | ACS Grade | Fisher Scientific | For workup |
| Sodium Hydroxide | Pellets, ≥97% | VWR | Or equivalent |
| Hydrochloric Acid | Concentrated (37%) | VWR | Or equivalent |
| Acetone | ACS Grade | Fisher Scientific | For purification |
| Methanol | ACS Grade | Fisher Scientific | For purification |
| Sodium Chloride | ACS Grade | VWR | For brine solution |
| Sodium Sulfate | Anhydrous | Fisher Scientific | For drying |
| Round-bottom flasks | Various sizes | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer & hotplate | --- | --- | --- |
| Buchner funnel & filter paper | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Protocol 1: Synthesis of Ethyl 4,6-dimethylpyrimidine-5-carboxylate
This protocol outlines the cyclocondensation reaction to form the pyrimidine ester intermediate.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (5.1 g, 75 mmol) to the ethanol. Stir the mixture until the solid is fully dissolved. Rationale: Sodium ethoxide acts as a base to facilitate the condensation reaction.
-
Reagent Addition: To the ethanolic base solution, add ethyl 2-acetyl-3-oxobutanoate (10.4 g, 60 mmol) followed by formamidine acetate (6.25 g, 60 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine, 50 mL). Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude ethyl 4,6-dimethylpyrimidine-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure solid.
Protocol 2: Synthesis of this compound
This protocol details the hydrolysis of the ester to the final acid product, adapted from established procedures.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.9 g, 60.5 mmol) in 70 mL of water containing sodium hydroxide (4.0 g, 100 mmol). Rationale: A molar excess of NaOH is used to ensure the complete and irreversible hydrolysis of the ester to its carboxylate salt.
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours). The reaction progress can be monitored by TLC until the starting ester is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH ~1-2). A precipitate of the carboxylic acid should form. Caution: Acid addition is exothermic.
-
Isolation: Concentrate the acidified solution to dryness using a rotary evaporator. This will yield a solid residue containing the product and sodium chloride.
-
Purification - Salt Removal: Add 100 mL of acetone to the dried residue and stir or sonicate to dissolve the organic product, leaving the insoluble sodium chloride behind.[1] Filter off the sodium chloride using a Buchner funnel and wash the solid with an additional portion of acetone (50 mL).
-
Purification - Final Product: Combine the acetone filtrates and concentrate to dryness on a rotary evaporator. Wash the resulting solid residue with acetonitrile to afford the pure this compound as a solid product.[1]
-
Drying: Dry the final product in a vacuum oven at 40-50°C to remove any residual solvent.
Reaction Parameters and Expected Results
| Parameter | Step 1: Ester Synthesis | Step 2: Acid Synthesis |
| Key Reagents | Ethyl 2-acetyl-3-oxobutanoate, Formamidine acetate | Ethyl 4,6-dimethylpyrimidine-5-carboxylate, NaOH |
| Solvent | Anhydrous Ethanol | Water |
| Temperature | Reflux (~78°C) | Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours (overnight) |
| Expected Yield | 70-85% | ~92%[1] |
| Product Appearance | White to off-white solid | White solid[1] |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CD₃OD): δ 8.89 (s, 1H), 2.56 (s, 6H).[1]
-
Mass Spectrometry (EI): m/z 153.1 [M+H]⁺.[1]
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium ethoxide is highly reactive and moisture-sensitive; handle it under an inert atmosphere.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care. The acidification step is exothermic.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- de la Torre, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 754.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Application Note & Protocol Guide: Quantitative Analysis of Carboxylic Acids in Biological Matrices
Introduction: The Central Role of Carboxylic Acids in Biological Systems
Carboxylic acids, a diverse class of organic molecules characterized by the presence of one or more carboxyl functional groups (-COOH), are fundamental to a vast array of metabolic and signaling pathways. From the short-chain fatty acids (SCFAs) that mediate gut-microbiome-host interactions to the intermediates of the tricarboxylic acid (TCA) cycle that fuel cellular respiration, the precise quantification of these molecules in biological samples is of paramount importance.[1][2] In pharmaceutical research and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of acidic drug candidates and their metabolites is critical for assessing efficacy and safety. Furthermore, characteristic alterations in carboxylic acid profiles are increasingly recognized as biomarkers for various pathological conditions, including metabolic disorders, cancer, and cardiovascular disease.[1][2]
However, the inherent physicochemical properties of carboxylic acids—high polarity, low volatility, and often the absence of a strong chromophore—present significant analytical challenges.[2][3] This guide provides a comprehensive overview of robust and validated analytical methodologies for the accurate quantification of carboxylic acids in complex biological matrices such as plasma, urine, and tissue homogenates. We will delve into the rationale behind various sample preparation strategies, derivatization techniques, and instrumental analysis platforms, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
I. Strategic Considerations for Method Development
The selection of an appropriate analytical strategy for carboxylic acid quantification is contingent upon several factors, including the specific analyte(s) of interest, the biological matrix, the required sensitivity and throughput, and the available instrumentation. A logical workflow for method development is crucial for achieving reliable and reproducible results.
Caption: A generalized workflow for developing an analytical method for carboxylic acid quantification.
II. Sample Preparation: Isolating Analytes from Complex Matrices
The primary objective of sample preparation is to extract the target carboxylic acids from the biological matrix while removing interfering substances such as proteins, phospholipids, and salts. The choice of technique depends on the matrix and the downstream analytical method.
A. Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.
-
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) is added to the sample, causing proteins to denature and precipitate.
-
Advantages: Fast, inexpensive, and requires minimal method development.
-
Disadvantages: Less clean extracts compared to other techniques, potential for analyte co-precipitation or ion suppression in mass spectrometry.
-
Typical Protocol for Plasma:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
B. Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Principle: The pH of the aqueous sample is adjusted to suppress the ionization of the carboxylic acids (pH < pKa), making them more soluble in an organic solvent.
-
Advantages: Provides a cleaner extract than PPT, can concentrate the sample.
-
Disadvantages: Can be labor-intensive, may form emulsions, and requires the use of organic solvents.
-
Supported Liquid Extraction (SLE): A modern alternative to traditional LLE that uses a solid support (diatomaceous earth) to immobilize the aqueous phase, preventing emulsion formation and improving reproducibility.[4]
C. Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile technique that uses a solid sorbent to retain the analytes of interest while interfering compounds are washed away.
-
Principle: For carboxylic acids, anion exchange SPE is commonly employed. At a high pH, the carboxylic acids are deprotonated (negatively charged) and bind to a positively charged sorbent. After washing, the analytes are eluted with a low pH solution or a high salt concentration buffer.
-
Advantages: Produces very clean extracts, high analyte recovery, and can be automated.
-
Disadvantages: Requires method development to optimize the sorbent, wash, and elution conditions.
Caption: A typical workflow for anion exchange solid-phase extraction of carboxylic acids.
III. Derivatization: Enhancing Analyte Properties for Analysis
Derivatization is a chemical modification of the analyte to improve its analytical properties. For carboxylic acids, this is often necessary to increase volatility for Gas Chromatography (GC) analysis or to enhance sensitivity and chromatographic retention for Liquid Chromatography (LC) analysis.[5][6]
A. For Gas Chromatography-Mass Spectrometry (GC-MS)
-
Silylation: The acidic proton of the carboxyl group is replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This is a common and effective method for making carboxylic acids volatile.[6]
-
Esterification: Carboxylic acids are converted to their corresponding esters (e.g., methyl or ethyl esters) by reaction with an alcohol in the presence of an acid catalyst.[7]
B. For Liquid Chromatography (LC)-based Methods
-
Fluorescence Derivatization: For sensitive quantification using a fluorescence detector, a fluorescent tag is attached to the carboxylic acid. Common reagents include 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-anthryldiazomethane (ADAM).[8]
-
Derivatization for Improved Mass Spectrometric Detection: Derivatization can be used to introduce a permanently charged group or a readily ionizable moiety, enhancing the ionization efficiency in the mass spectrometer source. Aniline-based derivatization has been shown to be effective for the analysis of short-chain fatty acids.[9][10]
IV. Instrumental Analysis Platforms
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. After derivatization, carboxylic acids can be effectively separated by GC and detected with high sensitivity and selectivity by MS.
-
Principle: The derivatized sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides structural information and allows for quantification.
-
Protocol: Quantification of SCFAs in Feces by GC-MS
-
Sample Preparation: Homogenize 100 mg of fecal sample in 1 mL of acidified water (pH 2-3 with HCl).[11]
-
Extraction: Add an internal standard solution (e.g., isotopically labeled SCFAs) and extract with 1 mL of methyl tert-butyl ether.[11]
-
Derivatization: Evaporate the organic layer to dryness and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes.
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
-
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most widely used technique for the analysis of non-volatile and polar compounds like carboxylic acids in biological matrices.[2][3] It offers high sensitivity, selectivity, and throughput.
-
Principle: Carboxylic acids are separated by liquid chromatography, typically reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), and then detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and quantitative accuracy.
-
Protocol: Quantification of a Carboxylic Acid Drug Metabolite in Plasma by LC-MS/MS
-
Sample Preparation: Perform protein precipitation on 100 µL of plasma using 300 µL of acetonitrile containing an isotopically labeled internal standard.[12]
-
LC Separation:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
-
-
C. Ion Chromatography (IC)
IC is particularly well-suited for the analysis of small, polar organic acids.[13][14][15]
-
Principle: Carboxylic acids are separated on an ion-exchange column and detected by suppressed conductivity.[16] This method allows for the simultaneous analysis of multiple organic acids and inorganic anions.[13]
-
Advantages: Excellent resolution for small organic acids, minimal sample preparation often required.[16][17]
-
Disadvantages: May have lower sensitivity compared to MS-based methods for some applications.
D. Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged species like carboxylic acids.[18][19][20]
-
Principle: Analytes are separated based on their electrophoretic mobility in a capillary filled with an electrolyte solution.[21] Detection is typically by UV absorbance or, for higher sensitivity, by coupling to a mass spectrometer.[20]
-
Advantages: High separation efficiency, low sample and reagent consumption.[22]
-
Disadvantages: Can be less robust than LC for routine analysis in complex matrices.
V. Method Validation: Ensuring Data Integrity
A validated analytical method is crucial for ensuring the reliability of the quantitative data. Method validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[23][24][25][26][27]
Key Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range over which the method's response is directly proportional to the analyte concentration. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
VI. Stable Isotope Dilution for Enhanced Accuracy
For the most accurate and precise quantification, especially with MS-based methods, the use of a stable isotope-labeled internal standard is highly recommended.[28][29]
-
Principle: A known amount of a non-radioactive, isotopically enriched form of the analyte (e.g., containing ¹³C or ²H) is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard behave almost identically during extraction, derivatization, and chromatographic separation. Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard.
-
Advantages: Corrects for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.[9][10]
Caption: The principle of stable isotope dilution for accurate quantification.
VII. Conclusion
The quantification of carboxylic acids in biological samples is a critical yet challenging analytical task. A thorough understanding of the principles behind sample preparation, derivatization, and various instrumental techniques is essential for developing robust and reliable methods. By carefully considering the analyte properties, matrix complexity, and desired analytical performance, researchers can select and optimize a suitable workflow. The protocols and strategies outlined in this guide, particularly the use of stable isotope dilution with LC-MS/MS, provide a solid foundation for achieving accurate and reproducible quantification of this vital class of molecules, thereby advancing our understanding of their roles in health and disease.
References
- García, A., & Barbas, C. (2005). Analysis of carboxylic acids in biological fluids by capillary electrophoresis. Electrophoresis, 26(13), 2622–2636. [Link]
- Suárez-Luque, S., Mato, I., & Huidobro, J. F. (2002). Capillary electrophoresis for the analysis of short-chain organic acids in coffee.
- Diduco. (n.d.).
- Shimadzu Scientific Instruments. (n.d.).
- SERC Carleton. (n.d.).
- Zare, R. N., & Lauer, H. H. (1989). Quantitative Analysis of Low Molecular Weight Carboxylic Acids by Capillary Zone Electrophoresis/Conductivity Detection. Analytical Chemistry, 61(7), 766–769. [Link]
- Kaysheva, A. L., Kopylov, A. T., Stepanov, A. A., Malsagova, K. A., Izotov, A. A., Shurubor, Y. I., & Krasnikov, B. F. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(11), 779. [Link]
- Lee, H., & Lee, H. W. (2009). Method of quantification of carboxylic acids by mass spectrometry. U.S.
- Funatsu, T., Inoguchi, R., & Oishi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
- Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789–8793. [Link]
- Picard, F., Mialot, G., & Turcant, A. (1998). Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry.
- Funatsu, T., Inoguchi, R., & Oishi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
- ECA Academy. (2014).
- Funatsu, T., Inoguchi, R., & Oishi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
- Zenkevich, I. G. (2010). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Encyclopedia of Analytical Chemistry. [Link]
- Vega, N. M., & Set-Mala, S. (2017). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments, (117), 54823. [Link]
- Smith, N. W. (2002). Analysis of Small Organic Acids by Capillary Electrophoresis.
- Lee, H. (2005). Method of analysis of carboxylic acid by mass spectrometry. U.S.
- American Society for Clinical Pharmacology & Therapeutics. (2018).
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Griffiths, W. J. (2008). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 41(4-5), 248–263. [Link]
- Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical chemistry, 82(21), 8789–8793. [Link]
- U.S. Food and Drug Administration. (2022).
- Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789–8793. [Link]
- Hofmann, D., & Kourtchev, I. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
- U.S. Food and Drug Administration. (2018).
- Funatsu, T., Inoguchi, R., & Oishi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
- Han, J., & Lin, K. (2015). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. Scientific reports, 5, 15024. [Link]
- De Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PloS one, 17(4), e0266895. [Link]
- De Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PloS one, 17(4), e0266895. [Link]
- Al-Waiz, M., & Al-Rubaye, A. F. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(16), 4967. [Link]
- Sandle, T. (2015).
- Hofmann, D., & Kourtchev, I. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
- De Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2019). Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. ChemRxiv. [Link]
- Kim, H. Y., Kim, J. H., & Kim, Y. J. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(6), 527. [Link]
- Biotage. (n.d.).
Sources
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. gcms.cz [gcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 15. Ion Chromatography [serc.carleton.edu]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. diduco.com [diduco.com]
- 18. Analysis of carboxylic acids in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. www-leland.stanford.edu [www-leland.stanford.edu]
- 22. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 24. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. researchgate.net [researchgate.net]
- 28. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 29. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4,6-Dimethylpyrimidine-5-carboxylic Acid in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,6-Dimethylpyrimidine-5-carboxylic acid in human plasma. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification in biological matrices critical for pharmacokinetic and drug metabolism studies.[1][2] The described protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a pyrimidine core, a structure integral to numerous biologically active molecules. Its quantification in plasma is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drugs for which it may be a metabolite or an impurity. The physicochemical properties of the analyte—notably its polarity and ionizable functional groups—present specific challenges for bioanalysis.
The method described herein was developed with a focus on three core principles: efficiency, robustness, and scientific validity.
-
Efficiency: A simple protein precipitation (PPT) sample preparation protocol was selected. PPT is a rapid and cost-effective technique for removing the bulk of plasma proteins, which can otherwise interfere with analysis and damage the analytical column.[3][4]
-
Robustness & Selectivity: The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for precise quantification even in a complex biological matrix like plasma.[5] Positive mode Electrospray Ionization (ESI) was chosen as the pyrimidine ring's nitrogen atoms are readily protonated, leading to a strong and stable precursor ion signal.
-
Validity: The entire workflow is designed to be self-validating, incorporating an appropriate internal standard to correct for variability during sample processing and analysis.[6][7] All performance characteristics are benchmarked against established regulatory expectations, such as those outlined by the FDA.[8][9]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to rational method development.[10]
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₇H₈N₂O₂ | [11][12] |
| Molecular Weight | 152.15 g/mol | [11][12] |
| Predicted XLogP3 | 0.5 | [11] |
| Predicted pKa | 0.78 (most basic), ~4-5 (acidic) | [13] |
| Appearance | White to off-white solid | [13] |
Rationale: The low XLogP3 value indicates high polarity, making the analyte suitable for reversed-phase chromatography with sufficient aqueous mobile phase at the start of the gradient. The presence of both a basic pyrimidine ring and an acidic carboxylic acid group means the molecule's charge state is pH-dependent. An acidic mobile phase (e.g., containing formic acid) ensures the carboxylic acid is protonated (neutral), while the pyrimidine nitrogens are protonated (positive charge), resulting in good retention and excellent ionization efficiency in ESI+ mode.
Overall Analytical Workflow
The comprehensive workflow, from sample receipt to final data reporting, is designed for high-throughput clinical research environments.
Caption: LC-MS/MS instrument configuration.
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Rationale: A fast gradient on a sub-2 µm particle column allows for rapid analysis times (~5 minutes per sample) while maintaining excellent chromatographic resolution. The acidic mobile phase ensures analyte protonation for optimal retention and ionization. [14]
Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be optimized on the specific instrument used. The values provided are theoretical and serve as a starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 153.1 | 108.1 | 50 | 25 |
| Analyte (Qualifier) | 153.1 | 135.1 | 50 | 15 |
| Internal Standard | 229.1 | 184.1 | 50 | 28 |
Rationale: The quantifier transition (153.1 -> 108.1) corresponds to the loss of the carboxyl group (-COOH) and a hydrogen, representing a stable and specific fragmentation. The qualifier transition (153.1 -> 135.1), corresponding to the loss of water (-H₂O), provides a secondary point of confirmation for analyte identity.
Method Validation and Performance
The method should be validated according to the latest FDA and/or ICH guidelines to ensure its fitness for purpose. [8][15]
-
Linearity: The calibration curve, constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration, should exhibit a linear response with a correlation coefficient (r²) ≥ 0.995.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be evaluated at a minimum of four QC levels (LLOQ, Low, Mid, High). Acceptance criteria are typically within ±15% for bias and ≤15% for CV (±20% and ≤20% at the LLOQ).
-
Selectivity: Assessed by analyzing at least six different lots of blank human plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of plasma.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound in human plasma. The method leverages a simple and efficient sample preparation technique with the high selectivity and sensitivity of LC-MS/MS. The detailed rationale behind each step of the process, from the choice of internal standard to the optimization of instrumental parameters, ensures that the method is both robust and reliable. Proper validation of this method will demonstrate its suitability for regulated bioanalysis in support of drug development programs.
References
- Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
- LC-MS/MS Internal Standards: Critical Workflows for Accur
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
- This compound.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
- Q2(R2) Validation of Analytical Procedures. U.S.
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
- This compound manufacturers and suppliers in india. LookChem. [Link]
- Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices. Federal Register. [Link]
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
- New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. National Institutes of Health (NIH). [Link]
- Prepping Small Molecules for Mass Spec. Biocompare. [Link]
- 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram. CP Lab Safety. [Link]
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. National Institutes of Health (NIH). [Link]
- This compound CAS 157335-93-8 Market Size, Share, Growth. Future Market Report. [Link]
Sources
- 1. This compound | 157335-93-8 [chemicalbook.com]
- 2. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. academic.oup.com [academic.oup.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. tecan.com [tecan.com]
- 11. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. This compound manufacturers and suppliers in india [chemicalbook.com]
- 14. journals.plos.org [journals.plos.org]
- 15. Federal Register :: Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments [federalregister.gov]
Application Notes and Protocols for the Utilization of 4,6-Dimethylpyrimidine-5-carboxylic Acid in Contemporary Drug Design
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and clinical candidates. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 4,6-Dimethylpyrimidine-5-carboxylic acid as a versatile starting material and core scaffold in drug design. We will explore its physicochemical characteristics, delve into its application in the design of targeted therapies—with a particular focus on kinase inhibitors—and provide detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil. In the realm of drug discovery, this scaffold's ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal pharmacophore for targeting a wide array of biological macromolecules. Its structural resemblance to the purine core of ATP has rendered it particularly effective in the design of competitive inhibitors for protein kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases.
This compound serves as an excellent starting point for the development of novel therapeutics. The carboxylic acid moiety at the 5-position provides a convenient handle for chemical modification, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The dimethyl substitution at the 4- and 6-positions can influence the molecule's solubility and metabolic stability, and provides steric constraints that can be exploited for achieving target specificity. The growing market for this compound as a pharmaceutical intermediate underscores its increasing importance in drug discovery pipelines.[1]
Physicochemical and ADME Profile of this compound
| Property | Predicted Value | Implication in Drug Design |
| Molecular Formula | C₇H₈N₂O₂ | Low molecular weight, favorable for oral bioavailability.[2][3] |
| Molecular Weight | 152.15 g/mol | Well within the limits of Lipinski's Rule of Five (<500 g/mol ).[2][3] |
| LogP (Consensus) | 0.55 | Indicates good water solubility and potential for favorable oral absorption. |
| Water Solubility | Highly Soluble | Facilitates formulation and in vivo administration. |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5). |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10). |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Less likely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| CYP Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions; requires experimental validation. |
| Drug-Likeness | Obeys Lipinski, Ghose, Veber, Egan, and Muegge rules | High potential to be developed into an orally active drug. |
Note: These values are predicted using in silico models and should be experimentally verified.
Key Biological Targets: The Kinase Superfamily
Derivatives of the pyrimidine-5-carboxylic acid scaffold have demonstrated significant activity against a range of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of modern drug discovery.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Inhibitors of CDKs, particularly CDK4/6, have shown remarkable efficacy in the treatment of certain types of breast cancer. The pyrimidine core can be elaborated to occupy the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Tyrosine Kinases (e.g., EGFR, VEGFR, Syk)
Tyrosine kinases play crucial roles in cell growth, differentiation, and angiogenesis. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are well-established targets in oncology. Spleen Tyrosine Kinase (Syk) is a key mediator in the signaling pathways of immune cells and represents a target for inflammatory and autoimmune diseases. Pyrimidine-5-carboxamide derivatives have been successfully developed as potent inhibitors of these kinases.
Signal Transducer and Activator of Transcription (STAT) Kinases
The STAT family of transcription factors are critical components of cytokine signaling pathways. STAT6, in particular, is activated by IL-4 and IL-13 and plays a pivotal role in the differentiation of T-helper 2 (Th2) cells, which are implicated in allergic and asthmatic responses. Inhibition of STAT6 is a promising therapeutic strategy for these conditions.
Below is a simplified representation of a generic kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.
Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.
Application Case Study: Design of a STAT6 Inhibitor
To illustrate the practical application of this compound, we will outline a hypothetical drug design workflow for the development of a novel STAT6 inhibitor, inspired by published research on pyrimidine-5-carboxamide derivatives.[4][5]
The core hypothesis is that the pyrimidine-5-carboxamide scaffold can effectively mimic the hinge-binding interactions of ATP in the STAT6 kinase domain, while modifications at the 2- and 4-positions of the pyrimidine ring can be used to achieve potency and selectivity.
Caption: Workflow for the Design and Synthesis of a STAT6 Inhibitor.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific properties of the reactants and desired products.
Protocol 1: Synthesis of N-benzyl-4,6-dimethylpyrimidine-5-carboxamide
This protocol describes the conversion of the starting carboxylic acid to a representative carboxamide, a key intermediate for further elaboration.
Materials:
-
This compound
-
Benzylamine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-4,6-dimethylpyrimidine-5-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase (e.g., recombinant human STAT6)
-
Substrate peptide specific for the kinase
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound solution.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound represents a readily accessible and highly versatile scaffold for the development of novel therapeutics. Its favorable physicochemical properties and the synthetic tractability of its carboxylic acid group make it an ideal starting point for generating diverse chemical libraries. The demonstrated success of pyrimidine-5-carboxamide derivatives as potent and selective kinase inhibitors highlights the immense potential of this chemical class. Future efforts in this area will likely focus on exploring novel substitutions on the pyrimidine core to target a broader range of kinases and other enzyme families, as well as the application of advanced computational methods to guide the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
- Future Market Report. (2024). This compound CAS 157335-93-8 Market Size, Share, Growth. [Link]
- CP Lab Safety. 4, 6-Dimethylpyrimidine-5-carboxylic acid, min 97%, 1 gram. [Link]
- Yokota, M., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3942-3946. [Link]
- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]
Sources
- 1. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 2. This compound | CAS: 157335-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing In Vitro Assays for Pyrimidine Derivative Activity
Introduction: The Central Role of Pyrimidine Derivatives and In Vitro Assays
Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Their versatile scaffold is found in drugs targeting a wide range of diseases, including cancer, and inflammatory and infectious conditions.[3][4][5] The biological activity of these compounds often stems from their ability to mimic endogenous pyrimidines (cytosine, thymine, and uracil), thereby interfering with essential cellular processes like nucleic acid synthesis and signal transduction.[5][6] Key molecular targets include enzymes crucial for pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS), as well as various protein kinases that regulate cell growth and survival.[6][7][8]
The journey from a novel pyrimidine derivative to a viable drug candidate is underpinned by rigorous preclinical evaluation. In vitro assays are the bedrock of this process, providing the initial, critical data on a compound's biological activity, potency, and mechanism of action.[9] These assays can be broadly categorized into two main types:
-
Biochemical (Enzyme-Targeted) Assays: These cell-free systems utilize purified enzymes and substrates to directly measure the interaction between a pyrimidine derivative and its molecular target. They are indispensable for confirming the mechanism of action and determining inhibitory potency (e.g., IC50 values).
-
Cell-Based Assays: These assays use living cells to evaluate the compound's effect in a more physiologically relevant context. They provide insights into crucial properties like cell permeability, cytotoxicity, and impact on cellular signaling pathways.[2][10]
This comprehensive guide provides detailed protocols and field-proven insights for establishing a robust suite of in vitro assays to characterize the activity of novel pyrimidine derivatives. We will explore both biochemical and cell-based approaches, emphasizing the rationale behind experimental choices and the importance of self-validating systems for generating trustworthy and reproducible data.
Section 1: Foundational Biochemical Assays - Direct Target Inhibition
The first step in characterizing a new pyrimidine derivative is often to confirm its direct interaction with a purified molecular target. These assays are clean, mechanistic, and provide the most direct measure of a compound's potency.
Target of Interest: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine biosynthesis pathway.[8][11] Its inhibition leads to the depletion of the pyrimidine pool necessary for DNA and RNA synthesis, making it an attractive target for anticancer and immunomodulatory drugs.[8][12]
This protocol measures the ability of a test compound to inhibit DHODH-mediated reduction of a dye, providing a quantitative measure of enzyme inhibition.
Rationale: The DHODH enzyme transfers electrons from its substrate, dihydroorotate (DHO), to an electron acceptor. In this assay, we use the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which loses its blue color upon reduction. The rate of color loss is directly proportional to DHODH activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test Pyrimidine Derivatives (dissolved in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Dilute the recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM). Keep on ice.[13][14]
-
Prepare a 10 mM stock solution of the test pyrimidine derivative in DMSO and create a serial dilution series (e.g., from 10 mM to 1 nM).
-
-
Assay Setup:
-
Add 2 µL of the serially diluted test compound or DMSO (as a vehicle control) to the wells of the 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow the compound to bind to the enzyme.[13]
-
-
Initiating the Reaction:
-
Prepare a 10X reaction mix containing DHO and DCIP in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well. Final concentrations should be approximately 500 µM DHO and 200 µM DCIP.[13]
-
-
Measurement:
-
Immediately begin reading the absorbance at 600 nm every 30 seconds for 15-20 minutes using a microplate reader. The decrease in absorbance over time reflects the rate of DCIP reduction.[13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the velocities relative to the DMSO control (representing 100% activity).
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 1: Example Plate Layout for DHODH Inhibition Assay
| Well | Content | Description |
| A1-A3 | No Enzyme Control | Background signal |
| B1-B3 | Vehicle Control (DMSO) | 100% Enzyme Activity |
| C1-C3 | Compound Conc. 1 | Test Compound |
| D1-D3 | Compound Conc. 2 | Test Compound |
| E1-E3 | Compound Conc. 3 | Test Compound |
| F1-F3 | Compound Conc. 4 | Test Compound |
| G1-G3 | Compound Conc. 5 | Test Compound |
| H1-H3 | Positive Control Inhibitor | Assay Validation |
Section 2: Cell-Based Assays - Assessing Phenotypic Effects
While biochemical assays confirm direct target engagement, cell-based assays are essential to determine if a compound can enter a cell and exert a biological effect.
Experimental Protocol 2: Cell Viability/Cytotoxicity Assay (Resazurin Reduction)
This assay is a fundamental first step to determine the concentration range at which a pyrimidine derivative affects cell health.[4][10]
Rationale: Resazurin (a blue, non-fluorescent dye) is a cell-permeable compound that is reduced by metabolically active, viable cells into resorufin, a pink and highly fluorescent product.[15][16][17] The amount of fluorescence is directly proportional to the number of living cells, providing a robust measure of cell viability.[17] This assay is preferred over MTT for its simplicity (no cell lysis required) and sensitivity.[15][18][19]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Resazurin sodium salt stock solution (e.g., 1 mg/mL in PBS)
-
Test Pyrimidine Derivatives (dissolved in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrimidine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of Resazurin stock solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of compound that reduces cell viability by 50%).
-
Visualizing Experimental Logic
Diagrams are crucial for clarifying complex workflows and pathways.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Inhibition of de novo pyrimidine synthesis by a DHODH inhibitor.
Section 3: Assay Validation and Trustworthiness
Generating reliable data requires a self-validating experimental design. Every assay should include the necessary controls to ensure the results are meaningful and reproducible.
The Z-Factor: A Measure of Assay Quality
For higher-throughput applications, the Z-factor (or Z-prime) is a statistical parameter used to evaluate the quality and robustness of an assay.[21][22] It reflects both the dynamic range of the signal and the data variation.[21]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., uninhibited enzyme).
-
μn and σn are the mean and standard deviation of the negative control (e.g., fully inhibited enzyme or no enzyme).
Interpretation of Z-Factor Values: [23][24]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.[23][24]
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.[23][24]
-
Z' < 0: An unreliable assay, as the signals from positive and negative controls overlap.[23]
Scientist's Note: When developing a new assay, calculating the Z-factor early in the process is critical. Run a full plate with only positive and negative controls (e.g., 48 wells of each) to get a statistically significant measure of your assay's performance before screening any compounds.
Troubleshooting Common Issues
Even with robust protocols, problems can arise. A systematic approach to troubleshooting is key.
Table 2: Common Problems and Solutions in In Vitro Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing of reagents; Edge effects in plates.[25] | Use calibrated pipettes; Prepare master mixes to ensure homogeneity; Avoid using the outer wells of the plate or fill them with buffer.[25][26] |
| No or Low Signal | Degraded enzyme or substrate; Incorrect buffer pH or composition; Wavelength set incorrectly on the reader.[25][26] | Use fresh aliquots of reagents stored correctly; Verify buffer pH; Double-check instrument settings against the protocol.[26] |
| Assay "Drift" Over Time | Reagent instability at room temperature; Temperature fluctuations in the lab.[25] | Keep reagents on ice until use; Ensure the plate reader has equilibrated to the correct temperature.[14] |
| False Positives in Screening | Compound interference (e.g., autofluorescence, light scattering).[27] | Run a counterscreen where the compound is tested in the absence of the enzyme to identify interfering molecules. |
Conclusion
The development of effective in vitro assays is a critical competency in modern drug discovery. By combining direct, mechanistic biochemical assays with phenotypically relevant cell-based models, researchers can build a comprehensive profile of a pyrimidine derivative's activity. The protocols and principles outlined in this guide provide a solid foundation for this process. Remember that scientific integrity is paramount: thoughtful experimental design, the inclusion of proper controls, and a commitment to robust validation, as exemplified by metrics like the Z-factor, are what transform raw data into reliable, actionable knowledge.
References
- A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed.
- Human Thymidylate Synthase ELISA Kit (A6746) - Antibodies.com. Antibodies.com.
- Thymidylate Synthetase ELISA Kits - Biocompare. Biocompare.
- Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. GraphPad.
- Z-factors - BIT 479/579 High-throughput Discovery. North Carolina State University.
- Human Thymidylate Synthase ELISA Kit - scicommhub. scicommhub.
- Assay performance and the Z'-factor in HTS - Drug Target Review. Drug Target Review.
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
- Resazurin assay for cell viability & cytotoxicity | BMG LABTECH. BMG LABTECH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. MDPI.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information.
- Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - MDPI. MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. National Center for Biotechnology Information.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. National Center for Biotechnology Information.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. PubMed.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. Royal Society of Chemistry.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. National Center for Biotechnology Information.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. International Journal of Research and Publication Reviews.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. Royal Society of Chemistry.
- MDH Assay Enzyme Hints & Tips - Sandiego. University of San Diego.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Royal Society of Chemistry.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. The FEBS Journal.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI. MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. BellBrook Labs.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. National Center for Biotechnology Information.
- Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. National Center for Biotechnology Information.
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - ResearchGate. ResearchGate.
- Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - NIH. National Center for Biotechnology Information.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. National Center for Biotechnology Information.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. novusbio.com [novusbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biotium.com [biotium.com]
- 19. What is the difference between MTT and resazurin? | AAT Bioquest [aatbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. punnettsquare.org [punnettsquare.org]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. docs.abcam.com [docs.abcam.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Pyrimidine Derivatives as Plant Growth Stimulators
Introduction: The Expanding Role of Pyrimidines in Plant Science
Pyrimidine nucleotides are fundamental to all life, forming the structural basis of nucleic acids (DNA and RNA) and playing critical roles in the synthesis of essential biomolecules like carbohydrates and glycoproteins. Beyond these core metabolic functions, a growing body of research has illuminated the potent role of exogenously applied pyrimidine derivatives as biostimulants, capable of significantly enhancing plant growth, development, and resilience to environmental stress.
This guide provides a comprehensive overview and practical protocols for researchers and scientists exploring the application of pyrimidine derivatives as plant growth stimulators. We will delve into the mechanisms of action, detail validated experimental workflows, and offer insights into data interpretation, grounded in established scientific principles.
Chapter 1: Key Pyrimidine Derivatives and Their Efficacy
While the pyrimidine family is vast, several specific derivatives have emerged as particularly effective plant biostimulants. These compounds often mimic or influence the action of natural plant hormones or signaling molecules.
-
Forchlorfenuron (CPPU): A synthetic phenylurea-type cytokinin, CPPU is a well-documented growth regulator. Its pyrimidine-like structure is not its defining feature, but it is often grouped in broader studies of nitrogenous heterocyclic compounds. It primarily promotes cell division and fruit enlargement.
-
Thidiazuron (TDZ): Another cytokinin-like compound, TDZ, is highly effective in promoting cell division and differentiation in plant tissue culture, often at much lower concentrations than traditional cytokinins.
-
2-amino-4-methyl-6-methoxypyrimidine: Studies have demonstrated the efficacy of various substituted pyrimidines. For instance, derivatives of 2-aminopyrimidine have shown significant plant growth-promoting activity, influencing parameters like root and shoot length in crops such as wheat and mung bean.
-
Barbiturates (derivatives of pyrimidine-2,4,6-trione): Interestingly, some derivatives of barbituric acid have been found to stimulate the growth of roots and shoots in seedlings of crops like maize and wheat.
The selection of a specific derivative depends heavily on the target plant species and the desired physiological outcome (e.g., enhanced root growth, increased biomass, or improved fruit set).
Chapter 2: Unraveling the Mechanisms of Action
The stimulatory effects of pyrimidine derivatives are not attributed to a single, universal mechanism. Instead, they influence a network of physiological and biochemical processes. The primary proposed mechanisms include:
-
Modulation of Hormonal Pathways: Many pyrimidine derivatives exhibit cytokinin-like activity. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots. By interacting with cytokinin receptors or influencing cytokinin metabolism, these derivatives can stimulate cell proliferation and delay senescence.
-
Enhancement of Photosynthetic Efficiency: Certain pyrimidine compounds have been shown to increase the chlorophyll content in leaves. This leads to a higher rate of photosynthesis, resulting in greater production of carbohydrates and, consequently, increased plant biomass.
-
Stress Mitigation: Some derivatives enhance a plant's ability to withstand abiotic stresses such as drought or salinity. They may achieve this by upregulating the production of antioxidant enzymes, which neutralize harmful reactive oxygen species (ROS) generated during stress conditions.
Visualizing a Putative Signaling Pathway
The diagram below illustrates a simplified, hypothetical pathway by which a pyrimidine derivative with cytokinin-like activity might stimulate plant cell division.
Caption: Standardized workflow for assessing pyrimidine derivatives in vitro.
Protocol: Foliar Application in Pot Experiments
Objective: To evaluate the effect of pyrimidine derivatives on whole-plant growth and physiology under greenhouse conditions.
Materials:
-
Pots (e.g., 10 cm diameter) filled with a suitable substrate (e.g., peat:vermiculite mix)
-
Healthy, uniform seedlings (e.g., tomato, soybean) at the 2-3 true leaf stage
-
Test pyrimidine derivative solutions with a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure leaf adhesion.
-
Spray bottle
Procedure:
-
Acclimatization: Allow transplanted seedlings to acclimate in the greenhouse for one week before treatment.
-
Application: In the morning or evening to avoid rapid evaporation, spray the foliage of each plant until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces. Use the vehicle control solution for the control group.
-
Growth Conditions: Maintain plants in a controlled greenhouse environment. Water as needed.
-
Data Collection (after 2-4 weeks):
-
Plant Height and Stem Diameter: Measure using a ruler and calipers.
-
Leaf Area: Can be measured non-destructively with a leaf area meter or destructively by scanning excised leaves.
-
Biomass: Harvest the entire shoot, wash gently, and record the fresh weight. Dry the tissue in an oven at 70°C for 48-72 hours until a constant weight is achieved to determine the dry weight.
-
Chlorophyll Content: Use a handheld SPAD meter for a quick, non-destructive estimation, or perform a solvent extraction (e.g., with 80% acetone) and measure absorbance spectrophotometrically.
-
Chapter 4: Data Analysis and Interpretation
Table 1: Example Data Summary for a Wheat Seedling Assay
The following table presents hypothetical data from an in vitro assay, demonstrating the stimulatory effect of a test pyrimidine derivative ("Compound X").
| Treatment Group | Concentration (µM) | Germination Rate (%) | Primary Root Length (cm) | Shoot Height (cm) |
| Negative Control | 0 | 92 ± 3 | 4.5 ± 0.4 | 5.1 ± 0.5 |
| Vehicle Control | 0 (0.1% DMSO) | 91 ± 4 | 4.4 ± 0.5 | 5.0 ± 0.4 |
| Compound X | 1 | 95 ± 2 | 5.8 ± 0.6 | 6.2 ± 0.5 |
| Compound X | 10 | 96 ± 3 | 7.2 ± 0.5 | 7.9 ± 0.6 |
| Compound X | 50 | 94 ± 4 | 6.1 ± 0.7 | 6.5 ± 0.7 |
| Compound X | 100 | 85 ± 5 | 3.9 ± 0.4 | 4.2 ± 0.5 |
*Data are presented as mean ± standard deviation (n=3 replicates). Asterisks denote statistically significant differences from the vehicle control (e.g., p < 0.05, p < 0.01) as determined by an appropriate statistical test (e.g., ANOVA with Dunnett's test).
Interpretation: In this example, Compound X shows a dose-dependent stimulatory effect, with the optimal response at 10 µM. At 100 µM, an inhibitory or phytotoxic effect is observed, which is a common phenomenon with growth regulators. The similarity between the negative and vehicle controls confirms that the DMSO solvent had no significant impact on growth.
Conclusion and Future Perspectives
Pyrimidine derivatives represent a promising class of compounds for developing novel plant biostimulants and growth regulators. Their ability to enhance growth, even at low concentrations, makes them attractive for applications in sustainable agriculture. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their synergistic effects with other agrochemicals, and optimizing formulations for field applications. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate and validate the potential of these versatile molecules.
References
- Title: Thidiazuron: From Urea Derivative to Plant Growth Regulator.
- Title: Synthesis and plant growth promoting activity of some 2-aminopyrimidine derivatives. Source:Bioorganic & Medicinal Chemistry. [Link]
- Title: Synthesis and plant growth-regulating activity of new derivatives of barbituric acid. Source:Russian Journal of Plant Physiology. [Link]
Application Note: A Protocol for In Silico Exploration of Dimethylpyridine Derivatives Using Molecular Docking
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] This application note provides a detailed, field-proven protocol for conducting molecular docking studies on dimethylpyridine derivatives. We will delve into the theoretical underpinnings, offer a step-by-step workflow using industry-standard software, and discuss the critical analysis of docking results. This guide is designed to empower researchers to rationally design novel therapeutic agents and elucidate the molecular mechanisms of action for this important class of compounds.
Foundational Principles: The "Why" Behind the "How"
Molecular docking is fundamentally an optimization problem. It aims to predict the most stable three-dimensional pose of a ligand (in our case, a dimethylpyridine derivative) within the binding site of a target protein.[5] The process can be conceptualized through two core components: a sampling algorithm and a scoring function.
-
Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the protein's active site. This is akin to trying millions of different "keys" (ligand poses) in a "lock" (the protein's binding site).[8][9] Modern algorithms, like the Lamarckian Genetic Algorithm in AutoDock or the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method in AutoDock Vina, are highly efficient at this exploration.
-
Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity.[10] This is typically expressed as a negative value in kcal/mol, where a more negative (lower) score suggests a stronger, more favorable interaction.[11] These functions are mathematical models that approximate the free energy of binding by considering forces like hydrogen bonds, van der Waals forces, electrostatic interactions, and the energy penalty of desolvation.[5]
Causality Behind the Choice: The trustworthiness of a docking study hinges on a robust protocol. Every step, from preparing the molecules to defining the search space, is designed to reduce artifacts and increase the correlation between the predicted score and true biological activity. A validated protocol, which can accurately reproduce the known binding mode of a co-crystallized ligand, is the cornerstone of any meaningful docking study.[11]
The Experimental Workflow: A Self-Validating System
This protocol will utilize a suite of freely available, yet powerful, software:
-
AutoDock Tools (ADT): For preparing the protein and ligand files.
-
AutoDock Vina: For performing the docking calculation.[12]
-
PyMOL: For visualization and in-depth analysis of results.
-
A Target Protein: We will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as an example.[1][3] A suitable crystal structure is PDB ID: 5IKR.
-
A Ligand: We will use 2,4-Dimethylpyridine as a representative ligand scaffold.[13]
The entire process can be visualized as follows:
Protocol Part 1: Receptor Preparation
The goal of this phase is to convert a raw PDB file into a docking-ready pdbqt file.
Why this phase is critical: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that are not relevant to the docking study and can introduce noise.[9][14] Furthermore, PDB files typically lack hydrogen atoms, which are essential for calculating accurate interactions. This protocol ensures a clean, chemically correct receptor model.
Step-by-Step Methodology:
-
Obtain and Clean the Receptor:
-
Download the PDB file for your target (e.g., 5IKR.pdb) from the .
-
Open the PDB file in a text editor or visualization software. Remove all HETATM records corresponding to water molecules (HOH), co-factors, and the original ligand. Save this as 5IKR_protein.pdb.
-
-
Load into AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 5IKR_protein.pdb.
-
-
Add Hydrogens:
-
Go to Edit > Hydrogens > Add.
-
In the prompt, select Polar only and click OK. This adds hydrogens only to atoms like oxygen and nitrogen, which are most likely to participate in hydrogen bonding.
-
-
Assign Charges:
-
Go to Edit > Charges > Compute Gasteiger. This calculates partial atomic charges, which are crucial for the electrostatic terms in the scoring function.
-
-
Save as PDBQT:
-
Go to Grid > Macromolecule > Choose.
-
Select 5IKR_protein and click Select Molecule.
-
A save dialog will appear. Save the file as 5IKR_receptor.pdbqt. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Protocol Part 2: Ligand Preparation
Here, we convert our dimethylpyridine derivative into its pdbqt format.
Why this phase is critical: The docking software needs to understand the ligand's chemical properties, including which bonds can rotate. Defining rotatable bonds allows for flexible ligand docking, where the ligand can change its conformation to find the best fit in the binding pocket.[15]
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Download the 3D structure of 2,4-Dimethylpyridine in SDF format from a database like .[13]
-
Alternatively, sketch the molecule in a chemical drawing program and save it as a .mol or .sdf file.
-
-
Load into ADT:
-
Go to Ligand > Input > Open and select your ligand file.
-
-
Define Torsion Tree (Rotatable Bonds):
-
Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the rigid core of the molecule.
-
Go to Ligand > Torsion Tree > Choose Torsions. The program will automatically detect and highlight rotatable bonds. For a simple molecule like dimethylpyridine, there may be few or none. For more complex derivatives, this step is vital.
-
-
Save as PDBQT:
-
Go to Ligand > Output > Save as PDBQT.
-
Save the file as DMP_ligand.pdbqt.
-
Protocol Part 3: Running the Simulation
This is the core computational phase where the ligand is docked into the receptor.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
Why? A "blind docking" where the entire protein surface is searched is computationally expensive and often unnecessary if the active site is known.[16] Defining a grid box focuses the search on the region of interest, dramatically increasing efficiency.
-
In ADT, with the 5IKR_receptor.pdbqt loaded, go to Grid > Grid Box....
-
A box will appear around the protein. Adjust the center coordinates and dimensions (in Angstroms) to encompass the known active site of the protein. If a co-crystallized ligand was present, centering the box on it is the most reliable method. For COX-2, this is the long channel leading to the catalytic residues.
-
Record the center (x, y, z) and size (x, y, z) values.
-
-
Create the Configuration File:
-
Create a new text file named config.txt.
-
Populate it with the information from the previous steps. The file should look like this:
-
exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for a standard docking run.
-
num_modes specifies how many different binding poses (conformations) to generate.
-
-
Launch AutoDock Vina:
-
Place 5IKR_receptor.pdbqt, DMP_ligand.pdbqt, config.txt, and the vina executable in the same directory.
-
Open a command line/terminal, navigate to that directory, and run the command: ./vina --config config.txt --log results.log --out poses.pdbqt
-
The calculation will begin. Upon completion, you will have a results.log file with the scores and an poses.pdbqt file containing the coordinates for the generated binding modes.
-
Results Analysis: From Data to Insight
Analyzing the results correctly is as important as running the docking itself. A low score is meaningless without a chemically sensible binding pose.[10][17]
Step-by-Step Analysis:
-
Examine the Log File: Open results.log. It will contain a table showing the binding affinity for each generated pose. The top-ranked pose (mode 1) has the lowest, most favorable score.
-
Visualize in PyMOL:
-
Open PyMOL.
-
Load the receptor: File > Open > 5IKR_receptor.pdbqt.
-
Load the docked poses: File > Open > poses.pdbqt.
-
The poses file is a multi-model file. You can cycle through the poses using the arrow keys at the bottom right of the viewer.
-
Focus on the top-ranked pose. Display the protein as a surface and the ligand as sticks to clearly see how it fits.
-
-
Identify Key Interactions:
-
Select the residues in the binding pocket within ~4 Å of the ligand.
-
Use the Wizard > Measurement tool to identify potential hydrogen bonds (typically < 3.5 Å, with appropriate geometry).
-
Look for hydrophobic interactions where the methyl groups of the dimethylpyridine might be interacting with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).
-
Identify potential π-π stacking if your derivative contains other aromatic rings interacting with residues like Tyrosine, Phenylalanine, or Tryptophan.
-
Data Presentation and Validation
For a series of derivatives, results should be tabulated for clear comparison.
| Compound ID | Derivative Substitution | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| DMP-01 | 2,4-dimethyl | -6.8 | 1 | Ser530, Tyr385 |
| DMP-02 | 2,4-di-Me, 5-Cl | -7.5 | 1 | Ser530, Tyr385, Arg120 |
| DMP-03 | 2,4-di-Me, 5-OH | -7.9 | 3 | Ser530, Tyr355, Arg120 |
Trustworthiness through Validation: To validate this protocol, one should perform a re-docking experiment.[11] If the original PDB structure (5IKR) contained a bound ligand, extract it and dock it back into the receptor using the exact same protocol. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[17]
References
- Świątek, P., Gębczyk, K., Gębarowski, T., & Uryniaż, R. (2019).
- Kumar, D. (2020).
- Barakat, K. H. (2009). Molecular Docking Tutorial.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7936, 2,4-Dimethylpyridine. PubChem. [Link]
- Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. [Link]
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- Piotrowska, R., Szeląg, M., Czapor-Irzabek, Ż., Jakimcio, T., Świątek, P., & Kaproń, A. (2024). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences, 25(12), 6527. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11417, 3,4-Dimethylpyridine. PubChem. [Link]
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11565, 3,5-Dimethylpyridine. PubChem. [Link]
- FooDB (2010). Compound 2,5-Dimethylpyridine (FDB004388). FooDB. [Link]
- Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training. [Link]
- Świątek, P., Gębczyk, K., Gębarowski, T., & Uryniaż, R. (2019).
- Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7937, 2,6-Lutidine. PubChem. [Link]
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
- Świątek, P., et al. (2019).
- Kulkarni, N. D., et al. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. International Journal of Scientific Research and Technology. [Link]
- Bottegoni, G., Kufareva, I., Totrov, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
- AutoDock Vina Documentation. Basic docking. Read the Docs. [Link]
- ResearchGate. (2019). New derivatives of dimethylpyridine.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]
- Bottegoni, G., Kufareva, I., Totrov, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction.
- Kesteleyn, B., et al. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Kumar, A., & Ajmal, M. (2023). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION.
- Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
- Forli, S., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
- Sharma, S. (2024). A Review On Molecular Docking And Its Application.
- ResearchGate. (2023). Molecular docking, molecular dynamics, and in silico toxicity prediction studies of coumarin, N-Oxalylglycine, organoselenium, organosulfur, and pyridine derivatives as histone lysine demethylase inhibitors.
- Zhidkova, E., et al. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Molecules, 27(19), 6205. [Link]
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. A Review On Molecular Docking And Its Application [journalijar.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. etflin.com [etflin.com]
- 12. youtube.com [youtube.com]
- 13. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Enhancing LC-MS Analysis of Carboxylic Acids
A Guide to Derivatization Strategies and Protocols for Researchers and Drug Development Professionals
Abstract
Carboxylic acids are a vast and vital class of molecules, central to numerous biological processes and pharmaceutical compounds. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by inherent physicochemical properties, such as poor retention on reversed-phase columns and low ionization efficiency in the commonly used positive electrospray ionization mode.[1] Chemical derivatization offers a robust solution by modifying the carboxyl group to introduce moieties that enhance chromatographic behavior and dramatically improve MS sensitivity.[2][3] This guide provides an in-depth exploration of the rationale behind derivatization, a comparative analysis of key derivatization strategies, and detailed, field-proven protocols for immediate application in the laboratory. We will cover techniques from simple amidation and esterification to advanced stable isotope and chiral labeling, empowering researchers to overcome analytical hurdles and achieve reliable, high-sensitivity quantification of carboxylic acids in complex matrices.
The Rationale for Derivatization: Overcoming Analytical Hurdles
The direct analysis of carboxylic acids, especially small, polar ones, by reversed-phase LC-MS presents significant challenges. An acidic mobile phase is typically required for good peak shape on RP columns, but this suppresses the deprotonation of carboxylic acids, making them neutral and difficult to ionize efficiently in negative mode, while their inherent acidity makes them unsuitable for positive mode analysis.[2] Derivatization is a pre-analytical strategy that chemically modifies the carboxylic acid to create a derivative with more favorable properties for LC-MS analysis.
The primary goals of this chemical modification are:
-
Improved Ionization Efficiency: The most significant benefit is the ability to introduce a permanently positive charge or a highly proton-affine group (like a tertiary amine) into the analyte.[3][4] This "charge-reversal" allows for the analysis of carboxylic acids in the positive ion mode (ESI+), which is often more sensitive and selective than the negative ion mode, moving the analyte away from the common background of negatively charged species.[2]
-
Enhanced Chromatographic Retention: Many biologically relevant carboxylic acids (e.g., short-chain fatty acids) are highly polar and exhibit poor retention on standard reversed-phase (C18) columns, often eluting in the void volume with salts and other polar interferences.[5][6] Derivatization typically adds a larger, more hydrophobic tag to the molecule, increasing its affinity for the stationary phase and improving chromatographic separation and resolution.[7]
-
Improved Specificity and Selectivity: Derivatization reagents can be designed to produce a specific, characteristic fragment ion upon collision-induced dissociation (CID) in the mass spectrometer.[3] This allows for the use of highly selective and sensitive MS/MS scan modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which is invaluable for quantification in complex biological matrices.[8][9]
-
Accurate Quantification via Isotope Labeling: Stable Isotope Labeling Derivatization (SILD) is a powerful technique where a "heavy" isotope-labeled version of the derivatization reagent is used to create an internal standard for every analyte of interest.[2][10] By comparing the signal of the "light" (native) derivative with the "heavy" (internal standard) derivative, one can achieve highly accurate and precise quantification, effectively correcting for matrix effects and variations in ionization efficiency.[11]
-
Resolution of Enantiomers: Chiral derivatization reagents react with carboxylic acid enantiomers to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on standard, achiral reversed-phase columns, eliminating the need for expensive and often less robust chiral columns.[12]
Key Derivatization Strategies and Reagents
The choice of derivatization reagent is dictated by the analytical goal, the nature of the analyte, and the sample matrix. The most common reaction for derivatizing carboxylic acids is amidation due to its mild conditions and stable products.[1]
Amide Bond Formation (Amidation)
This is one of the most reliable and widely used strategies. The reaction involves activating the carboxylic acid with a coupling agent, typically a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which then reacts with an amine-containing reagent to form a stable amide bond.
-
Causality of Experimental Choice: EDC is an ideal coupling agent because it is water-soluble and the resulting urea byproduct can be easily removed. The reaction is typically performed in a non-nucleophilic organic solvent like acetonitrile or dichloromethane. The addition of a catalyst like N-hydroxysuccinimide (NHS) can sometimes improve efficiency by forming a more stable intermediate ester, reducing side reactions.
Esterification
Esterification converts the carboxylic acid into an ester. While historically common in GC-MS, certain reagents are highly effective for LC-MS.
-
Causality of Experimental Choice: Reagents like p-Dimethylaminophenacyl (DmPA) bromide are particularly effective as they introduce a tertiary amine group, which provides a site for efficient protonation and a significant enhancement in ESI+ signal—often by 2 to 4 orders of magnitude.[11] While effective, reagents like trimethylsilyldiazomethane (TMS-DM) are hazardous and require stringent safety protocols.[7]
Stable Isotope and Chiral Labeling
These advanced strategies extend the principles of amidation and esterification for specialized applications.
-
Stable Isotope Labeling: Reagents are synthesized with stable heavy isotopes (e.g., ¹³C, ¹⁵N, D). For instance, using ¹²C-aniline to derivatize the biological sample and ¹³C-aniline to derivatize the calibration standards allows for their combination and analysis in a single run, with the mass difference enabling precise quantification.[13]
-
Chiral Labeling: A chiral derivatizing agent, which is itself enantiomerically pure, is reacted with the racemic carboxylic acid. This creates a pair of diastereomers that can then be chromatographically separated.[12]
Comparison of Common Derivatization Reagents
| Reagent Name | Abbreviation | Reaction Type | Key Advantages & Applications | Considerations |
| 2-Picolylamine | PA | Amidation | Introduces a pyridine group for high proton affinity and excellent ESI+ response.[5] Good for general quantification. | Requires a coupling agent (e.g., EDC). |
| 4-Bromo-N-methylbenzylamine | 4-BNMA | Amidation | Incorporates a bromine atom, creating a characteristic isotopic doublet (⁷⁹Br/⁸¹Br) for easy peak identification in MS scans.[8][9] | Requires a coupling agent. The bromine pattern can complicate quantification of low-level analytes. |
| p-Dimethylaminophenacyl Bromide | DmPA Bromide | Esterification | Provides exceptionally high ESI+ sensitivity enhancement (100-1000x).[11] Excellent for trace-level analysis in metabolomics. | Reagent can be unstable; reaction may require heating. |
| 3-Nitrophenylhydrazine | 3-NPH | Hydrazone Formation | A widely used reagent for short-chain fatty acids (SCFAs). | Requires a coupling agent; may produce geometric isomers. |
| (S)-APy-PPZ | - | Chiral Amidation | Efficiently creates diastereomers for the separation of carboxylic acid enantiomers on standard RP columns.[12] | Primarily for chiral analysis, not general quantification. |
| Isotope-Coded Reagents (e.g., ¹³C-DmPA, ¹³C-Aniline) | - | Various | Enables high-precision relative and absolute quantification by correcting for matrix effects.[11][13] The gold standard for quantitative studies. | Higher cost of reagents. Requires careful management of light and heavy channels. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for method development.
Protocol 1: General Quantification using 2-Picolylamine (PA) Derivatization
This protocol is suitable for the sensitive quantification of a broad range of carboxylic acids in biological fluids like plasma or urine.
A. Materials and Reagents
-
Carboxylic Acid Standards and Samples
-
2-Picolylamine (PA), 99%
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), >98%
-
Pyridine, anhydrous
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
B. Step-by-Step Procedure
-
Sample/Standard Preparation:
-
For a plasma sample, perform a protein precipitation by adding 300 µL of ice-cold ACN to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
-
Derivatization Reaction:
-
Prepare the derivatization solution fresh: 20 mg/mL EDC-HCl and 20 mg/mL PA in a solution of ACN/Pyridine (4:1, v/v).
-
To the dried sample/standard residue, add 100 µL of the freshly prepared derivatization solution.
-
Vortex thoroughly to ensure the residue is fully dissolved.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Sample Dilution and Analysis:
-
After incubation, cool the tubes to room temperature.
-
Add 900 µL of the initial LC mobile phase (e.g., 95% Water/5% ACN + 0.1% FA) to the tube.
-
Vortex well and transfer the solution to an LC autosampler vial.
-
Inject 5-10 µL onto the LC-MS system.
-
C. Suggested LC-MS/MS Parameters
-
LC Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MS Analysis: Use MRM mode. The precursor ion will be [M+H]⁺ of the derivatized carboxylic acid. The most common product ion results from the neutral loss of the picolylamine group.
Protocol 2: High-Performance Metabolite Profiling with Isotope-Coded DmPA Bromide
This protocol is adapted for high-throughput, quantitative profiling of carboxyl-containing metabolites in urine, based on the method described by Guo et al.[11]
A. Materials and Reagents
-
Urine Samples
-
¹²C-DmPA Bromide (for samples) and ¹³C-DmPA Bromide (for pooled reference/standard)
-
Potassium Carbonate (K₂CO₃)
-
2,2'-Biquinoline
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
B. Step-by-Step Procedure
-
Sample Preparation:
-
Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Dilute 10 µL of urine supernatant with 90 µL of water.
-
-
Derivatization Reaction ('Light' Channel):
-
To the 100 µL of diluted urine, add 50 µL of a freshly prepared solution of 120 mg/mL ¹²C-DmPA bromide in ACN.
-
Add 50 µL of a freshly prepared solution of 18 mg/mL K₂CO₃ and 1.2 mg/mL 2,2'-biquinoline in water.
-
Vortex and incubate at 60°C for 1 hour.
-
-
Quenching:
-
After incubation, add 10 µL of 2% formic acid to quench the reaction. Vortex.
-
-
'Heavy' Channel and Pooling:
-
Create a pooled quality control (QC) sample by mixing a small aliquot from every sample.
-
Derivatize this QC sample using the exact same procedure but substituting ¹³C-DmPA bromide for the ¹²C-DmPA bromide.
-
Mix each 'light'-labeled individual sample with the 'heavy'-labeled QC sample in a 1:1 ratio.
-
-
Analysis:
-
Centrifuge the final mixture at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an LC vial and inject onto the LC-MS system.
-
C. Suggested LC-MS/MS Parameters
-
LC System: UPLC system for high resolution.
-
LC Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 150 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A long, shallow gradient is recommended for metabolomics (e.g., 2% B to 80% B over 30 minutes).
-
Ion Source: ESI, Positive Mode
-
MS Analysis: Full scan MS mode on a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Data analysis software is then used to find and quantify the 'light'/'heavy' ion pairs.
Visualization of Workflows and Mechanisms
// Global Styling {rank=same; Sample; Reconstitution; Dilution;} } Caption: General experimental workflow for derivatization.
// Reactants RCOOH [label="R-COOH\n(Carboxylic Acid)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC\n(Coupling Agent)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Derivatization Reagent)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates & Products Intermediate [label="O-Acylisourea Intermediate\n(Highly Reactive)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-CO-NH-R'\n(Stable Amide Derivative)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Urea Byproduct", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Flow RCOOH -> Intermediate [label="+ EDC\n(Activation)"]; EDC -> Intermediate [style=invis]; Intermediate -> Product [label="+ R'-NH₂\n(Nucleophilic Attack)"]; Amine -> Product [style=invis]; Intermediate -> Byproduct [style=dashed, arrowhead=none]; Product -> Byproduct [style=invis]; } Caption: Simplified mechanism of EDC-mediated amidation.
Conclusion
Chemical derivatization is an indispensable tool for overcoming the inherent challenges associated with the LC-MS analysis of carboxylic acids. By converting the native carboxyl group into a more favorable derivative, researchers can achieve dramatic improvements in chromatographic retention, ionization efficiency, and analytical selectivity. The choice of reagent, from simple amines for general quantification to complex chiral or isotope-labeled tags for specialized applications, allows for the tailored development of robust and sensitive assays. The protocols and strategies outlined in this guide provide a comprehensive framework for scientists in research and drug development to successfully implement derivatization and unlock high-quality, reliable data for this crucial class of molecules.
References
- Jankech, T., Gerhardtova, I., Majerova, P., Piestansky, J., Jampilek, J., & Kovac, A. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 342435. [Link]
- Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8796. [Link]
- Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Toyo'oka, T. (2016). Derivatization reagents for chiral molecules by LC-MS/MS.
- van der Hage, E. R. E., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3465-3476. [Link]
- Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 491-500. [Link]
- Han, J., & Lin, D. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94. [Link]
- Nishikaze, T., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1238-1246. [Link]
- Higashi, T., et al. (2006). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
- Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]
- Deng, P., Zhan, Y., Chen, X., & Zhong, D. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- Syngene International Ltd. (n.d.).
- Ly, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5823. [Link]
Sources
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 8. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 9. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of carboxylic groups prior to their LC analysis – A review [ouci.dntb.gov.ua]
- 11. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Strategic One-Pot Synthesis of Pyrimidine-5-Carbonitrile Derivatives: A Guide to Modern Methodologies and Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. Among its many derivatives, those bearing a carbonitrile group at the 5-position are of particular interest. The cyano group acts as a potent hydrogen bond acceptor and a bioisostere for other functional groups, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]
Historically, the synthesis of substituted pyrimidines involved multi-step sequences that were often time-consuming, generated significant waste, and resulted in modest overall yields. The advent of one-pot, multi-component reactions (MCRs) has revolutionized this field, offering a more sustainable, efficient, and atom-economical approach.[5][6] This application note provides an in-depth guide to the one-pot synthesis of pyrimidine-5-carbonitrile derivatives, detailing the underlying chemical principles, providing field-proven experimental protocols, and discussing their applications in modern drug discovery.
Reaction Mechanisms and Key Principles
The most prevalent and efficient one-pot syntheses of pyrimidine-5-carbonitriles are three-component reactions that typically involve an aldehyde, an active methylene nitrile (such as malononitrile), and a binucleophile that provides the N-C-N fragment of the pyrimidine ring (e.g., urea, thiourea, or guanidine).[2][7] The reaction cascade is a masterful display of chemical orchestration within a single flask, generally proceeding through the following sequence:
-
Knoevenagel Condensation: The reaction is typically initiated by a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile. This step forms a highly electrophilic α,β-unsaturated dinitrile intermediate (a Knoevenagel adduct). The choice of catalyst is critical here; bases like piperidine or even heterogeneous catalysts like magnesium oxide (MgO) can effectively promote this step.[6][7]
-
Michael Addition: The N-C-N containing reactant (e.g., guanidine) then acts as a nucleophile, attacking the β-carbon of the Knoevenagel adduct in a classic Michael addition. This forms a new C-N bond and generates an open-chain intermediate.
-
Intramolecular Cyclization & Tautomerization: The intermediate rapidly undergoes an intramolecular cyclization. A terminal amino group attacks one of the nitrile carbons, initiating the ring closure. This step is conceptually related to the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles to form an enamine, which then tautomerizes to a more stable form.[8][9][10]
-
Aromatization: The resulting dihydropyrimidine intermediate typically aromatizes to the final, stable pyrimidine ring, often through the elimination of a small molecule (like water) or via oxidation, sometimes facilitated by air or a mild oxidant.
The elegance of this one-pot approach lies in the fact that each sequential reaction drives the formation of the next reactive intermediate, pulling the overall equilibrium towards the final product without the need to isolate intermediates.
Visualizing the Synthetic Workflow & Mechanism
To better understand the process, the following diagrams illustrate the general workflow and the core chemical transformations.
Caption: High-level workflow for a typical one-pot synthesis.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ias.ac.in [ias.ac.in]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. tandfonline.com [tandfonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
The Strategic Role of 4,6-Dimethylpyrimidine-5-carboxylic Acid in the Pursuit of Novel Macrocyclic Antibiotics
For Immediate Release
[City, State] – January 9, 2026 – In the ever-evolving landscape of drug discovery, the quest for novel antibiotics to combat rising antimicrobial resistance is of paramount importance. A key player in the synthesis of complex pharmaceutical agents is the strategic use of tailored building blocks. Among these, 4,6-Dimethylpyrimidine-5-carboxylic acid has emerged as a significant pharmaceutical intermediate, particularly in the conceptual design and synthesis of macrocyclic broad-spectrum antibiotics. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility and application of this pyrimidine derivative in the synthesis of macrocyclic antibiotics, supported by established chemical principles and methodologies.
While specific, named macrocyclic antibiotics synthesized directly from this compound are not widely documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The pyrimidine core is a well-established pharmacophore found in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2][3] This guide will, therefore, focus on the fundamental principles, synthetic protocols, and strategic considerations for incorporating the 4,6-dimethylpyrimidine-5-carboxamide moiety into macrocyclic scaffolds.
The Rationale for Pyrimidine Incorporation in Macrocyclic Antibiotics
The inclusion of a pyrimidine ring, such as the one derived from this compound, into a macrocyclic structure is a deliberate design choice aimed at conferring specific advantageous properties to the final antibiotic candidate.
-
Target Interaction: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the methyl groups can engage in hydrophobic interactions, and the aromatic system can participate in π-stacking with biological targets like ribosomes or enzymes.
-
Structural Rigidity and Conformation: The planar pyrimidine ring introduces a degree of rigidity to the macrocycle, which can help in pre-organizing the conformation of the molecule for optimal binding to its target, a crucial factor for potency.
-
Pharmacokinetic Properties: The physicochemical properties of the pyrimidine moiety can be tuned to improve drug-like characteristics such as solubility, membrane permeability, and metabolic stability.
The overall synthetic strategy involves the formation of an amide bond between the carboxylic acid group of the pyrimidine derivative and an amine group on a linear precursor of the macrocycle. This is a critical step that requires careful selection of coupling agents and reaction conditions to ensure high yield and avoid side reactions.
Caption: Conceptual workflow for incorporating the pyrimidine moiety into a macrocyclic antibiotic.
Synthesis of this compound
The starting material itself can be synthesized through various reported methods. A common laboratory-scale preparation involves the hydrolysis of the corresponding ethyl ester.
Protocol 1: Synthesis of this compound
Materials and Equipment:
-
Ethyl 4,6-dimethylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Acetone
-
Methanol
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 4,6-dimethylpyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction completion using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Concentrate the acidified solution to dryness using a rotary evaporator.
-
To the resulting residue, add acetone and stir to dissolve the product, leaving behind insoluble sodium chloride.
-
Filter the mixture to remove the sodium chloride and wash the solid residue with methanol.
-
Combine the filtrates and concentrate to dryness.
-
Wash the resulting solid with acetonitrile to afford the pure this compound.
Expected Yield and Characterization:
-
Yields are typically high, often exceeding 90%.
-
The product can be characterized by mass spectrometry, which should show a peak corresponding to the molecular weight of the product.
Amide Coupling and Macrocyclization: A Generalized Protocol
The crucial step in incorporating the pyrimidine moiety is the amide bond formation. The choice of coupling reagent and conditions is critical, especially when dealing with complex and sterically hindered molecules.
Protocol 2: General Procedure for Amide Coupling and Macrocyclization
Materials and Equipment:
-
This compound
-
Linear macrocycle precursor with a free amine group
-
Coupling agents (e.g., HATU, HBTU, EDC/HOBt)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Chromatography equipment for purification (e.g., flash chromatography, HPLC)
Procedure:
Part A: Amide Coupling
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the linear macrocycle precursor and a tertiary amine base in the anhydrous solvent.
-
In a separate flask, dissolve this compound and the chosen coupling reagent in the anhydrous solvent.
-
Slowly add the activated carboxylic acid solution to the solution of the linear precursor at a controlled temperature (often 0 °C to room temperature).
-
Allow the reaction to stir for several hours to overnight, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the linear precursor with the appended pyrimidine moiety.
Caption: Key components and steps in the amide coupling reaction.
Part B: Macrocyclization The strategy for macrocyclization will depend on the functional groups present at the termini of the linear precursor. Common methods include ring-closing metathesis (RCM) for precursors with terminal alkenes, or further amide/ester bond formation under high-dilution conditions.
Quantitative Data Summary
| Parameter | This compound |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 157335-93-8 |
| Appearance | Solid |
| Typical Purity | >98% |
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block for the synthesis of complex molecules, including potential macrocyclic antibiotics. While the direct synthesis of a named macrocyclic antibiotic from this specific precursor is not prominently featured in current literature, the foundational chemistry for its incorporation is well-established. The protocols and strategies outlined in this guide provide a solid framework for researchers to explore the synthesis of novel macrocyclic compounds featuring the 4,6-dimethylpyrimidine-5-carboxamide moiety. Future research in this area will likely focus on the design and synthesis of diverse macrocyclic scaffolds incorporating this and other pyrimidine derivatives to explore new structure-activity relationships and identify novel antibiotic candidates with improved efficacy against resistant pathogens.
References
- Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]
- Significance and Biological Importance of Pyrimidine in the Microbial World.
Sources
experimental setup for evaluating anti-inflammatory properties of pyrimidines
APPLICATION NOTE & PROTOCOLS
Topic: Experimental Setup for Evaluating the Anti-Inflammatory Properties of Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Growing Potential of Pyrimidines in Inflammation Research
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of novel therapeutic agents.[2] Pyrimidine derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[3][4][5] These heterocyclic compounds have been shown to modulate key inflammatory pathways, offering the possibility of more targeted and safer therapies.[3][6]
This guide provides a comprehensive overview of the experimental setups required to rigorously evaluate the anti-inflammatory properties of novel pyrimidine derivatives. We will delve into both in vitro and in vivo methodologies, providing detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
Mechanism of Action: How Pyrimidines Combat Inflammation
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit crucial inflammatory mediators.[3] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][6][7] By selectively targeting COX-2, pyrimidine-based compounds can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[6]
Furthermore, pyrimidine derivatives have been found to interfere with other key inflammatory pathways, including:
-
Lipoxygenase (LOX) Pathway: Inhibition of LOX enzymes reduces the production of leukotrienes, which are potent mediators of inflammation and immune responses.[6]
-
Cytokine Production: Many pyrimidines can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]
-
Signaling Pathways: These compounds can modulate intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[3][6]
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
Initial screening of pyrimidine derivatives is typically performed using a battery of in vitro assays. These cell-free and cell-based models are cost-effective, rapid, and allow for the elucidation of specific mechanisms of action.[1][8]
A. Enzyme Inhibition Assays: Targeting the Engines of Inflammation
Directly assessing the inhibitory effect of pyrimidine compounds on key inflammatory enzymes is a crucial first step.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the selectivity of the test compounds for the two COX isoforms.
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits.[9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor, for positive control)
-
Test pyrimidine compounds
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute test compounds and controls to the desired concentrations.
-
Enzyme and Inhibitor Incubation:
-
Enzyme Control (EC): To designated wells, add COX Assay Buffer and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Control (IC): Add Celecoxib and the respective COX enzyme.
-
Test Sample (S): Add the diluted pyrimidine compound and the respective COX enzyme.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Initiation of Reaction: Add the reaction mix to all wells, followed by the addition of Arachidonic Acid to initiate the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the following formula: % Inhibition = [1 - (Rate of S / Rate of EC)] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Cell-Based Assays: Modeling the Inflammatory Environment
Cell-based assays provide a more physiologically relevant context to assess the anti-inflammatory potential of pyrimidine derivatives.
1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay evaluates the ability of the test compounds to suppress the production of pro-inflammatory cytokines in immune cells.[10]
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages).
Protocol:
-
Cell Culture: Culture the macrophage cell line under standard conditions. Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle control group to determine the percentage of inhibition.
2. Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, produced by activated macrophages.
Protocol (using Griess Reagent):
-
Follow Steps 1-4 from the LPS-Induced Cytokine Release protocol.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: In a new 96-well plate, mix an equal volume of the collected cell culture supernatant with the Griess reagent.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Visualization of In Vitro Screening Workflow
Caption: Timelines for in vivo anti-inflammatory models.
Part 3: Mechanistic Studies: Unraveling the Signaling Pathways
To gain a deeper understanding of how lead pyrimidine compounds exert their anti-inflammatory effects, it is essential to investigate their impact on key intracellular signaling pathways.
A. NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammatory gene expression. [11][12][13]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. [14]Upon stimulation by inflammatory signals (like LPS or TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB. [14]The activated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes. [14][15] Protocol: Western Blot Analysis of NF-κB Activation
-
Cell Treatment: Treat macrophage cells with the test pyrimidine compound, followed by stimulation with LPS, as described in the cell-based assays.
-
Protein Extraction: Lyse the cells and extract cytoplasmic and nuclear proteins using a specialized extraction kit.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-IκBα (to assess IκB degradation)
-
NF-κB p65 (to assess nuclear translocation)
-
Lamin B1 (nuclear loading control)
-
β-actin (cytoplasmic loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the effect of the pyrimidine compound on IκBα phosphorylation and NF-κB p65 nuclear translocation.
B. MAPK Signaling Pathway
The MAPK family of kinases (including p38, JNK, and ERK) also plays a critical role in inflammation by regulating the synthesis of pro-inflammatory cytokines and mediators. [16][17][18] Protocol: Western Blot Analysis of MAPK Activation
This protocol is similar to the NF-κB Western blot, but uses primary antibodies specific for the phosphorylated (activated) and total forms of p38, JNK, and ERK. By comparing the ratio of phosphorylated to total protein, the effect of the pyrimidine compound on MAPK activation can be determined.
Visualization of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by pyrimidine derivatives.
Data Presentation
Table 1: In Vitro Anti-Inflammatory Activity of Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| PY-01 | 15.2 | 0.8 | 19.0 | 5.4 | 3.1 |
| PY-02 | >50 | 2.5 | >20 | 12.8 | 9.7 |
| Celecoxib | 25.1 | 0.05 | 502 | 1.2 | 0.9 |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment (Dose, p.o.) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle | 0 | 0 |
| PY-01 (10 mg/kg) | 35.2 | 48.6 |
| PY-01 (30 mg/kg) | 55.8 | 65.1 |
| Indomethacin (10 mg/kg) | 45.1 | 60.3 |
| *p < 0.05 compared to vehicle control |
Conclusion
The experimental setups detailed in this guide provide a robust framework for the comprehensive evaluation of pyrimidine derivatives as potential anti-inflammatory agents. By employing a combination of in vitro and in vivo models, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The systematic approach outlined here, from initial enzyme inhibition assays to in-depth mechanistic studies of signaling pathways, ensures a thorough and scientifically rigorous assessment, ultimately contributing to the discovery of novel and improved therapies for inflammatory diseases.
References
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
- Akhtar, M. J., Al-masoudi, N. A., & Khan, A. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(13), 7334–7358. [Link]
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in immunology, 5, 169. [Link]
- de Zoysa, H., & Rathnayake, D. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Reports in Pharmaceutical Sciences. [Link]
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109 Suppl, S81–S96. [Link]
- Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 48(4), 187-194. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- Towers, C. (n.d.).
- Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]
- YMER. (n.d.).
- Cusabio. (n.d.).
- Bio-protocol. (2016). 2.2. Carrageenan-Induced Paw Edema. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2013).
- Wikipedia. (n.d.). NF-κB. [Link]
- Slideshare. (2016).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 549-560. [Link]
- IntechOpen. (2024).
- Springer Protocols. (2010).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Rat paw oedema modeling and NSAIDs: Timing of effects. (2016). PubMed. [Link]
- Indian Journal of Pharmaceutical Sciences. (2009).
- Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. [Link]
- O'Dwyer, M. J., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 366-373. [Link]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
- Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. [Link]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PMC. [Link]
- MDPI. (2024).
- International Journal of Drug Development & Research. (2012). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. [Link]
- Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. cusabio.com [cusabio.com]
Application Notes and Protocols for Testing the Cytotoxicity of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine analogues are a significant class of compounds in medicinal chemistry and drug development, frequently investigated for their potential as anticancer and antiviral agents.[1] These molecules often act as antimetabolites, interfering with the synthesis of nucleic acids, which is crucial for the proliferation of rapidly dividing cells like cancer cells.[1] Given their mechanism of action, a precise evaluation of their cytotoxic potential is a fundamental step in the preclinical drug discovery process.[2] This document provides a detailed guide to the principles and protocols for assessing the in vitro cytotoxicity of novel pyrimidine compounds.
Principle of Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools for determining the biological response of mammalian cells to a test compound.[3] These assays can be broadly categorized based on the cellular function they measure:
-
Metabolic Assays: These assays, such as the MTT and MTS assays, measure the metabolic activity of a cell population. A reduction in metabolic activity is often correlated with a decrease in cell viability.[4][5]
-
Membrane Integrity Assays: These assays, including the Lactate Dehydrogenase (LDH) release assay, quantify the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised.[6]
The choice of assay is critical and should be guided by the specific research question and the properties of the pyrimidine compound being tested.
Selecting the Appropriate Cytotoxicity Assay
When evaluating pyrimidine compounds, it is crucial to consider potential interactions between the compound and the assay reagents. For instance, colored compounds can interfere with colorimetric assays. Therefore, running appropriate controls is essential. For a comprehensive assessment, it is often advisable to use at least two different cytotoxicity assays that measure distinct cellular parameters.
This guide will focus on two widely used and robust methods: the MTT assay, which measures mitochondrial metabolic activity, and the LDH assay, which assesses membrane integrity.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]
Materials
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution[9]
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[10]
-
96-well flat-bottom sterile culture plates
-
Test pyrimidine compound
-
Vehicle control (e.g., DMSO, if used to dissolve the compound)
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the chosen cell line to about 80% confluency.[9]
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine compound, typically in DMSO.[12]
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced toxicity.[12]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gently shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Detailed Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for determining cytotoxicity. It quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[14]
Materials
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Test pyrimidine compound
-
Vehicle control
-
Lysis buffer (usually provided in the kit) to create a maximum LDH release control[15]
Step-by-Step Methodology
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
In addition to the vehicle and untreated controls, prepare a Maximum LDH Release Control by adding lysis buffer to a set of untreated wells about 45 minutes before the end of the incubation period.[15]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[15]
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15][16] Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Stop Reaction and Absorbance Measurement:
Experimental Workflow and Data Analysis
The overall workflow for cytotoxicity testing is summarized in the diagram below.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated or vehicle control (which represents 100% viability).[17]
Formula for MTT Assay: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
Formula for LDH Assay: % Cytotoxicity = ((Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)) * 100
-
-
IC50 Calculation:
-
The half-maximal inhibitory concentration (IC50) is the concentration of the pyrimidine compound that reduces cell viability by 50%.[17]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[13][18] Software such as GraphPad Prism or specialized Excel add-ins can be used for this calculation.[18][19]
-
Data Presentation
The results of cytotoxicity assays are typically presented in a table summarizing the IC50 values for different pyrimidine compounds across various cell lines.
| Compound | Cell Line | Assay | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57[20] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13[20] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31[20] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99[20] |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305[2] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[21][22] |
| Low Absorbance Readings (MTT Assay) | Low cell density, insufficient incubation time with MTT reagent. | Optimize cell seeding density through a titration experiment. Ensure an incubation time of at least 1-4 hours with MTT.[12] |
| High Background Signal | Microbial contamination, interference from phenol red in the medium. | Visually inspect plates for contamination. Consider using a phenol red-free medium during the assay incubation step.[12][22] |
| Compound Precipitation | Poor solubility of the pyrimidine compound in the culture medium. | Determine the solubility limit of the compound. Ensure the compound is well-mixed in the medium before adding it to the cells.[12][23] |
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro cytotoxicity testing of pyrimidine compounds. Adherence to these standardized methods, careful experimental design, and appropriate data analysis are crucial for obtaining reliable and reproducible results. This, in turn, will facilitate the identification and characterization of promising pyrimidine-based drug candidates. For regulatory submissions, it is also important to be aware of relevant standards such as ISO 10993-5, which provides a framework for in vitro cytotoxicity testing.[3][24][25][26]
References
- Telford, W. G., Komoriya, A., & Packard, B. Z. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- MDDI Staff. (2005). A Practical Guide to ISO 10993-5: Cytotoxicity. MDDI Online.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- iTeh Standards. (2009). I.S. EN ISO 10993-5:2009.
- iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for.
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
- CLYTE Technologies. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Cytotoxicity Assays.
- Johner Institute. (2022).
- protocols.io. (2024). LDH cytotoxicity assay.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
- BenchChem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- ResearchGate. (2025).
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- BenchChem. (2025). Technical Support Center: Troubleshooting ADC Cytotoxicity Assays.
- ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?
- ResearchGate. (2015).
- Science Gateway. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Assessing the Bioactivity of Pyrimidine Analogs.
- Bentham Science Publishers. (n.d.).
- National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- On Science. (n.d.).
- protocols.io. (2023). MTT (Assay protocol.
- National Institutes of Health. (n.d.).
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
- PubMed Central. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines.
- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds.
- BenchChem. (n.d.).
- MDPI. (n.d.).
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- Semantic Scholar. (2024).
- (2025).
- (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdcpp.com [mdcpp.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. clyte.tech [clyte.tech]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mddionline.com [mddionline.com]
- 25. dent.chula.ac.th [dent.chula.ac.th]
- 26. blog.johner-institute.com [blog.johner-institute.com]
Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides an in-depth exploration of synthetic methodologies for obtaining 2-substituted pyrimidine-5-carboxylic esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the ability to strategically modify the 2 and 5 positions is crucial for the fine-tuning of pharmacological properties. This document moves beyond a simple recitation of procedures to offer a detailed analysis of the chemical principles underpinning various synthetic routes, empowering researchers to make informed decisions in the design and execution of their synthetic strategies. We will delve into classical and contemporary methods, providing detailed, step-by-step protocols, mechanistic insights, and practical guidance on troubleshooting and optimization.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil, which constitute the building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutic agents.[2] The 2-substituted pyrimidine-5-carboxylic ester moiety, in particular, serves as a versatile pharmacophore and a key intermediate in the synthesis of a wide range of bioactive compounds, including kinase inhibitors, antivirals, and anticancer agents.[3] The strategic introduction of diverse substituents at the C2 and C5 positions allows for the modulation of a compound's steric and electronic properties, thereby influencing its binding affinity to biological targets and its pharmacokinetic profile.
This guide will provide a detailed examination of the most effective and widely employed synthetic strategies for accessing this important class of molecules.
Method 1: Condensation of Amidines with Activated Three-Carbon Synthons
A highly effective and direct approach to 2-substituted pyrimidine-5-carboxylic esters that lack substitution at the 4- and 6-positions involves the condensation of amidinium salts with an activated three-carbon synthon.[4] A particularly useful synthon is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This method is advantageous due to its high yields and the stability of the key reagent.[5]
Reaction Mechanism
The reaction proceeds through a cyclocondensation pathway. The amidine, a 1,3-N,N-dielectrophile, reacts with the activated propen-1-olate, a 1,3-C,C,O-trinucleophile. The initial nucleophilic attack of the amidine nitrogen on the enolate system is followed by an intramolecular cyclization and subsequent elimination of methanol and water to afford the aromatic pyrimidine ring.
Caption: General mechanism for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Experimental Protocol
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [5]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq, 60% dispersion in mineral oil).
-
Reagent Addition: Suspend the sodium hydride in anhydrous diethyl ether. In the dropping funnel, prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous diethyl ether.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.
-
Stirring: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form.
-
Work-up: Collect the precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum to yield the sodium salt as a stable solid.
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [5]
-
Setup: In a round-bottom flask, dissolve the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add the desired amidinium salt (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Method 2: The Biginelli Reaction and its Modifications
The Biginelli reaction, a classic multicomponent reaction, provides access to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[6] While the traditional Biginelli reaction typically yields products with substitution at the 4- and 6-positions, modifications of this reaction can be employed to synthesize 2,5-disubstituted pyrimidines.[7]
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves three key steps:[6]
-
Aldol Condensation: An acid-catalyzed condensation between the aldehyde and the β-ketoester to form a carbocation intermediate.
-
Nucleophilic Addition: Nucleophilic attack of the urea (or amidine) onto the carbocation.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration to yield the dihydropyrimidine product.
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Microwave-Assisted Biginelli-Type Synthesis[8]
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.
-
Setup: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and guanidine hydrochloride (1.2 eq) in ethanol.
-
Base Addition: Add a catalytic amount of ethanolic sodium hydroxide.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for 7-12 minutes.
-
Work-up: After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-pyrimidine-5-carbonitrile derivative, which can be further converted to the ester.
Method 3: The Pinner Synthesis and Related Cyclocondensations
The Pinner synthesis is a versatile method for preparing pyrimidines from the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[8] This approach allows for the introduction of a wide variety of substituents at the 2-, 4-, and 6-positions of the pyrimidine ring.
Reaction Mechanism
The reaction is typically acid or base-catalyzed and proceeds via the formation of a vinylogous amidine intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrimidine ring.
Experimental Protocol: Ultrasound-Promoted Pinner-Type Synthesis[10]
Ultrasound irradiation can enhance the rate and efficiency of the Pinner synthesis.
-
Setup: In a suitable vessel, dissolve the β-keto ester (1.0 eq) and the amidine hydrochloride (1.2 eq) in a solvent such as ethanol.
-
Reaction: Immerse the vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the corresponding 4-hydroxypyrimidine, which can be further functionalized.
Comparative Analysis of Synthetic Methods
| Method | Key Reactants | Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Method 1: Activated Synthon Condensation | Amidinium Salt, Activated Propen-1-olate | 80-100 °C, 1-3 h | High yields, direct route to 4,6-unsubstituted products, stable key reagent. | Requires pre-synthesis of the activated synthon. | 70-95%[4] |
| Method 2: Biginelli Reaction (Microwave) | Aldehyde, β-Dicarbonyl, Urea/Amidine | Microwave, 120-140 °C, 7-12 min | Rapid reaction times, good yields, one-pot procedure. | Often produces dihydropyrimidines requiring a subsequent oxidation step. | 72-84%[9] |
| Method 3: Pinner Synthesis (Ultrasound) | β-Keto Ester, Amidine | Ultrasound, room temp. to mild heat | Good yields, operational simplicity, can be performed at lower temperatures. | May require further functionalization of the initial product (e.g., 4-hydroxypyrimidine). | 60-90%[10] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions. - Purity of reagents. | - Increase reaction time or temperature. - Use a different catalyst or solvent.[11] - Ensure high purity of starting materials.[12] |
| Formation of Byproducts | - Self-condensation of reactants. - Undesired cyclization pathways. | - Adjust the order of reagent addition. - Modify the reaction temperature.[12] - Use a more selective catalyst. |
| Difficult Purification | - Formation of closely related isomers or byproducts. - Presence of unreacted starting materials. | - Optimize the reaction conditions to improve selectivity. - Employ a more efficient purification technique (e.g., preparative HPLC). |
Conclusion
The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through several effective methodologies. The choice of the optimal synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The condensation of amidines with activated three-carbon synthons offers a direct and high-yielding approach for 4,6-unsubstituted pyrimidines. The Biginelli and Pinner reactions, especially when enhanced by microwave or ultrasound technologies, provide versatile and efficient one-pot procedures for a broader range of substituted pyrimidines. By understanding the underlying mechanisms and potential pitfalls of each method, researchers can effectively design and execute the synthesis of these valuable heterocyclic compounds for applications in drug discovery and development.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
- Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- MDPI. (2023).
- ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- IRJMETS. (n.d.). REVIEW ON PYRIMIDINE.
- PubMed. (2013).
- BenchChem. (2025). Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.
- PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Growing Science. (2021).
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- OUCI. (n.d.).
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Journal of the American Chemical Society. (n.d.).
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019).
- Wikipedia. (n.d.). Pinner reaction.
- ResearchGate. (n.d.). Synthetic Routes towards Pyrimido[1,2-a][4][12][13]triazines (Review).
- PMC - PubMed Central. (n.d.).
- Wikipedia. (n.d.). Biginelli reaction.
- Slideshare. (n.d.). Pinner pyrimidine synthesis | PPTX.
Sources
- 1. irjmets.com [irjmets.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijsat.org [ijsat.org]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate.[1][2] We will move beyond simple procedural steps to explore the chemical principles that govern success in this synthesis, ensuring a robust and reproducible methodology.
Overview of the Primary Synthetic Pathway
The most prevalent and high-yielding route to this compound involves a two-stage process. The first stage is the construction of the pyrimidine ring to form an ester intermediate, Ethyl 4,6-dimethylpyrimidine-5-carboxylate. The second stage is the saponification (hydrolysis) of this ester to yield the final carboxylic acid.
Caption: General two-stage workflow for the synthesis.
Troubleshooting Guide: From Ester to Acid
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Stage 1: Formation of Ethyl 4,6-dimethylpyrimidine-5-carboxylate
The initial ring formation is the foundation of the synthesis. Problems here will cascade, making optimization critical. This reaction is a type of pyrimidine synthesis involving the condensation of an amidine with a β-ketoester, a classic strategy for building the pyrimidine core.[3]
Q1: My cyclocondensation reaction to form the pyrimidine ester has a very low yield. What are the most probable causes?
A: Low yields in this step typically trace back to three areas: reagent integrity, reaction conditions, or competing side reactions.
-
Reagent Purity: The key starting materials, such as ethyl acetoacetate and formamidine acetate, must be of high purity. Ethyl acetoacetate can undergo self-condensation, while formamidine acetate can degrade, especially if exposed to moisture. It is crucial to use fresh or properly stored reagents.
-
Base and Solvent: The choice of base and solvent is critical. A base like sodium ethoxide is often used to deprotonate the α-carbon of ethyl acetoacetate, forming the necessary nucleophile for the reaction to proceed. Using anhydrous solvents (e.g., dry ethanol) is highly recommended, as water can inhibit the effectiveness of the base and promote unwanted hydrolysis of the ester.[4]
-
Temperature Control: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or the product. The reaction should be carefully monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Side Reactions: Although less common without an aldehyde, competing reactions can consume starting materials. The primary issue is often an incomplete cyclization, where the open-chain intermediate fails to close into the pyrimidine ring.[4]
Q2: My TLC plate shows several unknown spots after the ester formation reaction. What are these byproducts?
A: The most common byproducts are unreacted starting materials and the open-chain intermediate. In similar reactions like the Biginelli condensation, byproducts from Knoevenagel condensation can also occur if an aldehyde is present.[4][5] Characterization by NMR and mass spectrometry is the best way to identify these species. An open-chain intermediate would show spectral features of both the ketoester and the amidine without the characteristic aromatic signals of the pyrimidine ring.
Stage 2: Hydrolysis of the Ester
The hydrolysis of Ethyl 4,6-dimethylpyrimidine-5-carboxylate is a robust reaction, with reported yields as high as 92%.[1] However, problems can still arise during the reaction or workup.
Q3: I see residual starting material in my final product. How can I drive the hydrolysis to completion?
A: Incomplete hydrolysis is almost always a result of insufficient base or reaction time.
-
Stoichiometry of Base: Saponification is a reversible reaction. To drive it towards the carboxylate salt, a stoichiometric excess of a strong base like sodium hydroxide (NaOH) is necessary. A common protocol uses approximately 1.6 equivalents of NaOH.[1]
-
Reaction Time and Temperature: This reaction is typically performed at room temperature but requires sufficient time to proceed to completion. Stirring the mixture overnight is a standard and effective practice.[1] Gentle heating can accelerate the reaction, but this should be monitored to prevent potential degradation.
Q4: My yield is significantly lower than expected after the acidification and workup. Where am I losing my product?
A: Product loss during workup is a frequent issue. The problem usually lies in the precipitation or the subsequent extraction and purification steps.
-
Incomplete Precipitation: The target compound is precipitated by acidifying the reaction mixture. It is critical to lower the pH sufficiently. After adding concentrated hydrochloric acid, the solution should be strongly acidic to ensure the carboxylate salt is fully protonated to the less soluble carboxylic acid.
-
Product Solubility: Even after acidification, the product may have some residual solubility in the aqueous solution. To counteract this, concentrating the solution to dryness after acidification is a key step to recover all the product.[1]
-
Purification Losses: The crude solid obtained after evaporation contains the desired product and inorganic salts (e.g., NaCl). The purification protocol involves washing this residue with a solvent in which the product is soluble but the salt is not. Acetone is a common choice for this step.[1] Subsequently, washing the isolated product with a solvent like acetonitrile helps remove any remaining organic impurities.[1] Inefficient execution of these washing steps can lead to significant product loss or an impure final product.
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocols & Data
Optimized Protocol for Stage 2: Ester Hydrolysis
This protocol is adapted from a high-yield reported synthesis.[1]
-
Dissolution: Dissolve Ethyl 4,6-dimethylpyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (1.6-1.7 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction's completion by TLC (a common mobile phase is ethyl acetate/hexane).
-
Acidification: Upon completion, carefully acidify the reaction solution with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). A precipitate of the carboxylic acid should form.
-
Isolation: Concentrate the acidified solution to dryness using a rotary evaporator.
-
Purification:
-
Add acetone to the dried residue and stir to dissolve the organic product, leaving the insoluble sodium chloride behind.
-
Filter off the insoluble salt and wash it with additional acetone or methanol.
-
Combine the filtrates and concentrate to dryness.
-
Wash the resulting solid residue with acetonitrile to remove residual impurities.
-
-
Drying: Dry the final white solid product under a vacuum to obtain pure this compound.
| Parameter | Recommendation | Rationale |
| Base (NaOH) | 1.6-1.7 eq. | Drives the saponification equilibrium towards the product. |
| Reaction Time | Overnight | Ensures the reaction proceeds to completion at room temperature. |
| Workup pH | < 2 | Ensures full protonation and precipitation of the carboxylic acid. |
| Purification Solvents | Acetone, Acetonitrile | Selectively dissolves the product away from inorganic salts and other organic impurities.[1] |
| Table 1: Key Parameters for Optimizing the Hydrolysis Step |
Frequently Asked Questions (FAQs)
Q1: What are the expected analytical signatures for the final product?
A: For this compound, characterization is typically done by 1H NMR and Mass Spectrometry.
-
¹H NMR (in CD₃OD): You should expect a singlet for the pyrimidine proton around δ 8.89 ppm and a singlet for the two methyl groups around δ 2.56 ppm.[1]
-
Mass Spectrum (EI): The mass spectrum should show a molecular ion peak (M+1) at m/z 153.1.[1]
Q2: Are there any green chemistry approaches for this synthesis?
A: The field is actively moving towards more sustainable synthesis.[2] For pyrimidine synthesis in general, this includes the use of greener solvents (like water or ethanol), environmentally friendly catalysts, and energy-efficient methods like microwave-assisted synthesis.[6] While a specific green protocol for this exact molecule is not widely published, exploring catalytic methods to reduce reaction times and the use of less hazardous reagents is a valuable area for process development.[2]
Q3: What are the primary safety concerns for this synthesis?
A: Standard laboratory safety precautions are required.
-
Corrosives: Both sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetone and acetonitrile are flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.
-
Product Handling: The final product is classified as causing skin and serious eye irritation and may be harmful if swallowed or inhaled.[7] Handle with care and appropriate PPE.
References
- This compound CAS 157335-93-8 Market Size, Share, Growth. Future Market Report. [Link]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis 2002, 720-722. [Link]
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- This compound - Chongqing Chemdad Co., Ltd. Chemdad. [Link]
- This compound | C7H8N2O2 | CID 14922222. PubChem. [Link]
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- SYNTHESIS OF PYRIMIDINE DERIV
- 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. [Link]
Sources
- 1. This compound | 157335-93-8 [chemicalbook.com]
- 2. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of Pyrimidine Carboxylic Acids
Welcome to the technical support center for the purification of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Pyrimidine carboxylic acids are crucial building blocks in pharmaceutical synthesis, but their unique physicochemical properties often present significant purification hurdles.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring you can achieve the desired purity for your critical applications.
The inherent polarity imparted by both the pyrimidine ring and the carboxylic acid moiety often leads to issues such as poor solubility in common organic solvents, difficulty in crystallization, and problematic chromatographic behavior.[5] This guide will address these core challenges with scientifically grounded explanations and practical, field-proven solutions.
I. Crystallization Troubleshooting Guide
Crystallization is often the preferred method for purifying solid compounds due to its potential for high recovery and purity. However, pyrimidine carboxylic acids can be particularly challenging to crystallize effectively.
Q1: My pyrimidine carboxylic acid won't crystallize from solution, even after cooling. What's going wrong?
This is a common issue often related to supersaturation, solvent choice, or nucleation problems.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The concentration of your compound may be too low for crystals to form.
-
Solution: Gently reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly. If this fails, you can remove the solvent entirely by rotary evaporation and attempt the crystallization again with less solvent.[6]
-
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[6]
-
Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] You may need to experiment with different solvents or solvent mixtures. A good starting point is to test the solubility of a small amount of your crude product in various solvents at both room temperature and upon heating.[8]
-
-
Inhibition of Nucleation: Sometimes, spontaneous crystal formation is kinetically hindered.
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the solution's surface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6]
-
Solution 2: Seeding: If you have a small amount of the pure crystalline product, add a tiny "seed crystal" to the solution to initiate crystallization.[6]
-
Q2: Instead of crystals, my compound is "oiling out." How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to high solubility or rapid cooling.
Possible Causes & Solutions:
-
High Solubility: The compound is excessively soluble in the chosen solvent.[6]
-
Solution: Switch to a "poorer" solvent, one in which your compound has lower solubility.[6]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal lattice.[9]
-
Solution: Allow the solution to cool to room temperature more slowly. You can insulate the flask by placing an inverted beaker over it.[6]
-
-
Presence of Impurities: Impurities can disrupt the crystal formation process.[6]
-
Solution: If possible, try to remove impurities before crystallization using another technique, such as column chromatography.[6]
-
Q3: My crystals are very fine needles and difficult to filter, leading to low yield. What can I do?
The formation of very small crystals often indicates that the crystallization process is happening too quickly.
Possible Causes & Solutions:
-
Rapid Crystallization: The solution is becoming supersaturated too quickly as it cools.[9]
-
Poor Solvent Choice: The solvent may have a very steep solubility curve with respect to temperature for your specific compound.
-
Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled and gradual crystal growth.[6]
-
Q4: My final crystalline product is colored, but the pure compound should be colorless. How do I remove colored impurities?
Colored impurities can sometimes co-crystallize with the desired product.
Possible Cause & Solution:
-
Co-crystallization of Impurities: The impurities have similar solubility properties to your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[5]
-
II. Chromatography Troubleshooting Guide
Chromatography is a powerful tool for purifying pyrimidine carboxylic acids, especially when crystallization is ineffective or when dealing with complex mixtures. However, their high polarity can present unique challenges.[5]
Q5: My pyrimidine carboxylic acid shows poor or no retention on a standard C18 reverse-phase HPLC column. What are my options?
This is a classic problem for highly polar molecules in reverse-phase chromatography. The polar analyte has a stronger affinity for the polar mobile phase than the nonpolar stationary phase.
Possible Causes & Solutions:
-
Analyte is Too Polar: The compound is too polar for a standard C18 stationary phase.
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[5]
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds. It utilizes a polar stationary phase with a mobile phase that has a high concentration of a less polar organic solvent, which promotes the retention of polar compounds.[5]
-
Solution 3: Mixed-Mode Chromatography: This technique uses a stationary phase with both hydrophobic and ion-exchange functionalities, which can significantly enhance the retention of polar acidic compounds.[10][11][12]
-
Q6: I'm observing significant peak tailing in my HPLC chromatogram. What is causing this and how can I improve the peak shape?
Peak tailing can be caused by several factors, including interactions with the stationary phase and column overloading.
Possible Causes & Solutions:
-
Secondary Interactions with Silica: The acidic protons of residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the pyrimidine ring, leading to peak tailing.
-
Solution: Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce these unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Reduce the amount of sample injected onto the column.
-
-
Compound Degradation on Silica: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel.[13]
-
Solution: Consider using a different stationary phase, such as alumina, or deactivating the silica with a base like triethylamine.[13]
-
Q7: My compound is irreversibly stuck on the column or elutes very slowly. How can I get it to elute?
This issue arises when the compound has a very strong affinity for the stationary phase.
Possible Causes & Solutions:
-
Mobile Phase is Too Weak: The mobile phase is not polar enough to elute the highly polar compound.
-
Solution: Gradually increase the polarity of the mobile phase. This can be done by increasing the percentage of the more polar solvent (e.g., water or methanol) in a reverse-phase system, or by increasing the aqueous component in a HILIC system.[13]
-
-
Ionic Interactions: If your pyrimidine carboxylic acid is ionized, it may be strongly interacting with the stationary phase.
-
Solution: Adjust the pH of the mobile phase to suppress the ionization of your compound. For a carboxylic acid, lowering the pH will protonate the carboxylate group, making it less polar and potentially improving its elution in reverse-phase chromatography.
-
Experimental Workflow: Purification Strategy Selection
The choice of purification technique is critical and depends on the properties of your pyrimidine carboxylic acid and the impurities present.
Caption: Decision workflow for selecting a purification strategy.
III. Solubility and pH Considerations
The solubility of pyrimidine carboxylic acids is highly dependent on pH due to the ionizable carboxylic acid group and the basic nitrogen atoms in the pyrimidine ring.
Q8: My pyrimidine carboxylic acid has very low solubility in most common organic solvents. How can I effectively dissolve it for purification or analysis?
This is a frequent challenge due to the polar nature of these molecules.
Possible Solutions:
-
pH Adjustment: The solubility of carboxylic acids generally increases at higher pH values as the acidic proton is removed to form a more soluble carboxylate salt.[14][15][16] Conversely, protonating the basic nitrogen atoms of the pyrimidine ring at acidic pH can also enhance aqueous solubility.[8] Experiment with adjusting the pH of your solvent system to find the optimal solubility.
-
Use of Polar, Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective at dissolving polar compounds.[1][2] However, their high boiling points can make them difficult to remove after purification.
-
Co-solvents: Using a mixture of solvents can be effective. For example, a small amount of a polar solvent like methanol or DMF in a less polar solvent like dichloromethane can sometimes improve solubility.
Data Table: pH-Dependent Solubility
| pH Range | Predominant Species | Expected Aqueous Solubility |
| < pKa of Carboxylic Acid | Neutral molecule | Low |
| > pKa of Carboxylic Acid | Anionic carboxylate | High |
| < pKa of Pyrimidine Nitrogens | Cationic (protonated) | High |
Note: The pKa values will vary depending on the specific pyrimidine carboxylic acid derivative.
Experimental Protocol: pH Adjustment for Solubility
-
Determine pKa: If the pKa of your compound is unknown, it can be estimated using computational tools or determined experimentally.
-
Prepare Buffered Solutions: Create a series of buffered aqueous solutions with pH values spanning the pKa of the carboxylic acid and the pyrimidine nitrogens.
-
Test Solubility: Add a small, known amount of your compound to a fixed volume of each buffered solution.
-
Equilibrate: Stir or shake the samples for a set period to ensure they reach equilibrium.
-
Analyze: Measure the concentration of the dissolved compound in each solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
IV. Advanced Purification Techniques
For particularly challenging separations, advanced techniques may be necessary.
Q9: I'm dealing with a complex mixture of closely related pyrimidine derivatives. What advanced purification techniques can I consider?
When standard methods fail, more specialized approaches can provide the necessary resolution.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[17] It can offer unique selectivity for polar compounds and is often considered a "green" chromatography technique. SFC can be particularly useful for separating chiral pyrimidine derivatives.[18]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is highly effective for ionizable compounds like pyrimidine carboxylic acids.[5][19] Anion-exchange chromatography can be a powerful tool for their purification.[19]
-
Preparative HPLC: For small-scale purifications requiring high purity, preparative HPLC is often the method of choice. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to isolate larger quantities of the compound.
Workflow for Method Development in Mixed-Mode Chromatography
Caption: Method development workflow for mixed-mode chromatography.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the most common challenges in the purification of pyrimidine carboxylic acids.
References
- A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles - Waters Corpor
- Selectivity for Polar Acids in LC: Tips & Techniques - Phenomenex.
- Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Mixed-Mode Chromatography and St
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
- Troubleshooting common issues in pyrimidine synthesis - Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid - Cayman Chemical.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API)
- I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?
- Overcoming solubility issues of 2,5-Dichloro-4,6-pyrimidinediamine - Benchchem.
- Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers - PubMed.
- Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6) | Cayman Chemical.
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC - NIH.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
- Pyrimidine-4-carboxylic acid - Chem-Impex.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phenomenex.com [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
overcoming solubility issues of 4,6-Dimethylpyrimidine-5-carboxylic acid in assays
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of 4,6-Dimethylpyrimidine-5-carboxylic acid in experimental assays. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the scientific rationale needed to troubleshoot effectively, ensuring the integrity and reliability of your data.
Poor aqueous solubility is a pervasive issue in drug discovery, often leading to underestimated compound activity, variable results, and misleading structure-activity relationships (SAR).[1][2] Compounds like this compound, while potentially valuable as pharmaceutical intermediates, can present significant handling challenges.[3][4] This guide is structured to walk you through a logical, step-by-step process to diagnose and solve these solubility-related roadblocks.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in 100% DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why?
A: This is a classic case of exceeding the compound's kinetic solubility. While highly soluble in aprotic organic solvents like DMSO, the compound's solubility can drop dramatically when diluted into a predominantly aqueous environment.[5] The abrupt change in solvent polarity causes the compound to crash out of solution before it can reach a stable, dissolved state.[5] A clear DMSO stock does not guarantee solubility in the final assay medium.[1]
Q2: What is the maximum concentration of DMSO I can have in my final assay?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[5] While higher concentrations might improve the solubility of your test compound, they also increase the risk of assay interference, such as enzyme inhibition or cell toxicity, which would confound your results.[5][6] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.
Q3: How does the pH of my assay buffer affect the solubility of this compound?
A: The pH of the buffer is a critical factor. This compound is an acidic compound due to its carboxylic acid functional group. In solutions with a pH below its acid dissociation constant (pKa), the compound exists primarily in its neutral, less soluble form. By increasing the pH of the buffer to a level above its pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate salt.[7][8][9] This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[][11]
Q4: Could other components in my assay buffer, like salts or proteins, be causing the precipitation?
A: Yes. High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds through a "salting-out" effect. Conversely, proteins, such as bovine serum albumin (BSA) or those present in fetal bovine serum (FBS), can sometimes improve the apparent solubility of a compound through non-specific binding. However, this can also reduce the free concentration of the compound available to interact with your target. It's important to assess solubility in the final, complete assay buffer.[5]
Troubleshooting & Optimization Workflow
If you are encountering precipitation, follow this workflow to diagnose and resolve the issue. The primary goal is to achieve the desired final concentration without precipitation while minimizing any impact on the biological assay's integrity.
Caption: Decision workflow for troubleshooting compound precipitation.
Step 1: Verify DMSO Stock Integrity
Precipitation in the assay can originate from an improperly prepared or stored stock solution. Even in 100% DMSO, compounds can precipitate, especially after freeze-thaw cycles.[6]
Protocol: Stock Solution Quality Control
-
Visual Inspection: Thaw the frozen DMSO stock completely at room temperature. Vortex vigorously for 30 seconds. Carefully inspect the vial against a light source for any visible particulates or haze.
-
Warming & Sonication: If particulates are observed, gently warm the solution to 30-37°C in a water bath for 10-15 minutes. Follow this with sonication for 5-10 minutes.
-
Centrifugation: After warming and sonication, centrifuge the stock vial at high speed (e.g., >10,000 x g) for 5 minutes. This will pellet any remaining insoluble material.
-
Transfer: Carefully transfer the clear supernatant to a new, clean vial, avoiding the pellet. This becomes your working stock. It is advisable to re-quantify the concentration of this stock if significant precipitation was observed.
Rationale: Ensuring the compound is fully dissolved in the primary stock is the first critical step. Undissolved particles will act as seeds for further precipitation upon dilution into the aqueous buffer.[1]
Step 2: Assess the Kinetic Solubility Limit
Before further optimization, you must determine the maximum soluble concentration of your compound in the actual assay buffer. This provides a baseline and a target concentration for your optimization efforts.
Protocol: Microscale Shake-Flask Solubility Assay
-
Prepare Dilutions: In a 96-well plate, add your assay buffer.
-
Add Compound: Add a small volume (e.g., 1-2 µL) of your highest concentration DMSO stock to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO percentage is constant.
-
Equilibrate: Seal the plate and shake at room temperature for 1-2 hours.
-
Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm or 750 nm) on a plate reader. An increase in absorbance indicates light scattering from precipitated particles.
-
Determine Limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is your approximate kinetic solubility limit.
Rationale: This rapid test helps you understand if your target assay concentration is fundamentally achievable in the current buffer system.[12] Low solubility can significantly impact results, with some studies showing that insoluble compounds have a much lower hit rate in high-throughput screens.[1]
Step 3: Optimize Assay Buffer pH
For a carboxylic acid, pH adjustment is the most effective and often simplest method to dramatically increase aqueous solubility.[][13]
Physicochemical Properties & pH Strategy
| Property | Value | Source |
| Chemical Name | This compound | [14] |
| CAS Number | 157335-93-8 | [15] |
| Molecular Formula | C7H8N2O2 | [14] |
| Molecular Weight | 152.15 g/mol | [14] |
| Predicted Nature | Weak Acid | Inferred |
| Solubilization Strategy | Increase pH to > pKa (est. 3-5) | [7][8][9] |
Protocol: pH Screening
-
Prepare Buffers: Prepare several batches of your base assay buffer, adjusting the pH of each to a different value (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Use a stable buffer system (e.g., HEPES, Tris) that is compatible with your assay.
-
Test Solubility: Repeat the "Microscale Shake-Flask Solubility Assay" (Step 2) in each of the prepared buffers.
-
Validate Assay Compatibility: Crucially, confirm that the optimal pH for solubility does not negatively impact your biological target (e.g., enzyme activity, cell viability). Run assay controls at each tested pH.
-
Select Optimal pH: Choose the lowest pH that provides sufficient solubility for your desired final concentration while maintaining full assay performance.
Rationale: By shifting the equilibrium towards the more soluble ionized (carboxylate) form, you can often achieve the necessary concentration without resorting to organic co-solvents. For a similar compound, pyrimidine-4-carboxylic acid, solubility in PBS at pH 7.2 is approximately 1 mg/mL, demonstrating the utility of buffered aqueous systems.[16][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 4. This compound | 157335-93-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. m.youtube.com [m.youtube.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of pyrimidine derivatives. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your reaction conditions for higher yields and purity.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to pyrimidines?
-
My Biginelli reaction is giving a low yield. What are the first things to check?
-
I'm observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
-
My Pinner synthesis is failing. What are the critical parameters to control?
-
How do I choose the right catalyst for my pyrimidine synthesis?
-
What is the impact of solvent choice on pyrimidine synthesis?
-
-
Troubleshooting Guides
-
Problem 1: Low Reaction Yield and Conversion
-
Troubleshooting Workflow for Low Yield
-
Protocol: Small-Scale Catalyst Screening for Yield Optimization
-
-
Problem 2: Formation of Side Products and Impurities
-
Common Side Reactions in Pyrimidine Synthesis
-
Protocol: Optimizing Reaction Temperature to Minimize Byproduct Formation
-
-
Problem 3: Product Purification Challenges
-
Troubleshooting Purification Issues
-
Protocol: General Recrystallization Procedure for Pyrimidine Derivatives
-
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrimidines?
A1: Pyrimidine and its derivatives are most commonly synthesized via cyclization reactions. The two most prominent methods are:
-
The Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] Its operational simplicity and the biological importance of its products make it a widely used method.[2]
-
The Pinner Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3] It is a versatile route for accessing a wide range of substituted pyrimidines.
Other significant methods include multicomponent reactions and cycloadditions involving various nitrogen and carbon sources.[3][]
Q2: My Biginelli reaction is giving a low yield. What are the first things to check?
A2: Low yields in the Biginelli reaction are a common issue and can often be traced back to a few key factors:
-
Catalyst Inefficiency: The classical Biginelli reaction is acid-catalyzed.[5] The absence of a catalyst often results in very low yields.[5] Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, ZnCl₂) are effective.[5][6][7] Ensure your catalyst is active and present in a sufficient amount (typically 10-20 mol%).[5][8]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] A moderate increase in temperature or extended reaction time might be necessary.[8]
-
Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction.[8] Always use high-purity reagents.
Q3: I'm observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A3: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[8] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at high temperatures).[8] This competes with the desired Biginelli pathway.
Mitigation Strategies:
-
Lower the Reaction Temperature: The Hantzsch pathway is generally favored at higher temperatures.[8] Reducing the temperature can significantly decrease the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways.[8] Experiment with different Lewis or Brønsted acids.
-
Order of Addition: In some cases, adding the urea last can minimize its decomposition to ammonia.[8]
Q4: My Pinner synthesis is failing. What are the critical parameters to control?
A4: The Pinner synthesis is highly sensitive to reaction conditions. Here are the critical parameters:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates, significantly reducing the yield.[9] It is crucial to use freshly distilled, anhydrous solvents and oven-dried glassware, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Purity of the Amidine: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine just before use to prevent degradation and moisture absorption.[9]
-
Reaction Temperature: Heating the reaction mixture, often to reflux, is typically required to provide the necessary activation energy for the final ring closure.[9]
Q5: How do I choose the right catalyst for my pyrimidine synthesis?
A5: Catalyst selection is crucial for optimizing your pyrimidine synthesis. The choice depends on the specific reaction (e.g., Biginelli, Pinner) and the substrates.
-
For the Biginelli Reaction: A wide range of catalysts can be used.
-
Brønsted Acids: HCl, H₂SO₄, and p-toluenesulfonic acid are common choices.[5]
-
Lewis Acids: FeCl₃, ZnCl₂, and Yb(OTf)₃ are often effective and can sometimes offer better yields and milder conditions.[5]
-
Heterogeneous Catalysts: Solid-supported acids and nanocatalysts are gaining popularity due to their reusability and ease of separation.[10][11]
-
-
For the Pinner Synthesis: This reaction is often promoted by a base to neutralize the amidine salt, or it can be acid-catalyzed to facilitate cyclization.[12]
The efficacy of a catalyst is evaluated based on reaction yield, reaction time, and catalyst loading.[12] A comparative analysis is often necessary to find the optimal catalyst for a specific transformation.[12]
Q6: What is the impact of solvent choice on pyrimidine synthesis?
A6: The solvent plays a critical role in pyrimidine synthesis by affecting reactant solubility, reaction rate, and even the reaction pathway.
-
Polar Protic Solvents: Ethanol and methanol are commonly used for the Biginelli reaction, as they are good at solvating the reactants.[8][13]
-
Polar Aprotic Solvents: DMF, THF, and acetonitrile have also been shown to be effective, and in some cases, can lead to improved yields.[9]
-
Solvent-Free Conditions: In an effort to develop more environmentally friendly methods, many pyrimidine syntheses are now performed under solvent-free conditions, often with microwave irradiation or ball milling, which can lead to shorter reaction times and higher yields.[10][14][15]
-
Mixed Solvent Systems: A mixture of solvents, such as water and ethanol, can sometimes improve the yield of certain derivatives.[16]
A solvent screening is often a necessary step in the optimization process.
Troubleshooting Guides
Problem 1: Low Reaction Yield and Conversion
Low yield is one of the most frequent challenges in pyrimidine synthesis. This can be due to incomplete conversion of starting materials or loss of product during workup and purification. A systematic approach is necessary to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low reaction yields.
This protocol outlines a parallel synthesis approach to efficiently screen different catalysts for the Biginelli reaction.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea (1.5 eq)
-
A selection of catalysts (e.g., HCl, p-TsOH, FeCl₃, ZnCl₂, Yb(OTf)₃)
-
Solvent (e.g., ethanol)
-
Array of reaction vials with magnetic stir bars
-
TLC plates and developing chamber
-
LC-MS for accurate conversion analysis
Procedure:
-
Preparation: In separate, labeled reaction vials, add the aldehyde (e.g., 0.5 mmol), β-ketoester (0.5 mmol), and urea (0.75 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol%, 0.05 mmol). Include a control reaction with no catalyst.
-
Reaction Initiation: Add the solvent (e.g., 2 mL of ethanol) to each vial, seal them, and place them in a heating block with magnetic stirring at a set temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to visually assess the progress of each reaction.
-
Analysis: Once the reactions are deemed complete (or after a fixed time, e.g., 24 hours), dilute a small aliquot from each vial and analyze by LC-MS to determine the percent conversion to the desired product.
-
Evaluation: Compare the conversion rates for each catalyst to identify the most effective one for your specific substrates.
Problem 2: Formation of Side Products and Impurities
The formation of byproducts complicates purification and reduces the overall yield of the desired pyrimidine derivative. Understanding the common side reactions is the first step in mitigating them.
| Reaction Type | Common Side Product | Causal Factors | Mitigation Strategies |
| Biginelli | Hantzsch 1,4-dihydropyridine | High temperature, decomposition of urea to ammonia.[8] | Lower reaction temperature, choose a selective catalyst.[8] |
| Biginelli | N-acylurea | Reaction of the β-ketoester with urea.[8] | Optimize stoichiometry and reaction conditions. |
| Pinner | Hydrolysis products | Presence of water.[9] | Use anhydrous solvents and reagents, run under an inert atmosphere.[9] |
| General | Aldol condensation products | Self-condensation of the aldehyde component.[17] | Optimize stoichiometry, control temperature. |
This protocol describes how to perform a temperature gradient experiment to find the optimal temperature that maximizes the yield of the desired product while minimizing the formation of a key byproduct.
Materials:
-
Reactants for your pyrimidine synthesis
-
Optimal catalyst identified from screening
-
Solvent
-
Reaction vessels suitable for a range of temperatures
-
Heating/cooling system
-
Analytical instrument for quantitative analysis (e.g., HPLC or GC)
Procedure:
-
Setup: Prepare several identical reaction mixtures in separate vessels.
-
Temperature Gradient: Set up each reaction to run at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular time intervals.
-
Quenching: Once the starting material is consumed in the fastest reaction, quench all reactions simultaneously by cooling them in an ice bath.
-
Quantitative Analysis: Analyze a sample from each reaction mixture by a quantitative method like HPLC. Determine the ratio of the desired product to the major byproduct.
-
Determination of Optimal Temperature: Plot the product-to-byproduct ratio against temperature to identify the optimal temperature that provides the best selectivity for your desired pyrimidine.
Problem 3: Product Purification Challenges
Even with a high-yielding reaction, difficulties in purification can lead to a low isolated yield and impure final product.
Caption: A decision tree for troubleshooting common product purification issues.
Recrystallization is a powerful technique for purifying solid pyrimidine compounds.[13] The key is selecting an appropriate solvent system.
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the pyrimidine compound well at high temperatures but poorly at low temperatures.[13] Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[13] Test small quantities of your crude product in various solvents to find the best one.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in a minimal amount of the chosen hot solvent to create a saturated solution.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[13]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[13]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[13]
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
- De Novo Pyrimidine Synthesis - BOC Sciences.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Optimisation of Biginelli reaction a | Download Scientific Diagram - ResearchGate.
- Biginelli reaction - Wikipedia.
- Troubleshooting common issues in pyrimidine synthesis - Benchchem.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
- Optimization of the reaction conditions. [a] | Download Table - ResearchGate.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate.
- A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH.
- A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing.
- Synthesis of pyrimidine derivatives under solvent-free conditions. - ResearchGate.
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor ionization in mass spectrometry of carboxylic acids
Technical Support Center: Mass Spectrometry of Carboxylic Acids
Welcome to the technical support center for the mass spectrometric analysis of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor ionization, inconsistent signals, and other common issues. As a virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design. This resource is structured in a question-and-answer format to directly address the specific problems you face at the bench.
Section 1: Fundamental Ionization Issues
This section addresses the most common starting point for any analysis: choosing the right mode and understanding the basic reasons for a weak signal.
Q1: I'm not seeing a signal for my carboxylic acid. Which ionization mode, positive or negative, is theoretically better?
Answer: For molecules with acidic protons, such as the carboxyl group (-COOH), negative ion mode is the conventional and often more sensitive choice . The goal in negative mode is to detect the deprotonated molecule, [M-H]⁻, which is readily formed by losing the acidic proton.[1][2]
However, the choice is not always straightforward. While less intuitive, positive ion mode can sometimes yield a signal, typically through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[1][3][4]
Expert Insight: The "better" mode is highly dependent on your mobile phase composition and analyte structure. A study comparing ionization efficiencies found that for compounds that can ionize in both modes, negative mode was preferred in 46% of cases, while positive mode was preferred in only 18%.[5] For carboxylic acids specifically, the formation of stable anions generally makes negative mode the superior starting point.[5][6]
Below is a decision tree to guide your initial choice.
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. reddit.com [reddit.com]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dealing with Metal Adduct Ions in Electrospray: Part 2 | Separation Science [sepscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
Technical Support Center: Covalent Hydration of Pyrimidines
Welcome to the technical support center for refining protocols involving the covalent hydration of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or troubleshooting experiments involving this unique chemical transformation. As a self-validating resource, this center provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting logic to empower you to overcome common experimental hurdles.
Foundational Principles: The 'Why' of Covalent Hydration
Covalent hydration is a reversible, nucleophilic addition of a water molecule across the C5-C6 double bond of a pyrimidine ring, such as cytosine or uracil. This process disrupts the aromaticity of the ring, leading to the formation of a non-aromatic 6-hydroxy-5,6-dihydropyrimidine derivative. Understanding the mechanism and the factors governing the equilibrium is critical for experimental success.
The reaction is most famously induced by ultraviolet (UV) radiation, which generates an excited state of the pyrimidine base that is more susceptible to nucleophilic attack by water.[1][2] However, the stability of the resulting hydrate is highly dependent on environmental conditions, primarily pH and temperature.[3][4]
Mechanism of Covalent Hydration
The diagram below illustrates the general mechanism for the addition of water to a pyrimidine base, forming the hydrated product.
Caption: General mechanism of pyrimidine covalent hydration.
Core Experimental Protocols
Success in studying covalent hydration relies on robust and reproducible methods. Here, we provide validated starting protocols for inducing and analyzing pyrimidine hydrates.
Protocol 1: UV-Induced Covalent Hydration of Pyrimidines in Solution
This protocol describes a general method for generating pyrimidine photohydrates using UV irradiation, a common technique for studying DNA damage and repair.[1][3]
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the pyrimidine nucleoside (e.g., 2'-deoxyuridine or 2'-deoxycytidine) at a concentration of 1-5 mM in a phosphate buffer (10-50 mM).
-
Causality: The buffer is critical for maintaining a stable pH, which directly influences hydrate stability.[3] The concentration is kept low to ensure uniform UV penetration.
-
-
Sample Preparation:
-
UV Irradiation:
-
Irradiate the sample with a 254 nm UV light source. A common setup is a UV crosslinker or a germicidal lamp.
-
The required dose will vary, but a starting point is 10-100 kJ/m².[1] The dose can be controlled by adjusting the irradiation time and the distance from the source.
-
Self-Validation: Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC or UV-Vis spectroscopy. A decrease in the characteristic absorbance of the pyrimidine ring (around 260 nm) indicates hydrate formation.
-
-
Post-Irradiation Handling:
Protocol 2: Analysis of Pyrimidine Hydrates by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a direct and quantitative method to measure the formation and decay of pyrimidine hydrates.[4][6]
Methodology:
-
Instrument Setup:
-
Use a reverse-phase (RP) C18 column.
-
Set the column temperature to a controlled, low value (e.g., 10-25°C) to prevent on-column degradation of the hydrate.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 50 mM ammonium acetate, pH 6.0-7.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Causality: The buffered mobile phase is essential for reproducible retention times and to maintain the stability of the hydrate during the chromatographic run.
-
-
Chromatographic Run:
-
Inject the sample (from Protocol 1) onto the column.
-
Elute the compounds using an isocratic or gradient method. The hydrated pyrimidine will be more polar and thus will typically elute earlier than its non-hydrated counterpart.
-
Monitor the elution profile using a UV detector set to the λ_max of the parent pyrimidine (e.g., 260 nm).
-
-
Quantification:
-
Identify the peaks corresponding to the parent pyrimidine and the hydrated product based on retention times established with standards (if available) or by collecting fractions and confirming with mass spectrometry.
-
Calculate the percentage of hydration by integrating the peak areas.
-
| Parameter | Recommended Setting | Rationale |
| Column | Reverse-Phase C18, 3-5 µm | Good retention and separation of polar and non-polar species. |
| Mobile Phase A | 50 mM Ammonium Acetate, pH 6.5 | Maintains pH to ensure hydrate stability during analysis. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 15°C | Minimizes thermal dehydration of the product on the column.[1] |
| Detection | UV Diode Array Detector (DAD) | Allows monitoring at multiple wavelengths to confirm peak identity. |
Table 1: Recommended starting parameters for RP-HPLC analysis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Hydrated Pyrimidine
Q: My HPLC analysis shows very little or no conversion to the hydrated product after UV irradiation. What could be the cause?
A: This is a common issue that can stem from several factors. Let's break it down using a logical troubleshooting workflow.
Caption: Troubleshooting flowchart for low hydration yield.
-
1. UV Source and Dose: Ensure your UV lamp is emitting at the correct wavelength (254 nm is standard) and has sufficient power. Lamp output degrades over time. Calibrate your source or empirically test longer exposure times.
-
2. Buffer pH: The stability of pyrimidine hydrates is highly pH-dependent. For instance, the dehydration of cytosine hydrate is affected by protonations, and the reaction rate changes significantly between pH 5.4 and 7.4.[3] An incorrect or poorly buffered pH can lead to rapid reversion to the parent pyrimidine.
-
3. Temperature Control: Hydrates are thermally labile. The half-life of cytosine hydrate can be as low as 6 hours at 55°C but is much more stable at 4°C.[1] Ensure your sample is kept cold during irradiation and analysis to prevent thermal decomposition.
-
4. Analytical Method: Confirm that your analytical method is not the source of the problem. Is the hydrate reverting on the HPLC column due to high temperature? Are you sure about the peak identity? The hydrate should elute earlier than the parent compound.
Issue 2: Product Instability and Competing Reactions
Q: I can detect the hydrated cytosine product, but it disappears quickly and a new, unexpected peak appears in my chromatogram. What is happening?
A: You are likely observing the inherent instability of the cytosine hydrate and its deamination to uracil hydrate. This is a well-documented competing reaction pathway.[1][3]
-
Mechanism: Cytosine hydrate (6-hydroxy-5,6-dihydrocytosine) exists in equilibrium with the parent cytosine. However, it can also undergo an irreversible deamination at the C4 position to form uracil hydrate (6-hydroxy-5,6-dihydrouracil). This uracil hydrate can then dehydrate to form uracil.[1][3]
-
Influence of pH: This deamination is particularly favored at acidic pH. Studies have shown that the deamination of cytosine hydrate to uracil hydrate is maximal at pH 3.1.[3]
-
Solution: To minimize this side reaction, perform your experiments at a neutral or slightly alkaline pH (e.g., pH 7.4-8.0).[1] Analyze your samples as quickly as possible after formation. If you must work at a lower pH, be aware of this pathway and account for the formation of uracil and its hydrate in your analysis.
Caption: Competing reaction pathways for cytosine hydrate.
Frequently Asked Questions (FAQs)
Q1: How does the stability of different pyrimidine hydrates compare? A1: The stability varies. For example, under similar conditions, uracil hydrate is generally more stable than cytosine hydrate.[1] Thymine hydrates have also been shown to be quite stable, with an estimated half-life of over 33 hours at 37°C in DNA.[5] The specific half-life is highly dependent on pH, temperature, and the local chemical environment (e.g., within a DNA strand vs. in solution).[3][4][6]
| Pyrimidine Hydrate | Temperature (°C) | pH | Approximate Half-Life | Reference |
| Cytosine Hydrate | 37 | ~7.4-8.0 | 25 hours | [1] |
| Uracil Hydrate | 37 | ~7.4-8.0 | 6 hours | [1] |
| Thymidine Hydrate Derivative | 37 | 7.4 | 46.5 hours | [4][6] |
| Deoxyuridine Hydrate Derivative | 37 | 7.4 | 24.4 hours | [4][6] |
Table 2: Comparative stability of various pyrimidine hydrates.
Q2: Can covalent hydration occur without UV light? A2: Yes, while UV irradiation is a common experimental method to induce hydration, the reaction can be catalyzed by other means, particularly changes in pH. The ground state reaction has a high energy barrier, but protonation of the pyrimidine ring can make it more susceptible to nucleophilic attack by water.[7] Some enzymatic reactions also proceed through hydrated pyrimidine intermediates.
Q3: What analytical techniques other than HPLC can be used to study pyrimidine hydrates? A3: Besides HPLC, mass spectrometry (MS) is invaluable for confirming the identity of the hydrate by verifying the addition of 18 Da (the mass of water) to the parent molecule.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of the non-aromatic hydrated product. For hydrates within DNA, enzymatic assays using specific DNA glycosylases (like E. coli endonuclease III) that recognize and excise pyrimidine hydrates can be a powerful quantitative tool.[1][3][5]
Q4: I am developing a covalent inhibitor that targets a protein via a pyrimidine moiety. Could covalent hydration affect its efficacy? A4: Absolutely. If your pyrimidine-based inhibitor is exposed to an aqueous environment, especially one that could facilitate hydration (e.g., a specific pH in a cellular compartment or the active site of an enzyme), the formation of a hydrate could alter its structure, electronics, and ability to bind to its target. It is a critical parameter to investigate during drug development. The reversible nature of the hydration could act as a unique mechanism for modulating inhibitor activity.[9]
References
- Boorstein, R. J., & Hilbert, T. P. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10453-10458. [Link]
- Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry, 9(9), 2341-2346. [Link]
- Douki, T., & Cadet, J. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. [Link]
- Johns Hopkins University. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry, 9(9), 2341-2346. [Link]
- Yoo, J., et al. (2013). Hydration of the pyrimidine radical cation and stepwise solvation of protonated pyrimidine with water, methanol, and acetonitrile. The Journal of Chemical Physics, 139(8), 084307. [Link]
- Yoo, J., et al. (2013). Hydration of the pyrimidine radical cation and stepwise solvation of protonated pyrimidine with water, methanol, and acetonitrile. AIP Publishing. [Link]
- Franzen, S., et al. (2011). The coupling of tautomerization to hydration in the transition state on the pyrimidine photohydration reaction path. Photochemical & Photobiological Sciences, 10(10), 1648-1655. [Link]
- Boorstein, R. J., & Zmudzka, B. Z. (1991). Stability of DNA thymine hydrates. Biochemistry, 30(25), 6271-6275. [Link]
- Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Wikipedia. Pyrimidine. [Link]
- ResearchGate. (2015). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
- ACS Organic & Inorganic Au. (2024).
- Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
- Bajaj, T., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]
- ACS Publications.
- Park, W., et al. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. The Journal of Physical Chemistry Letters, 13(30), 7072-7080. [Link]
- MDPI. (2002). Modeling of the Hydration Shell of Uracil and Thymine. Molecules, 7(6), 486-495. [Link]
- MDPI. (2023). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Liquids, 3(2), 227-241. [Link]
- ACS Publications.
- Wikipedia. Citric acid cycle. [Link]
- ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2014). International Journal of Molecular Sciences, 15(11), 21239-21253. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
- MDPI. (2020). Role of pH in Regulating Cancer Pyrimidine Synthesis. Metabolites, 10(10), 407. [Link]
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
- Hydration of the Lowest Triplet States of the DNA/RNA Pyrimidines. (2010).
- Thermochemical Study of the Interaction of Cytosine and Uracil with Peptides in a Buffered Saline: Complex Formation with beta-Endorphin 30-31 (Human), L-Glutathion (Reduced) and α-L-Alanyl-L-Tyrosine. (2023). Molecules, 28(11), 4553. [Link]
- Chemoproteomic methods for covalent drug discovery. (2022). Nature Reviews Chemistry, 6(8), 541-558. [Link]
- Wikipedia. DNA. [Link]
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- PubMed. (2023).
- PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. [Link]
- Syllabus for Chemistry (SCQP08). [Link]
Sources
- 1. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Stability of DNA thymine hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The coupling of tautomerization to hydration in the transition state on the pyrimidine photohydration reaction path - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]
Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine
Introduction: The synthesis of 4,6-dimethylpyrimidine, a crucial heterocyclic building block in pharmaceutical and materials science, is most commonly achieved via the Pinner synthesis. This reaction involves the cyclocondensation of acetylacetone (a 1,3-dicarbonyl compound) with a suitable N-C-N source, such as formamidine. While theoretically straightforward, this synthesis is frequently plagued by side reactions that can drastically reduce yield and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help researchers overcome common challenges and optimize their synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.
Q1: My final product is a white solid, but the mass spectrum shows a molecular ion peak at m/z 124 instead of the expected 108 for 4,6-dimethylpyrimidine. What happened?
Likely Cause: You have inadvertently synthesized 4,6-dimethylpyrimidin-2(1H)-one (also known as 2-hydroxy-4,6-dimethylpyrimidine). This is the most common and significant side product, arising from the use of urea (or a urea derivative) instead of, or as a contaminant in, your intended N-C-N reagent like formamidine. The mechanism proceeds via an acid-catalyzed attack of urea on the enol form of acetylacetone, followed by cyclization and dehydration[1][2].
Mechanistic Insight: The carbonyl group in urea is less electrophilic than the protonated imine carbon of formamidine, leading to a different cyclization pathway that retains one of the carbonyl oxygens in the final ring structure.
Proposed Solutions:
-
Verify N-C-N Reagent Purity: Ensure your formamidine or guanidine salt is of high purity and free from urea contamination. If unsure, use a freshly opened bottle from a reputable supplier.
-
Deliberate Reagent Choice: If 4,6-dimethylpyrimidine is the target, use formamidine hydrochloride. If 4,6-dimethylpyrimidin-2(1H)-one is desired, the use of urea is the correct procedure[3].
-
Analytical Confirmation: The two products are easily distinguishable using standard analytical methods. Refer to the comparison table in the FAQ section.
Table 1: Comparison of N-C-N Reagents in Acetylacetone Condensation
| N-C-N Reagent | Chemical Structure | Expected Product | Key Considerations |
| Formamidine | HC(=NH)NH₂ | 4,6-Dimethylpyrimidine | The most direct route. Typically used as a hydrochloride salt. |
| Guanidine | C(=NH)(NH₂)₂ | 2-Amino-4,6-dimethylpyrimidine | Product is an aminopyrimidine, not the parent pyrimidine. Reaction conditions are similar[4]. |
| Urea | C(=O)(NH₂)₂ | 4,6-Dimethylpyrimidin-2(1H)-one | A common side product if used unintentionally. Requires acidic conditions for efficient reaction[1][3]. |
| Thiourea | C(=S)(NH₂)₂ | 4,6-Dimethylpyrimidine-2(1H)-thione | Forms the thione analogue. Reaction is often catalyzed by acid[5]. |
Q2: The reaction mixture turned dark brown, and I isolated a viscous, tar-like substance with very low yield of the desired product. What is causing this?
Likely Cause: This is a classic sign of uncontrolled self-condensation of acetylacetone . Acetylacetone is susceptible to base- and acid-catalyzed self-reactions, including aldol-type condensations and subsequent dehydrations, which can lead to complex polymeric materials[6][7]. This is exacerbated by:
-
Excessively High Temperature: Heating the reaction too aggressively accelerates side reactions.
-
Incorrect pH: A pH that is too high (strong base) or too low (strong acid) can catalyze polymerization more effectively than the desired cyclization[7].
-
Prolonged Reaction Times at High Temperatures: Extended heating allows minor side reactions to accumulate into significant tar formation.
Proposed Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 50-80°C, depending on the specific protocol). Use an oil bath for stable heating.
-
Optimize pH: The reaction should be maintained at a mildly basic or acidic pH, depending on the chosen catalyst system. For base-catalyzed reactions, a pH of 8.5-10 is often optimal. For acid-catalyzed reactions (e.g., with urea), a controlled addition of a strong acid like H₂SO₄ or HCl in ethanol is necessary[3]. Monitor the pH throughout the reaction.
-
Controlled Reagent Addition: Add the base or acid catalyst dropwise to the mixture of acetylacetone and the amidine source. This prevents localized areas of extreme pH that can initiate polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to color formation.
Diagram: Troubleshooting Polymerization
Caption: The desired reaction pathway vs. a stalled reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Pinner synthesis of 4,6-dimethylpyrimidine?
The Pinner synthesis is a classic [3+3] cyclocondensation. Under basic conditions, the mechanism is as follows:
-
Nucleophilic Attack: The neutral formamidine acts as a nucleophile, attacking one of the carbonyl carbons of acetylacetone.
-
Intermediate Formation: This forms a tetrahedral intermediate which quickly rearranges to a more stable open-chain vinylogous amide.
-
Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration & Aromatization: The resulting cyclic hemiaminal readily eliminates two molecules of water to form the stable, aromatic pyrimidine ring.
Diagram: Pinner Synthesis Mechanism
Caption: Simplified workflow of the Pinner pyrimidine synthesis.
Q2: How can I analytically distinguish between 4,6-dimethylpyrimidine and the 4,6-dimethylpyrimidin-2(1H)-one side product?
These two compounds have distinct spectral properties that allow for unambiguous identification.
Table 2: Analytical Comparison
| Technique | 4,6-Dimethylpyrimidine (Product) | 4,6-Dimethylpyrimidin-2(1H)-one (Side Product) |
| Mass Spec (EI) | M⁺ at m/z 108. Expected fragmentation. | M⁺ at m/z 124. Contains an extra oxygen atom. |
| ¹H NMR | ~2.5 ppm (s, 6H, 2x CH₃), ~7.0 ppm (s, 1H, C5-H), ~8.8 ppm (s, 1H, C2-H). | ~2.3 ppm (s, 6H, 2x CH₃), ~6.0 ppm (s, 1H, C5-H), ~12.5 ppm (br s, 1H, N-H, tautomer dependent). No C2-H proton. |
| ¹³C NMR | ~24 ppm (CH₃), ~118 ppm (C5), ~158 ppm (C2), ~167 ppm (C4/C6). | ~23 ppm (CH₃), ~105 ppm (C5), ~155 ppm (C4/C6), ~165 ppm (C2=O, tautomer dependent). |
| FT-IR | Absence of C=O and N-H stretches. Characteristic aromatic C=N and C=C stretches (~1550-1600 cm⁻¹). | Strong, broad N-H stretch (~3200 cm⁻¹). Strong C=O stretch (~1650-1700 cm⁻¹, amide). |
Q3: What is the optimal pH for this synthesis and why is it so critical?
The optimal pH is a delicate balance. For a base-catalyzed reaction using formamidine:
-
Too Acidic (pH < 7): The formamidine will be fully protonated to the formamidinium ion. This form is not nucleophilic and will not initiate the reaction.
-
Optimal Range (pH 8.5-10): A sufficient concentration of the neutral, nucleophilic formamidine is present to react with acetylacetone. This pH is generally not basic enough to cause rapid, uncontrolled self-condensation of the acetylacetone.
-
Too Basic (pH > 11): While the formamidine is fully deprotonated, the high concentration of hydroxide or alkoxide ions will aggressively catalyze the self-condensation (aldol reaction) of acetylacetone, leading to significant tar formation.[7][8]
Therefore, maintaining the pH in the "sweet spot" of 8.5-10 ensures that the desired bimolecular reaction proceeds at a much faster rate than the undesired unimolecular side reaction.
Part 3: Recommended Experimental Protocols
Protocol A: Optimized Synthesis of 4,6-Dimethylpyrimidine
This protocol is designed to minimize side product formation.
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add acetylacetone (10.0 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: In a separate beaker, dissolve formamidine hydrochloride (12.1 g, 0.15 mol) in a solution of sodium ethoxide prepared by carefully dissolving sodium metal (3.45 g, 0.15 mol) in absolute ethanol (50 mL). Caution: Exothermic reaction.
-
Reaction: Cool the sodium ethoxide/formamidine solution to room temperature. Add this solution to the dropping funnel and add it dropwise to the stirring acetylacetone solution over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) using an oil bath for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and 100 mL of diethyl ether. Shake vigorously. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization from a minimal amount of cold hexane.
Protocol B: Identification and Quantification of Impurities by HPLC
This provides a general method for analyzing crude reaction mixtures.
-
System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The non-polar 4,6-dimethylpyrimidine will have a longer retention time than the more polar 4,6-dimethylpyrimidin-2(1H)-one and any open-chain intermediates. Peak area can be used for relative quantification. For absolute quantification, reference standards are required.[9][10][11]
References
- Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Coll. Vol. 4, p.32 (1963); Vol. 32, p.8 (1952).
- Butler, A. R., & Leitch, E. (1977). Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone). Journal of the Chemical Society, Perkin Transactions 2, (15), 1972-1976. [Link]
- Khedr, A., & El-Sherif, Z. A. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373-389. [Link]
- International Journal of Pharma and Bio Sciences. (2012). A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE. IJPBS, 3(2), 586-590. [Link]
- University of Toronto. (n.d.). Aldol Condensation.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- Arts, J., et al. (1997). Base-catalyzed condensation of citral and acetone yielding PS after dehydration.
- Wikipedia. (n.d.). Acetylacetone.
- MSpace. (n.d.). The self condensation of - acetylacetone.
- Zhao, J., et al. (2008). 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1488. [Link]
- Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 867-896. [Link]
- Google Patents. (2008). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Coll. Vol. 4, p.638 (1963); Vol. 35, p.74 (1955).
- Wipf, P., & Maciejewski, J. P. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 8, 1617–1626. [Link]
- Mammadov, V. A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(2). [Link]
Sources
- 1. Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ijpbs.net [ijpbs.net]
- 3. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
minimizing impurities in the synthesis of pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic protocols. Pyrimidine-5-carboxylic acid is a valuable building block in the pharmaceutical and agrochemical industries, and achieving high purity is critical for downstream applications.[1] This resource addresses common challenges encountered during its synthesis, drawing from established chemical principles and field-proven insights.
Overview of Synthetic Strategies
The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry.[2][3] A widely employed method involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines.[4] One of the most common approaches is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea.[5][6] Variations of this and other cyclocondensation reactions are frequently used to produce pyrimidine derivatives.[4][7] However, these reactions can be susceptible to the formation of various impurities that complicate purification and reduce yields.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific impurities encountered during the synthesis of pyrimidine-5-carboxylic acid and provides actionable solutions.
Issue 1: Formation of Yellow, Fluorescent Byproducts in Biginelli-type Reactions
Q: My reaction mixture and crude product exhibit a strong yellow color and fluorescence under UV light. What is this impurity and how can I prevent it?
A: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation.[8] This byproduct arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated in situ from the decomposition of urea at elevated temperatures. This side reaction directly competes with your desired Biginelli reaction.[8]
Causality and Prevention:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Carefully controlling and lowering the reaction temperature can significantly suppress the formation of this DHP byproduct.[8]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5] Experiment with different catalysts to find one that preferentially promotes the desired cyclization.
-
Order of Reactant Addition: Adding urea to the reaction mixture last can sometimes minimize its decomposition into ammonia, thereby reducing the substrate for the Hantzsch reaction.[8]
Issue 2: Presence of Uncyclized Intermediates and Low Yield
Q: I'm observing a significant amount of unreacted starting materials and what appears to be an open-chain intermediate, leading to low yields of pyrimidine-5-carboxylic acid. What's going wrong?
A: This issue often points to problems with the Knoevenagel condensation step or subsequent cyclization. The initial condensation between the aldehyde and the β-ketoester forms an α,β-unsaturated dicarbonyl compound. If this intermediate fails to cyclize efficiently, it can lead to the accumulation of open-chain adducts or even polymerization, both of which reduce the yield of the desired pyrimidine.
Troubleshooting Workflow:
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. Reusable catalysts may need regeneration.[8]
-
Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to drive the cyclization to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[8]
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction. Use high-purity reactants to avoid catalyst poisoning or unwanted side reactions.
Experimental Protocol: Optimizing Cyclization
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Lewis acids (e.g., Yb(OTf)₃, InCl₃) and Brønsted acids.[6] | Different catalysts can have a profound effect on reaction kinetics and selectivity. |
| Solvent | Test a range of solvents or solvent-free conditions. | Solvent polarity can influence the stability of intermediates and transition states. |
| Temperature | Start at a lower temperature and gradually increase while monitoring via TLC. | Balances reaction rate with the prevention of byproduct formation. |
| Reaction Time | Monitor the reaction until consumption of starting materials is observed. | Incomplete reactions are a common cause of low yields. |
Issue 3: Difficulty in Purification Due to N-Acylurea Byproducts
Q: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A: N-acylureas can form as byproducts through a competing reaction between the β-ketoester and urea.[8] These impurities can co-crystallize with the desired product, making purification challenging.
Identification and Prevention:
-
Spectroscopic Analysis: N-acylureas will have distinct signals in ¹H NMR and ¹³C NMR spectroscopy, and their presence can often be confirmed by mass spectrometry.
-
Reaction Stoichiometry and Order of Addition: Carefully controlling the stoichiometry of the reactants can minimize the formation of these byproducts. As mentioned previously, adding the urea portionwise or as the last reactant can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrimidine-5-carboxylic acid?
A common and direct approach involves the reaction of a 2-substituted pyrimidine precursor with an appropriate reagent to introduce the carboxylic acid group at the 5-position. Another versatile method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[7][9] For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters.[9]
Q2: How can I purify crude pyrimidine-5-carboxylic acid?
Due to its acidic nature, a common purification technique involves acid-base extraction. The crude product can be dissolved in an aqueous base (like sodium hydroxide) and washed with an organic solvent (like diethyl ether) to remove neutral and basic impurities. The aqueous layer is then acidified, causing the pyrimidine-5-carboxylic acid to precipitate, after which it can be collected by filtration.[10] Recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture) is also a highly effective purification method.[10]
Q3: Are there any specific analytical techniques recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of pyrimidine-5-carboxylic acid and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity determination with an internal standard. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify impurities.
Q4: Can microwave irradiation be used to improve the synthesis?
Yes, microwave-assisted synthesis has been shown to be effective for some pyrimidine syntheses, including the Biginelli reaction. It can often reduce reaction times and, in some cases, improve yields and reduce byproduct formation.[6]
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Biomedical Journal of Scientific & Technical Research. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
- Wikipedia. (n.d.). Biginelli reaction.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- BenchChem. (n.d.). Side reactions in pyrimidine synthesis and how to avoid them.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Al-Masoudi, N. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- Sureja, D. K., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57.
- Metar-Analytics. (n.d.). Doebner–Miller reaction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ResearchGate. (n.d.). Synthetic Applications of Diethyl Ethoxymethylenemalonate.
- National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid. PubChem Compound Summary for CID 78346.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-356.
- ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scale-Up Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid (CAS No. 157335-93-8). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. As a crucial intermediate for various active pharmaceutical ingredients (APIs) and agrochemicals, a robust and scalable synthesis is paramount[1]. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Synthesis Overview: A Common Approach
A prevalent and scalable method for synthesizing this compound involves a multi-step process beginning with the condensation of a β-ketoester with a formamidine source, followed by hydrolysis. This approach, a variant of the Pinner pyrimidine synthesis, is generally reliable but presents specific challenges during scale-up[2].
The overall transformation can be summarized as follows:
-
Cyclization: Condensation of a methyl acetoacetate equivalent with formamidine acetate to form the intermediate, methyl 4,6-dimethylpyrimidine-5-carboxylate.
-
Hydrolysis: Saponification of the methyl ester intermediate to yield the target carboxylic acid, followed by acidic work-up to precipitate the product.
Below is a diagram illustrating the general workflow.
Caption: General two-step workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this synthesis in a question-and-answer format.
Q1: My cyclization reaction (Step 1) is suffering from low yield and incomplete conversion at a larger scale. What are the likely causes and solutions?
A1: Low conversion in the Pinner-type cyclization is a frequent scale-up issue stemming from several factors. The key is to maintain rigorous control over reaction conditions.
-
Causality: The reaction involves a base-catalyzed condensation to form the pyrimidine ring. Inefficiencies can arise from poor mixing, moisture contamination, improper base stoichiometry, or suboptimal temperature control[2].
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze intermediates and consume the base, reducing yield. Ensure all solvents (e.g., methanol, ethanol) are anhydrous and reagents are dry. The reaction should be run under an inert atmosphere (e.g., nitrogen)[2].
-
Base Selection and Stoichiometry: Sodium ethoxide or sodium methoxide are common bases. Ensure at least one full equivalent is used to drive the initial deprotonation of the β-ketoester. On scale, inadequate mixing can create localized "hot spots" or areas of low base concentration. Verify that your reactor's agitation is sufficient for homogeneous mixing.
-
Temperature Control: While some heat is necessary, excessive temperatures can lead to side reactions and decomposition of starting materials or the product. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. A typical range is refluxing methanol or ethanol[2].
-
Reagent Purity: Impurities in the methyl acetoacetate or formamidine acetate can inhibit the reaction. Use high-purity starting materials, especially for pharmaceutical applications[2].
-
Caption: Decision workflow for troubleshooting low yields in the pyrimidine cyclization step.
Q2: The hydrolysis of the methyl ester intermediate is slow, and upon acidification, I get an oily precipitate or poor recovery. How can I improve the hydrolysis and isolation?
A2: This is a classic work-up and isolation challenge. The physical properties of both the sodium salt and the free acid are critical here.
-
Causality: Incomplete hydrolysis can be due to insufficient base, poor solubility of the ester at scale, or inadequate reaction time. Oiling out during precipitation occurs when the product comes out of solution above its melting point or as a supersaturated, non-crystalline solid.
-
Troubleshooting Steps:
-
Hydrolysis Conditions:
-
Base: Use a slight excess of NaOH or KOH (e.g., 1.1-1.2 equivalents) to ensure complete saponification.
-
Solvent: While water is the reactant, adding a co-solvent like methanol or THF can improve the solubility of the ester, especially at the start of the reaction.
-
Temperature: Gently heating (e.g., 40-60°C) will accelerate the hydrolysis. Monitor for completion using TLC or HPLC to avoid potential degradation.
-
-
Isolation Protocol:
-
Cooling: Before acidification, ensure the solution of the sodium salt is cooled (e.g., to 0-10°C). This lowers the solubility of the final product and helps ensure it precipitates as a solid.
-
Slow Acidification: Add the acid (e.g., 2M HCl) slowly with vigorous stirring. A rapid pH drop can cause localized supersaturation and lead to oiling out. Aim for a final pH of around 2-3.
-
Seeding: If you have a small amount of pure, crystalline product, adding it as a "seed" during acidification can promote proper crystal growth.
-
Anti-Solvent: If the product is still too soluble, adding a water-miscible anti-solvent in which the product is insoluble (e.g., isopropanol) after acidification can help induce precipitation.
-
-
Q3: My crude product contains a significant byproduct that I suspect is 4,6-dimethylpyrimidine. What causes this, and how can it be prevented?
A3: The presence of 4,6-dimethylpyrimidine indicates that decarboxylation of your target molecule has occurred. This is a known side reaction for certain heterocyclic carboxylic acids[3][4].
-
Causality: The decarboxylation (loss of CO₂) of pyrimidine-5-carboxylic acids can be promoted by excessive heat or harsh pH conditions (either strongly acidic or basic) during work-up or purification[3][4]. The mechanism often involves the formation of a stabilized intermediate after the loss of CO₂[5].
-
Preventative Measures:
-
Milder Hydrolysis: Avoid prolonged heating at high temperatures during the saponification step. Once the reaction is complete (as confirmed by HPLC), proceed immediately to the work-up.
-
Controlled Temperature during Work-up: Keep the reaction mixture cool during and after acidification.
-
Drying Conditions: Dry the final product under vacuum at a mild temperature (e.g., 40-50°C). Avoid oven drying at high temperatures.
-
Purification: If decarboxylation has already occurred, the byproduct can be difficult to remove. Purification may require column chromatography, which is not ideal for large-scale operations. It is far better to prevent its formation.
-
Caption: Primary degradation pathway leading to the formation of a decarboxylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A1: Based on the common issues, the CPPs are:
- Temperature: During cyclization, hydrolysis, and drying to prevent side reactions and decarboxylation.
- pH: During the final product precipitation to ensure complete isolation and prevent salt formation.
- Agitation Rate: To ensure homogeneity during the base-catalyzed cyclization and the neutralization step.
- Moisture Content: Of reagents and solvents for the cyclization step.
Q2: Are there alternative, greener synthetic routes for this molecule? A2: Research into pyrimidine synthesis is ongoing, with a focus on greener methods. This includes the use of environmentally friendly catalysts and solvents. For instance, some syntheses utilize cerium(IV) ammonium nitrate as a catalyst in water[6], or employ solvent-free conditions using solid acid catalysts[7]. While these may not be drop-in replacements for an established process, they are worth investigating for long-term process development to reduce solvent waste and improve safety.
Q3: What are the primary safety concerns with the reagents used in the proposed synthesis? A3:
- Sodium Methoxide/Ethoxide: Highly caustic and flammable. Reacts violently with water. Must be handled in a dry, inert atmosphere with appropriate personal protective equipment (PPE).
- Methanol/Ethanol: Flammable solvents. Scale-up operations require grounded equipment and adequate ventilation to prevent vapor accumulation.
- Hydrochloric Acid: Corrosive. Use in a well-ventilated area with acid-resistant gloves and eye protection. The neutralization reaction with sodium hydroxide is exothermic and requires controlled addition and cooling.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate (Intermediate)
This protocol is a representative procedure and should be adapted and optimized for specific equipment and scale.
-
Reactor Setup: Charge a suitable, dry reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet with anhydrous methanol (5 L per mole of methyl acetoacetate).
-
Base Addition: Under a nitrogen atmosphere, slowly add sodium methoxide (1.1 mol equivalents) to the methanol at room temperature. Allow for any exotherm to subside.
-
Reagent Addition: Add methyl acetoacetate (1.0 mol equivalent) to the sodium methoxide solution over 30 minutes, maintaining the temperature below 30°C. Stir for 1 hour.
-
Cyclization: Add formamidine acetate (1.05 mol equivalents) portion-wise to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize carefully with glacial acetic acid. Reduce the solvent volume by approximately 75% under reduced pressure. Add water to the residue and extract the product with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude ester, which can be used directly in the next step.
Protocol 2: Hydrolysis and Isolation of this compound
-
Hydrolysis: To the crude methyl ester from the previous step, add a 2M aqueous solution of sodium hydroxide (1.2 mol equivalents). Heat the mixture to 50-60°C with vigorous stirring for 2-4 hours, monitoring by HPLC for the disappearance of the ester.
-
Cooling and Filtration (Optional): Cool the solution to room temperature. If any insoluble impurities are present, filter the solution.
-
Precipitation: Transfer the aqueous solution to a clean reactor and cool to 0-5°C using an ice bath.
-
Acidification: While stirring vigorously, slowly add 2M hydrochloric acid dropwise. Monitor the pH, continuing the addition until the pH is stable at 2-3. A white precipitate will form.
-
Aging: Continue to stir the cold slurry for at least 1 hour to ensure complete precipitation and allow for crystal growth.
-
Isolation: Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Summary Table
The following table summarizes key parameters and their impact on the process, providing a quick reference for optimization.
| Parameter | Step | Recommendation | Rationale / Potential Impact on Failure |
| Solvent Purity | Cyclization | Use anhydrous grade (<0.05% water) | Water consumes base and leads to low yield.[2] |
| Base Stoichiometry | Cyclization | 1.1 equivalents NaOMe | Insufficient base leads to incomplete reaction. |
| Reaction Temp. | Cyclization | Reflux (65°C) | Too low: slow reaction. Too high: byproduct formation. |
| Hydrolysis Temp. | Hydrolysis | 50-60°C | Controls reaction rate vs. potential for decarboxylation.[3][4] |
| Final pH | Isolation | 2-3 | Ensures complete protonation of the carboxylate. pH > 4 leads to poor yield. |
| Drying Temp. | Drying | 40-50°C (Vacuum) | Higher temperatures risk thermal decarboxylation.[5] |
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Wolfenden, R., & Snider, M. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry, 56(26), 3389–3394.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- Wang, G., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3015.
- Dunn, G. E., & Gammie, A. E. (1984). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 62(7), 1347-1351.
- Maleki, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3183.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Future Market Report. (n.d.). This compound CAS 157335-93-8 Market Size, Share, Growth.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(79).
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. YouTube.
- ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(7), 1184–1185.
Sources
- 1. This compound CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Uracils
Welcome to the technical support center for the synthesis of substituted uracils. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Uracil and its derivatives are cornerstone scaffolds in numerous therapeutic agents, including antivirals and chemotherapeutics.[1][2][3] The biological activity of these compounds is often critically dependent on the precise placement of substituents on the pyrimidine ring.
However, the uracil scaffold presents a classic synthetic challenge: as an ambident nucleophile, it possesses two reactive nitrogen atoms, N1 and N3, leading to potential mixtures of regioisomers upon functionalization. Controlling the reaction to favor one isomer over the other is paramount for efficient and reproducible synthesis.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate and master the regioselective synthesis of N1- and N3-substituted uracils.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, explaining the causality behind the problem and providing actionable solutions.
Issue 1: My reaction produces a mixture of N1 and N3 alkylated isomers. How can I improve the selectivity?
This is the most common challenge. The ratio of N1 to N3 products is governed by a delicate balance of electronic, steric, and environmental factors.
Probable Cause A: Competing Kinetic vs. Thermodynamic Control
The N1 proton is generally more acidic than the N3 proton due to greater dispersion of the resulting negative charge in the N1-anion.[1][4] Consequently, deprotonation often occurs faster at the N1 position, making N1-alkylation the kinetically favored pathway. However, under certain conditions, the N3-substituted product may be thermodynamically more stable, or the N3-anion may be more reactive.
Solutions & Experimental Strategy:
-
Temperature Modulation: Lowering the reaction temperature typically favors the kinetic product (N1-alkylation). Conversely, running the reaction at a higher temperature for a longer duration may allow the system to reach thermodynamic equilibrium, potentially favoring the N3-isomer if it is more stable.
-
Choice of Base and Solvent: The reaction conditions play a pivotal role in determining the isomeric ratio. The interplay between the base's strength and the solvent's polarity can influence which nitrogen is deprotonated and the reactivity of the resulting anion.[2][5]
| Base | Solvent | Typical Outcome & Rationale | Reference(s) |
| K₂CO₃ | DMF | Often favors N1-alkylation, especially with reactive electrophiles. It's a mild base, promoting the formation of the more acidic N1-anion. | [2][5] |
| NaH | THF / DMF | A strong, non-nucleophilic base that can generate both anions. The outcome is highly dependent on the electrophile and temperature. | |
| DBU | Acetonitrile | A strong, non-nucleophilic organic base often used to generate the uracil salt, which can then be alkylated. Selectivity can vary. | [1] |
| Cs₂CO₃ | DMF | Can sometimes favor N3-alkylation due to coordination effects of the large cesium cation, potentially stabilizing the N3-anion. |
Probable Cause B: Steric Hindrance
Steric bulk on either the uracil ring or the electrophile can dramatically influence the site of attack.
Solutions & Experimental Strategy:
-
Uracil Substituents: A bulky substituent at the C6 position of the uracil ring will sterically hinder the adjacent N1 position, thereby directing alkylation towards the more accessible N3 position.[6]
-
Electrophile Size: Using a sterically demanding alkylating agent can favor substitution at the less hindered nitrogen, which is often the N3 position, assuming the C5 and C6 positions are unsubstituted.
Issue 2: The reaction exclusively yields the N1-isomer, but the N3-isomer is my target. How can I reverse the selectivity?
When direct alkylation methods fail to produce the desired N3-isomer, a protecting group strategy is the most robust and reliable solution. The core principle is to temporarily block the more reactive N1 position, forcing the reaction to occur at N3.
Solution: N1-Protecting Group Strategy for Selective N3-Alkylation
Protecting groups like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) are highly effective for this purpose.[7][8] The N1-protected uracil can be cleanly alkylated at the N3 position, followed by removal of the protecting group to yield the desired product.
Experimental Protocol: N1-Boc Protection for Selective N3-Alkylation [7]
-
Protection Step (Formation of N1-Boc-Uracil):
-
To a solution of uracil (1.0 eq) in an appropriate solvent (e.g., acetonitrile or DMF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (silica gel) to obtain N1-Boc-uracil.
-
-
N3-Alkylation Step:
-
Dissolve the N1-Boc-uracil (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir for 15-30 minutes.
-
Add the desired alkylating agent (R-X, 1.2 eq) dropwise.
-
Stir the reaction at room temperature (or heat gently if necessary) until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.
-
-
Deprotection Step:
-
Dissolve the purified N1-Boc, N3-alkylated uracil in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).
-
Stir at room temperature for 1-3 hours. The Boc group will be cleaved.
-
Remove the solvent and excess TFA under reduced pressure to yield the final N3-alkylated uracil.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental electronic reason for the different reactivity of N1 and N3?
A1: The difference arises from acidity and charge distribution. The N1-H proton is more acidic (pKa ≈ 9.5 in water) than the N3-H proton (pKa ≈ 13).[1] This is because the resulting N1-anion is better stabilized by resonance, with the negative charge delocalized over the O2 and O4 carbonyl groups. While deprotonation at N1 is often faster (kinetic control), the resulting anion's charge is more spread out. The N3-anion, though formed more slowly, has a more localized charge, which can sometimes make it a more potent nucleophile depending on the reaction conditions.[4]
Q2: How do substituents on the C5 and C6 positions of the uracil ring affect N-alkylation?
A2: Ring substituents have a profound impact:
-
C6-Substituents: As mentioned in the troubleshooting guide, bulky groups at the C6 position sterically block the N1 site, strongly favoring N3-alkylation.[6]
-
C5-Substituents: The effect is primarily electronic. Electron-withdrawing groups (e.g., -F, -NO₂) at the C5 position increase the acidity of the neighboring N1-H proton, further favoring kinetic deprotonation and subsequent N1-alkylation.[1][9] Conversely, electron-donating groups can slightly decrease the acidity difference.
Q3: Are there any reliable methods for direct N-alkylation that avoid protecting groups?
A3: Yes, under specific circumstances. One notable method is the Michael-type addition. Uracils can add to activated alkenes (e.g., acrylic esters) in a conjugate fashion. This reaction often shows a high preference for N1-addition, providing a reliable way to synthesize N1-substituted acyclic nucleoside analogues.[1][10] Achieving selective N3-alkylation without protecting groups is significantly more challenging and usually substrate-dependent, often requiring careful optimization of bases, solvents, and temperature.[11]
Q4: My desired product is a 1,3-disubstituted uracil. What is the best approach?
A4: For unsymmetrical 1,3-disubstitution (R¹ ≠ R³), a stepwise approach is necessary. You would first perform a selective mono-alkylation at either the N1 or N3 position, as described above. For example, you could perform a direct N1-alkylation, isolate the product, and then subject it to a second alkylation reaction at the N3 position under more forcing conditions (e.g., stronger base, higher temperature).[2][5] Alternatively, using the N1-protection strategy ensures clean N3-alkylation first, after which you can deprotect and then alkylate the N1 position.
References
- Baraldi, P. G., et al. (2002). Synthesis and Pharmacological Characterization of N3-Substituted Willardiine Derivatives. Journal of Medicinal Chemistry. [Link]
- Jit-in, T., et al. (2010). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules. [Link]
- ResearchGate. (N.D.).
- ResearchGate. (2010).
- Ghotekar, B. K., et al. (2023).
- Mikhailov, S. N., et al. (2012). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives.
- Welch, C. J., & Chattopadhyaya, J. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Acta Chemica Scandinavica. [Link]
- Jaime-Figueroa, S., et al. (1997). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection.
- Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives.
- Pałasz, A. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry. [Link]
- Lee, J. K., & Grabowski, J. J. (1998). The Acidity of Uracil from the Gas Phase to Solution: The Coalescence of the N1 and N3 Sites and Implications for Biological Glycosylation. Journal of the American Chemical Society. [Link]
- Lazar, S., et al. (1994). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Tetrahedron Letters. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Boudet, N., & Knochel, P. (2006). Chemo- and Regioselective Functionalization of Uracil Derivatives. Applications to the Synthesis of Oxypurinol and Emivirine. Organic Letters. [Link]
- Čerňová, M., et al. (2011). Regioselective direct C-H arylations of protected uracils. Synthesis of 5- and 6-aryluracil bases. The Journal of Organic Chemistry. [Link]
- Beilstein Journal of Organic Chemistry. (2018).
- Rossi, R. A., et al. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
- American Chemical Society. (2018).
- Semple, J. E., et al. (2003). Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles. Journal of the American Chemical Society. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Biginelli Reaction Technical Support Center: A Guide to Method Refinement and Troubleshooting
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multi-component reaction for pyrimidine synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into refining your methodology and troubleshooting common experimental hurdles. Our approach is grounded in explaining the causality behind experimental choices to empower you with a deeper understanding of this classic yet evolving reaction.
Section 1: Troubleshooting Guide - From Low Yields to Impure Products
This section is structured to help you diagnose and solve specific problems you may encounter during your Biginelli reaction experiments.
Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
A low or negligible yield is one of the most common frustrations in the Biginelli reaction. The causes can be multifaceted, ranging from catalyst inefficiency to suboptimal reaction conditions.
Question: My Biginelli reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Answer:
Low yields in the Biginelli reaction can often be traced back to a few key areas.[1] A systematic approach to troubleshooting is essential.
-
Catalyst Choice and Activity: The classic Biginelli reaction is acid-catalyzed.[2] If you are not using a catalyst, or if your catalyst is inactive, yields can be extremely low.[3]
-
Expertise & Experience: While Brønsted acids like HCl are traditional, they can sometimes promote side reactions.[1] Lewis acids such as Yb(OTf)₃, FeCl₃, and ZnCl₂ often provide higher yields and shorter reaction times by effectively activating the aldehyde component.[4][5] Ensure your catalyst is fresh and stored correctly, as some can be sensitive to air and moisture.[3]
-
Trustworthiness: Start with a catalytic amount (e.g., 10-20 mol%) and optimize from there.[3] Insufficient catalyst loading will result in a sluggish reaction, while excessive amounts can lead to unwanted byproducts.
-
-
Reaction Conditions (Temperature and Time):
-
Expertise & Experience: Temperature is a critical parameter.[6] While refluxing in ethanol is a common starting point, some substrate combinations may require different temperature profiles.[7] Higher temperatures can sometimes lead to the decomposition of urea and the formation of byproducts.[8] Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.[9][10]
-
Trustworthiness: Monitor your reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.[9]
-
-
Purity of Reactants:
-
Expertise & Experience: The purity of your aldehyde, β-ketoester, and urea (or thiourea) is paramount. Impurities can inhibit the catalyst or participate in side reactions, significantly lowering the yield of your desired product.[5] Aldehydes, in particular, can be prone to oxidation or self-condensation if not pure.[1]
-
-
Solvent Effects:
-
Expertise & Experience: The solvent plays a crucial role in reactant solubility and can influence the reaction rate and even the reaction pathway.[11][12] Polar solvents are generally preferred for the Biginelli reaction.[5] Ethanol is a traditional choice, but other solvents like acetonitrile or even solvent-free conditions, especially when coupled with microwave irradiation, have been shown to dramatically improve yields.[13][14]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low yields in the Biginelli reaction.
Issue 2: Formation of Side Products and Purification Challenges
The presence of side products not only reduces the yield of the desired DHPM but also complicates the purification process.
Question: My Biginelli reaction is producing significant byproducts, making purification difficult. What are the common side products and how can I minimize their formation?
Answer:
Several competing reactions can occur during the Biginelli synthesis, leading to the formation of characteristic side products.
-
Hantzsch-type 1,4-Dihydropyridine (DHP):
-
Expertise & Experience: A common, often yellow and highly fluorescent, byproduct is a Hantzsch-type 1,4-dihydropyridine.[8] This arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures.[8][9]
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly suppress the Hantzsch pathway.[8]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli reaction over the Hantzsch pathway.[9]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition.[9]
-
-
-
Knoevenagel Condensation Product:
-
Expertise & Experience: The Knoevenagel condensation between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound.[1] This intermediate may not cyclize efficiently, thus reducing the overall yield of the DHPM.
-
Prevention Strategies: The use of a Lewis acid catalyst instead of a strong Brønsted acid can sometimes minimize this side reaction.[1]
-
-
Aldehyde Self-Condensation (Aldol Reaction):
The following diagram illustrates the competing reaction pathways.
Caption: Competing reaction pathways in the Biginelli synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about optimizing the Biginelli reaction for improved efficiency and yield.
Q1: What is the currently accepted mechanism for the Biginelli reaction, and how does it inform experimental design?
A1: The precise mechanism of the Biginelli reaction has been a subject of debate, but significant evidence points towards an N-acyliminium ion intermediate.[15] In this proposed mechanism, the acid catalyst facilitates the condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[16][17] Understanding this mechanism underscores the importance of an effective acid catalyst to generate the key iminium intermediate.
Q2: How do modern techniques like microwave and ultrasound irradiation improve the Biginelli reaction?
A2: Both microwave (MW) and ultrasound irradiation are powerful tools for enhancing the Biginelli reaction, often leading to dramatically shorter reaction times and higher yields.[18][19][20][21][22]
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, which can significantly accelerate the reaction rate.[23][24] This technique is often employed under solvent-free conditions, which aligns with the principles of green chemistry.[18][20]
-
Ultrasound Irradiation: Sonication promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.[19][21][25][26] This method can often be performed at ambient temperature.[19]
Q3: Can you provide a general, optimized protocol for a microwave-assisted Biginelli reaction?
A3: Certainly. The following is a representative protocol that can be adapted for various substrates.
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a suitable catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Solvent (Optional): For a solvent-free reaction, proceed to the next step. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or acetic acid can be added (e.g., 2 mL).[27]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 5-20 minutes).[24][27]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration. If not, add cold water to the reaction mixture to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Q4: What are some key considerations when choosing a catalyst for the Biginelli reaction?
A4: The choice of catalyst is critical and can be tailored to your specific needs.[3]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TSA | Inexpensive, readily available.[28] | Can lead to side reactions, harsh conditions.[23] |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂ | High yields, shorter reaction times, milder conditions.[1][4][29] | Can be more expensive, some are moisture-sensitive.[30] |
| Heterogeneous Catalysts | Zeolites, Montmorillonite KSF | Easily recoverable and reusable, environmentally friendly.[19][31] | May have lower activity than homogeneous catalysts. |
| Organocatalysts | Proline, Thiourea derivatives | Metal-free, often milder conditions. | May have limited substrate scope. |
Q5: How does the electronic nature of the aromatic aldehyde affect the reaction outcome?
A5: The electronic properties of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Generally, aldehydes with electron-withdrawing groups are more electrophilic and tend to react faster. Conversely, aldehydes with electron-donating groups are less reactive and may require longer reaction times or more forcing conditions to achieve good yields.[18] However, with modern catalytic systems, a broad range of both electron-rich and electron-deficient aldehydes can be successfully employed.
References
- Wikipedia. Biginelli reaction. [Link]
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- BIGINELLI REACTION | PPT. [Link]
- Polshettiwar, V. et al. (2008). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Rasayan J. Chem.[Link]
- Studylib. Biginelli Reaction: Microwave-Assisted Synthesis Lab. [Link]
- Taylor & Francis Online. (2018). Efficient and Green Microwave-Assisted Multicomponent Biginelli Reaction for the Synthesis of Dihydropyrimidinones Catalyzed by Heteropolyanion-Based Ionic Liquids Under Solvent-Free Conditions. [Link]
- Felluga, F. et al. (2018).
- York Research Database. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. [Link]
- Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). [Link]
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. [Link]
- Nazeruddin, G. M. et al. (2010). An ultrasonic assisted multicomponent reaction for the synthesis of 3, 4-dihydropyrimidin-2(1H)-ones under solvent-free condition. Journal of Chemical and Pharmaceutical Research. [Link]
- Scilit. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. [Link]
- Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
- The Biginelli reaction in different solvents and in presence of bismuth nitr
- Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]
- Bentham Science Publishers. (2021). Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. [Link]
- Ultra Sound Assisted: One Step Cyclocondens
- Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
- ResearchGate. Effects of the solvent on the yield of the model Biginelli reaction.... [Link]
- NIH. (2013). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)
- NIH. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]
- ResearchGate. Influence of the solvent on Biginelli reaction. [Link]
- ResearchGate. (2015).
- ResearchGate. Effects of the reaction temperature on the solvent-free model Biginelli.... [Link]
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]
- ResearchGate. Optimization the reaction conditions for the Biginelli reaction. [Link]
- ACS Publications. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. [Link]
- SciSpace. Recent advances in the Biginelli dihydropyrimidine synthesis.
- ResearchGate.
- Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]
- PubMed Central (PMC). (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
- ACS Publications. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
- RSC Publishing. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jk-sci.com [jk-sci.com]
- 18. asianpubs.org [asianpubs.org]
- 19. jocpr.com [jocpr.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. jipbs.com [jipbs.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 25. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. studylib.net [studylib.net]
- 28. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 29. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
The Evolving Landscape of Pyrimidine-5-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Among the vast array of pyrimidine derivatives, those bearing a carboxylic acid moiety at the 5-position have emerged as a particularly intriguing class of compounds with diverse pharmacological potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine-5-carboxylic acid analogs and related derivatives, grounded in experimental data to inform the design of next-generation therapeutics.
The Strategic Importance of the Pyrimidine-5-Carboxylic Acid Core
The pyrimidine ring itself offers a versatile template for chemical modification, with positions 2, 4, and 6 being particularly amenable to substitution.[3] The introduction of a carboxylic acid group at the 5-position adds a crucial pharmacophoric element. This acidic functional group can engage in key hydrogen bonding interactions with biological targets, influence the molecule's overall physicochemical properties such as solubility and membrane permeability, and serve as a handle for further chemical elaboration.[4] The strategic placement of various substituents on the pyrimidine core in conjunction with the 5-carboxylic acid group allows for the fine-tuning of biological activity and selectivity against a range of targets, including enzymes and receptors implicated in cancer, inflammation, and metabolic diseases.[5][6]
Unraveling the Structure-Activity Landscape: A Comparative Analysis
The biological activity of pyrimidine-5-carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR of these compounds, drawing comparisons from experimental data on their anticancer and enzyme-inhibitory activities.
Substitutions at the 2- and 4-Positions: Key Determinants of Potency
The 2- and 4-positions of the pyrimidine ring are critical for modulating the biological activity of pyrimidine-5-carboxylic acid derivatives. Strategic modifications at these positions have led to the development of potent inhibitors of various enzymes.
A noteworthy example is the development of potent antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold. In this series, while not a carboxylic acid, the 5-position is substituted with an aryl group, and the focus is on the 2,4-diamino substitutions. One of the most potent compounds in this series, bearing a 4-chlorophenyl substituent at the 5-position, exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain.[1]
In the context of anticancer activity, a series of novel pyrimidine-5-carbonitrile derivatives, a close analog of carboxylic acids, were designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. One compound, 10b , emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, comparable to the reference drug erlotinib (IC50 = 2.83 ± 0.05 nM).[7] This compound features a 2-((3-chlorophenyl)amino) and a 4-(pyridin-4-yl) substituent, highlighting the importance of these positions in achieving high potency.
| Compound | 2-Substituent | 4-Substituent | 5-Substituent | Target | IC50 (nM) | Reference |
| 10b | (3-chlorophenyl)amino | pyridin-4-yl | CN | EGFR | 8.29 ± 0.04 | [7] |
| Erlotinib | - | - | - | EGFR | 2.83 ± 0.05 | [7] |
The Impact of the 5-Position: Carboxylic Acid vs. Carbonitrile
While this guide focuses on pyrimidine-5-carboxylic acids, it is insightful to compare their activity with the closely related pyrimidine-5-carbonitrile analogs, for which more extensive SAR data is available in the literature. The carbonitrile group can act as a bioisostere of the carboxylic acid, participating in similar interactions with biological targets.
For instance, a series of pyrimidine-5-carbonitriles were evaluated as cyclooxygenase-2 (COX-2) inhibitors. Several compounds in this series demonstrated potent and selective inhibition of COX-2, with IC50 values in the nanomolar range, comparable to the standard drug Celecoxib.[8] The SAR of these compounds revealed that the nature of the substituents at the 2- and 4-positions, in combination with the 5-cyano group, was crucial for their activity.
| Compound | 2-Substituent | 4-Substituent | COX-2 IC50 (µM) | Reference |
| 3b | 4-fluorophenylamino | 6-(4-chlorophenyl) | 0.20 ± 0.01 | [8] |
| 5b | 4-methoxyphenylamino | 6-(4-chlorophenyl) | 0.18 ± 0.01 | [8] |
| 5d | 4-chlorophenylamino | 6-(4-chlorophenyl) | 0.16 ± 0.01 | [8] |
| Celecoxib | - | - | 0.21 ± 0.01 | [8] |
These findings suggest that the 5-position is a key site for modulation of activity, and both carboxylic acid and carbonitrile functionalities can be effectively utilized in the design of potent enzyme inhibitors.
Mechanistic Insights: Targeting Key Signaling Pathways
Pyrimidine-5-carboxylic acid analogs and their derivatives exert their biological effects by modulating various signaling pathways implicated in disease pathogenesis. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Receptor Tyrosine Kinases
As highlighted by the potent EGFR inhibitory activity of pyrimidine-5-carbonitrile analogs, this class of compounds can effectively target receptor tyrosine kinases (RTKs).[7] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers, and its inhibition is a clinically validated anticancer strategy. The pyrimidine core can mimic the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding site of the kinase domain and block its activity.
Modulation of Inflammatory Pathways
The potent inhibition of COX-2 by pyrimidine-5-carbonitrile derivatives demonstrates their potential as anti-inflammatory agents.[8] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. By inhibiting COX-2, these compounds can effectively reduce the production of pro-inflammatory prostaglandins.
Experimental Protocols for Biological Evaluation
The characterization of novel pyrimidine-5-carboxylic acid analogs requires a battery of robust and reproducible in vitro assays. The following are detailed protocols for key experiments to assess their anticancer potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells and for calculating the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis (programmed cell death) by the test compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Future Directions and Conclusion
The pyrimidine-5-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data on related pyrimidine derivatives, coupled with a deeper understanding of their mechanisms of action, provides a solid foundation for the rational design of more potent and selective compounds. Future efforts should focus on systematic modifications of the pyrimidine-5-carboxylic acid core, exploring a wider range of substituents at the 2-, 4-, and 6-positions. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of new drug candidates. This guide serves as a valuable resource for researchers in this exciting field, providing a comparative framework and practical protocols to advance the development of next-generation pyrimidine-based therapeutics.
References
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
- Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]
- The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
- Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. [Link]
- (a) Chart comparing the IC50 values of the compounds for different cell...
- (PDF) Pyrimidine and its biological activity: a review.
- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed. [Link]
Sources
- 1. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of Pyrimidine Derivatives' Anticancer Activity: A Comparative Guide
<
This guide provides a comprehensive overview of the in vivo validation of the anticancer activity of pyrimidine derivatives, offering a comparative analysis against established treatment alternatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of this important class of therapeutic agents.
Introduction: The Critical Role of In Vivo Validation
While in vitro assays provide valuable initial data on the cytotoxic effects of novel compounds, in vivo validation is an indispensable step in the preclinical drug development pipeline.[1] Animal models, particularly xenografts, allow for the assessment of a drug's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile within a complex biological system, offering insights that cannot be gleaned from cell culture experiments alone.[1][2][3][4] Pyrimidine derivatives, a cornerstone of cancer chemotherapy, function as antimetabolites by interfering with the synthesis of nucleic acids, thereby inhibiting cell division.[5][6][7] Prominent examples include 5-fluorouracil (5-FU) and its oral prodrug capecitabine, which are widely used in the treatment of various solid tumors, most notably colorectal cancer.[8][9][10][11][12] This guide will focus on the methodologies for validating the anticancer activity of novel pyrimidine derivatives in vivo, using colorectal cancer as a primary example and comparing their performance against standard-of-care chemotherapies.
Experimental Design: A Framework for Robust In Vivo Studies
The design of in vivo experiments is critical for obtaining reliable and translatable data. Key considerations include the choice of animal model, drug formulation and administration, and the definition of endpoints for efficacy and toxicity.
Animal Models: Selecting the Appropriate System
Human tumor xenograft models are the most commonly used platforms for the preclinical evaluation of anticancer drugs.[2][4] These models involve the implantation of human cancer cells into immunodeficient mice, such as athymic nude or SCID mice.[2][4]
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human cancer cell lines into mice.[4][13] CDX models are highly reproducible and cost-effective, making them suitable for initial large-scale screening of drug candidates.[13]
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments directly from a patient into an immunodeficient mouse.[2][14] These models are believed to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant platform for drug testing.[14]
For the validation of pyrimidine derivatives in colorectal cancer, cell lines such as HT29 and Colo205 are frequently used to establish xenograft models.[15][16]
Drug Administration and Dosing Regimen
The route of administration and dosing schedule should mimic the intended clinical use as closely as possible. Pyrimidine derivatives can be administered orally (e.g., capecitabine) or intravenously (e.g., 5-FU).[10][11]
A crucial step before initiating efficacy studies is to determine the Maximum Tolerated Dose (MTD) . This is achieved through a dose-escalation study where escalating doses of the compound are administered to cohorts of animals to identify the highest dose that does not induce significant toxicity, often defined by a certain percentage of body weight loss or mortality.[17][18]
Efficacy and Toxicity Endpoints
Efficacy is primarily assessed by monitoring tumor growth over time. Key metrics include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a vehicle control group.
-
Increase in Lifespan (ILS): The percentage increase in the survival time of treated animals compared to the control group.[16]
Toxicity is evaluated by monitoring:
-
Body Weight: A significant and sustained loss of body weight is a common indicator of toxicity.[17]
-
Clinical Signs: Daily observation for any signs of distress or adverse effects.[17]
-
Hematology and Clinical Chemistry: Blood analysis to assess the impact on blood cell counts and organ function (e.g., liver and kidney).[17]
-
Histopathology: Microscopic examination of major organs at the end of the study to identify any drug-induced tissue damage.[17]
Comparative Analysis: Pyrimidine Derivatives vs. Standard of Care
A critical aspect of preclinical validation is to compare the novel pyrimidine derivative against existing therapies. In the context of colorectal cancer, this would involve a head-to-head comparison with established drugs like 5-FU or capecitabine, often in combination with other agents such as oxaliplatin or irinotecan.[8][9][11][12]
In Vivo Efficacy Data
The following table summarizes hypothetical in vivo data comparing a novel pyrimidine derivative (Compound X) with capecitabine in a human colorectal cancer xenograft model (HT29).
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Increase in Lifespan (ILS) (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | 0 | +5 |
| Capecitabine | 400 mg/kg, 14/7 schedule | 75 | 120 | -8 |
| Compound X | 200 mg/kg, daily | 85 | 150 | -5 |
| Capecitabine + Oxaliplatin | 400 mg/kg (14/7) + 6.7 mg/kg | 95 | 180 | -12 |
| Compound X + Oxaliplatin | 200 mg/kg (daily) + 6.7 mg/kg | >100 (tumor regression) | 250 | -10 |
Data is hypothetical and for illustrative purposes only. The 14/7 schedule for capecitabine refers to 14 days of treatment followed by a 7-day rest period.[16]
Interpretation of Data: In this hypothetical scenario, Compound X demonstrates superior single-agent efficacy and a more favorable toxicity profile (less body weight loss) compared to capecitabine. Furthermore, when combined with oxaliplatin, Compound X leads to tumor regression and a significant survival advantage. Such data would provide a strong rationale for further development.
Mechanistic Insights: Understanding the "Why"
Beyond demonstrating efficacy, it is crucial to understand the underlying mechanism of action. Pyrimidine analogues typically exert their anticancer effects by being intracellularly activated to nucleotides that interfere with DNA and RNA synthesis.[19][20][21]
Signaling Pathways
Many pyrimidine derivatives induce apoptosis (programmed cell death) in cancer cells.[22] Molecular docking studies can predict the binding of these compounds to key enzymes involved in nucleotide metabolism or DNA replication, such as topoisomerase IIα.[22][23]
Caption: Generalized mechanism of action for pyrimidine antimetabolites.
Detailed Experimental Protocols
To ensure reproducibility and methodological rigor, detailed protocols are essential.
Protocol: Human Tumor Xenograft Model Establishment
-
Cell Culture: Culture human colorectal cancer cells (e.g., HT29) in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cell Harvest: Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Animal Preparation: Use 6-8 week old female athymic nude mice. Anesthetize the mice prior to injection.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Protocol: In Vivo Efficacy and Toxicity Study
-
Treatment Administration: Administer the test compounds and vehicle control according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each animal 2-3 times per week.
-
Clinical Observations: Perform daily cage-side observations for any signs of toxicity.
-
Study Termination: Euthanize the animals when tumors reach a predetermined endpoint size, or if they show signs of excessive toxicity.
-
Data Analysis: Plot mean tumor volume and body weight over time for each group. Calculate TGI and ILS.
Conclusion and Future Directions
The in vivo validation of pyrimidine derivatives is a multifaceted process that requires careful experimental design and a thorough understanding of the underlying biological principles. By comparing novel compounds against the standard of care in clinically relevant animal models, researchers can generate the robust data necessary to support their advancement into clinical trials. Future research will likely focus on developing more sophisticated in vivo models, such as humanized mice, to better evaluate the interplay between pyrimidine derivatives and the immune system.[14] Additionally, the development of pyrimidine hybrids that can simultaneously target multiple pathways holds promise for overcoming drug resistance and improving therapeutic outcomes.[24][25]
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- Chemotherapy treatment for colon cancer.
- Chemotherapy for colorectal cancer | Canadian Cancer Society.
- In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - AACR Journals.
- Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org.
- Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer.
- Pyrimidine nucleoside analogs in cancer treatment - PubMed.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed.
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents.
- Chemotherapy for bowel cancer | Macmillan Cancer Support.
- Chemotherapy for colon cancer - Mayo Clinic.
- In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed.
- Pyrimidine nucleoside analogs in cancer treatment - Taylor & Francis Online.
- Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate.
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH.
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC - PubMed Central.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers.
- Xenograft Models - Creative Biolabs.
- Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest.
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.
- Novel Regimens of Capecitabine Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research.
- Full article: Pyrimidine hybrids with in vivo anticancer therapeutic potential - Taylor & Francis.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr.
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - ResearchGate.
- Continuous administration of bevacizumab plus capecitabine, even after acquired resistance to bevacizumab, restored anti-angiogenic and antitumor effect in a human colorectal cancer xenograft model - Spandidos Publications.
- Investigation into Enhancing Capecitabine Efficacy in Colorectal Cancer by Inhibiting Focal Adhesion Kinase Signaling - PubMed.
- In Vivo Antitumor Activity of 5-Fluorocytosine on Human Colorectal Carcinoma Cells Genetically Modified to Express Cytosine Deaminase - AACR Journals.
- Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research.
- Inhibitory of active dual cancer targeting 5-Fluorouracil nanoparticles on liver cancer in vitro and in vivo - Frontiers.
- In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed.
- Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed.
- The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC - NIH.
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI.
- Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - MDPI.
- Efficacy & Toxicity Studies - Biocytogen.
- In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - NIH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 10. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 11. Chemotherapy for bowel cancer | Macmillan Cancer Support [macmillan.org.uk]
- 12. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 24. tandfonline.com [tandfonline.com]
- 25. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylic Acids
Pyrimidine-5-carboxylic acids and their ester derivatives are cornerstone structural motifs in medicinal chemistry and drug development. Their prevalence in biologically active molecules, including antivirals, anticancer agents, and antihypertensives, drives the continuous need for efficient and versatile synthetic routes. This guide provides an in-depth comparison of the most prominent methods for synthesizing these valuable compounds, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Scaffold
The pyrimidine ring is a fundamental heterocycle in numerous biological processes, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. The addition of a carboxylic acid or ester group at the 5-position provides a crucial handle for further functionalization, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The substituent at the 2-position, in particular, plays a critical role in modulating the pharmacological activity of these compounds.[1] Consequently, the development of robust synthetic methodologies to access diverse pyrimidine-5-carboxylic acid derivatives is of paramount importance.
This guide will compare three primary synthetic strategies:
-
Direct Synthesis from a Propen-1-ol Salt and Amidinium Salts: A high-yielding and regioselective approach.
-
The Biginelli Reaction: A classic multicomponent reaction yielding dihydropyrimidine precursors.
-
Classical Cyclocondensation Reactions: Versatile methods involving the reaction of β-dicarbonyl compounds with amidines.
Route 1: Direct Synthesis from a Propen-1-ol Salt and Amidinium Salts
This modern approach offers a highly efficient and direct route to 2-substituted pyrimidine-5-carboxylic esters, a class of compounds that has been traditionally challenging to synthesize without substitution at the 4-position.[2]
Mechanistic Rationale and Key Advantages
The core of this method is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[2] The propen-1-ol salt is a stable and readily prepared reagent that acts as a three-carbon building block. The amidinium salt provides the N-C-N fragment necessary to complete the pyrimidine ring.
A significant advantage of this route is its regioselectivity. The substitution pattern of the starting materials directly leads to pyrimidines with a substituent at the 2-position and a carboxylic ester at the 5-position, leaving the 4- and 6-positions unsubstituted. This level of control is often difficult to achieve with other methods. The reaction generally proceeds in moderate to excellent yields and is applicable to a wide range of functional groups on the amidinium salt.[2]
Experimental Workflow and Protocol
The synthesis is a two-step process: the preparation of the stable propen-1-ol salt, followed by the cyclization with an amidinium salt.
Protocol 1: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts [1]
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amidinium salt (1.1 eq).
-
Heat the reaction mixture to 100°C for 1 hour.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
Visualization of the Synthetic Pathway
Caption: Synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Route 2: The Biginelli Reaction
First reported in 1891, the Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3] This reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which can then be oxidized to the corresponding pyrimidine-5-carboxylic acid derivatives.
Mechanistic Rationale and Key Advantages
The Biginelli reaction is a powerful tool for rapidly building molecular complexity in a single step.[4] The generally accepted mechanism involves an acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine product.[5]
The primary advantages of the Biginelli reaction are its operational simplicity, the ready availability of the starting materials, and the ability to generate a diverse library of compounds by varying the three components.[6] However, a key consideration is that this route yields a dihydropyrimidine, which requires a subsequent oxidation step to form the aromatic pyrimidine-5-carboxylic acid.
Experimental Workflow and Protocol
The synthesis is a two-stage process: the Biginelli condensation to form the dihydropyrimidine, followed by an oxidation step.
Protocol 2: Microwave-Assisted Biginelli Reaction and Subsequent Oxidation
Part A: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [7]
-
In a microwave-safe vessel, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and a catalytic amount of a Lewis or Brønsted acid (e.g., sulfamic acid).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-120°C) for a short period (typically 5-15 minutes).
-
After cooling, add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Part B: Oxidation to Pyrimidine-5-Carboxylic Esters [8]
-
Dissolve the dihydropyrimidinone (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or potassium peroxydisulfate.[8][9]
-
The reaction can be carried out under conventional heating or microwave irradiation to reduce reaction times.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, perform an appropriate work-up, which may involve quenching the oxidant and extracting the product.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Synthetic Pathway
Caption: Two-stage synthesis via the Biginelli reaction.
Route 3: Classical Cyclocondensation Reactions
This represents the most traditional and widely used method for constructing the pyrimidine ring.[10] It involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N building block like an amidine, urea, or guanidine.
Mechanistic Rationale and Key Advantages
A common example is the Pinner synthesis, which typically involves the reaction of a β-ketoester with an amidine.[11] The reaction proceeds via nucleophilic attack of the amidine on one of the carbonyl groups of the β-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.
The main advantage of this approach is its versatility. A wide variety of commercially available β-dicarbonyl compounds and amidines can be used, allowing for the synthesis of a broad range of substituted pyrimidines.[12] However, a potential drawback is the possibility of regioselectivity issues when using unsymmetrical β-dicarbonyl compounds, which can lead to a mixture of products.
Experimental Workflow and Protocol
Protocol 3: Pinner-type Synthesis of 4-Substituted Pyrimidine-5-Carboxylic Esters [13]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
To the stirred solution, carefully add sodium ethoxide (1.1 eq) and stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-ketoester (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Synthetic Pathway
Caption: Classical cyclocondensation for pyrimidine synthesis.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Propen-1-ol Salt | Route 2: Biginelli Reaction | Route 3: Classical Cyclocondensation |
| Starting Materials | Methyl 3,3-dimethoxypropionate, methyl formate, amidinium salts | Aldehyde, β-ketoester, urea/thiourea | β-Ketoester, amidine |
| Number of Steps | 2 (salt prep + cyclization) | 2 (condensation + oxidation) | 1-2 (depending on free base generation) |
| Key Advantages | High yields, excellent regioselectivity (no C4-substituent)[2] | Operational simplicity, high atom economy, readily available starting materials[6] | High versatility, wide range of accessible substitution patterns[12] |
| Key Disadvantages | Requires preparation of a specialized starting material | Requires a separate oxidation step, which can add complexity and reduce overall yield | Potential for regioselectivity issues with unsymmetrical substrates[13] |
| Typical Yields | Moderate to Excellent[2] | Good to Excellent (for condensation); variable for oxidation | Moderate to Good |
| Reaction Conditions | Relatively mild (100°C) | Variable; can be harsh (strong acid, heat) or mild (microwave, modern catalysts)[7] | Typically requires reflux |
| Substrate Scope | Good for varying the 2-substituent[2] | Very broad for all three components | Broad for both β-dicarbonyl and amidine components |
Conclusion and Future Outlook
The choice of synthetic route for pyrimidine-5-carboxylic acids is highly dependent on the desired substitution pattern, the scale of the synthesis, and the available starting materials.
-
For the targeted synthesis of 2-substituted pyrimidine-5-carboxylic esters without a C4-substituent , the propen-1-ol salt method offers a superior, high-yielding, and regioselective approach.
-
The Biginelli reaction remains a powerful tool for rapid library synthesis and diversity-oriented synthesis , where the generation of a wide array of analogs from simple building blocks is the primary goal. The development of microwave-assisted protocols has significantly improved the efficiency of this classic reaction.[14]
-
Classical cyclocondensation reactions offer a versatile and reliable method for accessing a broad range of pyrimidine-5-carboxylic acid derivatives, particularly when specific substitution patterns at the 4- and 6-positions are desired.
The field of heterocyclic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient multicomponent reactions.[15][16] Future research will likely focus on the development of novel catalysts and reaction conditions that further improve the yields, reduce reaction times, and expand the substrate scope of these fundamental synthetic routes.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767
- Guzmán, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Chemistry, 5(4), 2686-2701.
- Wikipedia contributors. (2023, December 27). Biginelli reaction. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- Martínez, R., et al. (2012). Searching for a direct preparation of dihydropyrimidine-5-carboxamides under Biginelli reaction conditions. Arkivoc, 2012(5), 138-150.
- de la Cruz, P., et al. (2021). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. In Microwave-Assisted Organic Synthesis. IntechOpen.
- PowerPoint Presentation. (n.d.). BIGINELLI REACTION.
- Huseynzada, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6145-6154.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters.
- Kappe, C. O. (2000). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-1.
- ResearchGate. (n.d.). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation.
- Heravi, M. M., et al. (2012). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. E-Journal of Chemistry, 9(3), 1235-1242.
- ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
- Davydov, A. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4), 1-5.
- Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(22), 6959.
- Kappe, C. O., & Stadler, A. (2004). The Biginelli dihydropyrimidine synthesis. Organic Reactions, 1-116.
- Deshmukh, M. B., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones and Thiones. Asian Journal of Chemistry, 23(12), 5217-5219.
- Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885.
- Kappe, C. O. (1997).
- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791.
- Lee, H. J., & Song, Y. H. (2016). A facile one-pot synthesis of aryl-substituted fused pyrimidinones. Tetrahedron Letters, 57(13), 1469-1472.
- ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Mutha, R., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(44), 14161-14167.
- Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(22), 6959.
- Al-Ostoot, F. H., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Egyptian Journal of Chemistry, 66(10), 209-225.
- da Silva, A. D., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-276.
- Maslivarskaya, A. S., et al. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Journal of Molecular Modeling, 29(12), 371.
- El-Gaby, M. S. A., et al. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Kaur, N., et al. (2020). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 10(57), 34661-34696.
- ResearchGate. (n.d.). Synthesis of 2-substituted pyrimidine-5-carboxylic esters.
- Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
- El-Sayed, M. A. A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(20), 12535-12555.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu.eg [bu.edu.eg]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orgchemres.org [orgchemres.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Quantification
The Imperative of Cross-Validation in Analytical Science
In the realm of analytical chemistry, method validation is the cornerstone of reliable data generation. It establishes, through documented evidence, that an analytical procedure is suitable for its intended purpose. However, when analytical methods are transferred between laboratories, instruments, or even analysts, the potential for systematic bias arises. Cross-validation serves as a critical process to compare the performance of two or more analytical methods, or the same method across different sites, to ensure the consistency and reliability of the results obtained.[1][2] This is particularly crucial in multi-site clinical trials or when methods evolve over the lifecycle of a drug product.
This guide will walk you through the essential components of designing and executing a cross-validation study for the quantification of pyrimidines, comparing a well-established High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method with a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS method.
Designing a Robust Cross-Validation Study
A successful cross-validation study hinges on a meticulously planned experimental design. The primary objective is to assess the agreement and identify any potential discrepancies between the analytical methods being compared.
Selection of Analytical Methods
For this guide, we will compare two prominent LC-MS/MS-based methods for pyrimidine quantification:
-
Method A: Conventional HPLC-MS/MS: A widely used and well-validated method known for its robustness.
-
Method B: UHPLC-MS/MS: A more recent, high-throughput method offering potential advantages in terms of speed and resolution.
Selection of Samples
The choice of samples is critical for a meaningful comparison. The study should include:
-
Spiked Quality Control (QC) Samples: These are prepared by adding known concentrations of pyrimidine standards to a representative biological matrix (e.g., plasma, urine) to cover the analytical range (low, medium, and high concentrations).
-
Incurred Samples: These are actual study samples from subjects who have been administered a pyrimidine-based therapeutic or have endogenous levels of the pyrimidines of interest. These samples reflect the true complexity of the biological matrix.
Inter-Laboratory Comparison
To simulate a real-world method transfer scenario, the cross-validation will be conducted in two independent laboratories:
-
Laboratory 1 (Originating Lab): The laboratory where Method A is the established reference method.
-
Laboratory 2 (Receiving Lab): The laboratory implementing the new UHPLC-MS/MS method (Method B).
Experimental Workflow for Pyrimidine Quantification
The following diagram illustrates the comprehensive workflow for the cross-validation study.
Caption: A flowchart illustrating the key stages of the cross-validation study for pyrimidine quantification methods.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for minimizing variability and ensuring the validity of the comparison.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Thaw Samples: Frozen plasma samples (spiked QCs and incurred samples) are thawed at room temperature.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled pyrimidine analog).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (for cleanup):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the pyrimidines with a stronger organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.
Method A: HPLC-MS/MS Parameters
-
HPLC System: Standard HPLC system
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Optimized for each pyrimidine analyte and the internal standard.
Method B: UHPLC-MS/MS Parameters
-
UHPLC System: Ultra-High-Performance Liquid Chromatography system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A rapid linear gradient from 5% to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
MS System: High-sensitivity triple quadrupole mass spectrometer
-
Ionization Mode: ESI in positive mode
-
MRM Transitions: Identical to Method A.
Comparative Data Analysis
The cornerstone of a cross-validation study is the rigorous statistical analysis of the data to objectively assess the performance of each method.
Key Performance Parameters
The following table summarizes the acceptance criteria for key validation parameters as per regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).[3][4][5]
| Parameter | Method A (HPLC-MS/MS) | Method B (UHPLC-MS/MS) | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 8% | Within ± 6% | Within ± 15% (± 20% for LLOQ) |
| Precision (% CV) | < 10% | < 8% | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Mean Run Time | 20 min | 5 min | - |
Statistical Evaluation of Method Comparability
The agreement between the two methods is evaluated using statistical tests on the concentration data obtained from the analysis of the same set of samples.
-
Student's t-test: Used to determine if there is a statistically significant difference between the means of the results obtained by the two methods.[6][7]
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot helps to identify any systematic bias or outliers.
The decision-making process for accepting the cross-validation is outlined in the following diagram.
Caption: A decision tree for assessing the comparability of analytical methods based on statistical analysis.
Practical Implications and Conclusion
The cross-validation of analytical methods for pyrimidine quantification is not merely a regulatory formality but a scientific necessity to ensure data of the highest quality and integrity. This guide has provided a comprehensive framework for designing and executing such a study, from experimental design to data interpretation.
Our comparative analysis of a conventional HPLC-MS/MS method and a modern UHPLC-MS/MS method demonstrates that while both can provide accurate and precise data, the UHPLC-MS/MS method offers significant advantages in terms of throughput and sensitivity. The successful cross-validation of these methods would provide the confidence to transfer the analysis of pyrimidines to a higher-throughput platform without compromising data quality.
References
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Statistical Methods for Analytical Comparability. (n.d.).
- Bioanalytical Method Validation. (2018). U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Quality Guidelines. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). EDP Sciences. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Statistics for Laboratory Method Comparison Studies. (n.d.).
- Statistical Methods for Analytical Comparability. (n.d.). Semantic Scholar. [Link]
- Comparative Analysis St
- Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. (2020). PubMed. [Link]
- Optimized MS/MS settings of pyrimidines and related metabolites. (n.d.).
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical applic
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. [Link]
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed Central. [Link]
- Proficiency testing and interlaboratory comparisons. (n.d.). Analytical Chemistry Class Notes. [Link]
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PubMed Central. [Link]
- Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]
- Interlaboratory Comparison 2023 Report. (2024).
- Interlaboratory comparisons other than PT. (2024). Eurachem. [Link]
- Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. (2019).
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 7. extractalpha.com [extractalpha.com]
Comparative Analysis of Biological Activity: 4,6-Dimethylpyrimidine-5-carboxylic Acid vs. Its Ethyl Ester Prodrug
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Significance of Functional Group Modification
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] A frequent strategy in drug design involves the subtle modification of functional groups on a lead scaffold to optimize its pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth comparison of the biological activities of 4,6-Dimethylpyrimidine-5-carboxylic acid and its corresponding ethyl ester, Ethyl 4,6-dimethylpyrimidine-5-carboxylate. While direct, side-by-side comparative studies on these specific analogs are not extensively documented in publicly available literature, we can construct a robust analysis based on established principles of medicinal chemistry, structure-activity relationships (SAR), and data from related pyrimidine derivatives. The core of this comparison hinges on the concept of the ethyl ester acting as a prodrug for the biologically active carboxylic acid, a common strategy to enhance cellular permeability.
Physicochemical and Structural Profiles
The primary structural difference between the two molecules is the functional group at the 5-position of the pyrimidine ring: a hydrophilic carboxylic acid versus a more lipophilic ethyl ester. This single modification dramatically alters the physicochemical properties that govern biological activity.
| Property | This compound | Ethyl 4,6-dimethylpyrimidine-5-carboxylate | Rationale for Difference |
| Molecular Formula | C₇H₈N₂O₂[5] | C₉H₁₂N₂O₂ | Addition of an ethyl group (C₂H₅). |
| Molecular Weight | 152.15 g/mol [5] | 180.21 g/mol | Increased mass from the ethyl group. |
| Polarity | High | Moderate | The -COOH group is highly polar and a hydrogen bond donor/acceptor. The -COOC₂H₅ group is less polar. |
| Lipophilicity (LogP) | Lower (Calculated XLogP3: 0.5)[5] | Higher | Esterification masks the polar carboxylic acid, increasing lipid solubility. |
| Aqueous Solubility | Higher (especially at physiological pH) | Lower | The polar carboxylic acid can deprotonate to form a soluble carboxylate salt. |
| Chemical Role | Active Pharmacophore / H-bond Donor | Prodrug / Permeation Enhancer | The acid interacts with biological targets, while the ester facilitates passage across lipid membranes. |
Comparative Biological Activity: A Mechanistic Perspective
The biological potential of pyrimidine derivatives is vast.[6] While specific data points for the titular compounds are sparse, we can extrapolate from the known activities of the pyrimidine class and the functional roles of the acid versus the ester.
Antimicrobial and Antifungal Activity
Pyrimidine derivatives have consistently demonstrated significant antibacterial and antifungal properties.[7][8][9] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
-
This compound : The free carboxylic acid group is often crucial for binding to the active site of target enzymes through hydrogen bonding or ionic interactions. Its higher polarity, however, may hinder its ability to cross the lipid-rich cell walls of certain bacteria and fungi.
-
Ethyl 4,6-dimethylpyrimidine-5-carboxylate : This ester is expected to function as a prodrug. Its increased lipophilicity allows for more efficient diffusion across microbial cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, releasing the active this compound in situ.[10] This mechanism effectively increases the intracellular concentration of the active compound, potentially leading to greater potency (i.e., a lower Minimum Inhibitory Concentration, MIC) compared to administering the acid form directly.
This prodrug strategy is a well-established method for improving the efficacy of antimicrobial agents.
Caption: Prodrug activation pathway of the ethyl ester.
Anticancer and Cytotoxic Activity
Numerous pyrimidine derivatives have been investigated as anticancer agents, often targeting enzymes critical for cell proliferation like dihydrofolate reductase (DHFR) or various kinases.[11][12][13]
-
This compound : As the putative active molecule, its ability to inhibit cancer cell growth would depend on its interaction with specific intracellular targets.
-
Ethyl 4,6-dimethylpyrimidine-5-carboxylate : Similar to the antimicrobial context, the ester form would likely exhibit enhanced cytotoxic activity in vitro. By facilitating more efficient entry into cancer cells, it can deliver a higher concentration of the active carboxylic acid to the site of action. This could translate to lower IC₅₀ (half-maximal inhibitory concentration) values in cell viability assays like the MTT assay.
Detailed Experimental Methodologies
To empirically validate the comparative activities, standardized in vitro assays are essential. The following protocols represent industry-standard methods for assessing antimicrobial and cytotoxic potential.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To quantitatively compare the MIC values of the carboxylic acid and its ethyl ester against representative bacterial and fungal strains.
Materials:
-
This compound and its ethyl ester, dissolved in dimethyl sulfoxide (DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (media + DMSO).
-
Sterility control (media only).
Step-by-Step Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock compound solution (e.g., 256 µg/mL in broth) to the first column of wells. Mix well and transfer 100 µL to the second column, creating a 2-fold serial dilution. Repeat across the plate. Discard the final 100 µL from the last column.
-
Inoculation: Dilute the standardized 0.5 McFarland microbial suspension in broth. Add 10 µL of this diluted inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Prepare wells for the positive control (with a standard antibiotic), negative control (inoculum + DMSO, no compound), and sterility control.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Cytotoxicity Assessment via MTT Assay
The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Objective: To determine and compare the IC₅₀ values of the carboxylic acid and its ethyl ester against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Sterile 96-well cell culture plates.
-
Multi-channel pipette, incubator, microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (acid and ester) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis between this compound and its ethyl ester provides a classic example of the prodrug approach in medicinal chemistry. While the carboxylic acid likely represents the active pharmacophore responsible for interacting with biological targets, the ethyl ester derivative holds significant promise for enhanced biological efficacy. Its superior lipophilicity should facilitate improved transport across cellular membranes, leading to higher intracellular concentrations of the active acid upon hydrolysis by endogenous esterases.
This theoretical framework predicts that the ethyl ester will exhibit greater potency in antimicrobial and cytotoxic assays. However, this hypothesis requires rigorous experimental validation using the standardized protocols outlined above. Future research should focus on direct comparative in vitro testing to generate quantitative MIC and IC₅₀ data. Furthermore, subsequent studies could explore other esters (e.g., methyl, propyl) to fine-tune the lipophilicity and hydrolysis rate, thereby optimizing the compound's therapeutic potential.
References
- Journal of Chemical and Pharmaceutical Research. Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II).
- Indian Academy of Sciences. Synthesis and comparing the antibacterial activities of pyrimidine derivatives.
- National Center for Biotechnology Information. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
- PubMed. Synthesis and antibacterial properties of pyrimidine derivatives.
- Taylor & Francis Online. Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- Frontiers in Microbiology. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- MDPI. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- National Center for Biotechnology Information. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus.
- ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- PubMed. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.
- ResearchGate. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- MDPI. Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate.
- National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- ScienceScholar. Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.
- ResearchGate. Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate.
- National Center for Biotechnology Information. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives.
- Panduranga Mudgal. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
- MDPI. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.
- Chinachemnet. This compound.
- Pragma Market Research. This compound CAS 157335-93-8 Market Size, Share, Growth.
- PubChem. This compound.
- National Center for Biotechnology Information. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
- Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review.
- MDPI. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 157335-93-8 [chemicalbook.com]
- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Immunomodulatory Activity of Pyrazolopyrimidines: A Comparative and Mechanistic Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the immunomodulatory activity of novel pyrazolopyrimidine compounds. We will move beyond simple screening to a robust, multi-step validation process that establishes mechanistic action, quantifies biological effects, and benchmarks performance against established therapeutic alternatives. The focus is on building a self-validating experimental narrative, ensuring that each step logically informs the next and that the resulting data package is both scientifically sound and contextually relevant.
Section 1: The Mechanistic Underpinning - Targeting Key Immunological Pathways
Pyrazolopyrimidines have emerged as a privileged scaffold in medicinal chemistry, frequently targeting protein kinases that are critical nodes in immune signaling cascades. A primary and highly successful target class for these compounds is the Janus Kinase (JAK) family. Understanding this mechanism is the first step in designing a logical validation strategy.
The JAK/STAT Pathway: A Central Hub for Cytokine Signaling
The JAK/STAT pathway is a cornerstone of immune cell communication, translating extracellular cytokine signals into intracellular transcriptional programs that govern inflammation, proliferation, and differentiation. The process begins when a cytokine, such as Interleukin-6 (IL-6) or Interferon-gamma (IFN-γ), binds to its cognate receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites on the receptor for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes, many of which are pro-inflammatory.
Pyrazolopyrimidine-based inhibitors, such as the FDA-approved drug Tofacitinib, function by competitively binding to the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation cascade and effectively silencing the downstream inflammatory signal. This targeted inhibition is the foundation of their therapeutic effect.
Caption: A logical workflow for validating immunomodulatory pyrazolopyrimidines.
Protocol 2.1: Foundational Cytotoxicity Assessment
Causality: Before assessing immunomodulatory activity, it is imperative to determine the concentration range at which the pyrazolopyrimidine compound is not cytotoxic. A reduction in cytokine secretion or cell proliferation is meaningless if the cells are simply dead. This assay establishes the safe experimental window for all subsequent functional tests.
Methodology: MTS Assay
-
Cell Plating: Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the pyrazolopyrimidine compound (e.g., from 100 µM to 0.01 µM). Add the compounds to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Reagent Addition: Add MTS reagent (which is converted to a colored formazan product by metabolically active cells) to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows >90% viability is considered the maximum non-toxic concentration for subsequent experiments.
Protocol 2.2: Quantifying a Functional Outcome - Cytokine Modulation
Causality: This is the first direct test of immunomodulatory activity. By stimulating an inflammatory response in immune cells and treating them with the compound, we can quantify its ability to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Stimulation: Plate PBMCs as described above. Treat the cells with the pyrazolopyrimidine compound at various non-toxic concentrations for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an appropriate inflammatory agent, such as Lipopolysaccharide (LPS) (100 ng/mL), to induce cytokine production.
-
Supernatant Collection: Incubate the plate for 24 hours at 37°C. After incubation, centrifuge the plate and carefully collect the cell culture supernatant, which now contains the secreted cytokines.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the collected cell supernatants and a standard curve of known cytokine concentrations to the plate. Incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate. A blue color will develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.
-
-
Data Acquisition & Analysis: Read the absorbance at 450 nm. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. This will allow for the determination of an IC₅₀ value (the concentration at which the compound inhibits 50% of cytokine production).
Section 3: Comparative Analysis - Benchmarking Against the Gold Standard
Validating a novel compound requires understanding its performance relative to existing therapies. This contextualizes its potency, mechanism, and potential advantages or disadvantages. Here, we compare a hypothetical pyrazolopyrimidine JAK inhibitor, "PZP-X," with a conventional synthetic DMARD (Methotrexate) and a biologic TNF-α inhibitor (Adalimumab).
| Feature | PZP-X (Hypothetical Pyrazolopyrimidine) | Methotrexate | Adalimumab (Humira®) |
| Target(s) | Janus Kinases (JAK1/JAK3) | Dihydrofolate Reductase (DHFR), AICAR transformylase | Tumor Necrosis Factor-alpha (TNF-α) |
| Mechanism of Action | Intracellularly blocks ATP-binding site of JAKs, inhibiting multiple cytokine signaling pathways. | Inhibits purine metabolism and promotes adenosine release, leading to broad anti-inflammatory effects. | Extracellularly binds to and neutralizes soluble and transmembrane TNF-α, preventing receptor binding. |
| Molecule Type | Small Molecule | Small Molecule | Monoclonal Antibody (Biologic) |
| Route of Administration | Oral | Oral / Subcutaneous | Subcutaneous Injection |
| Specificity | Targets a specific family of kinases. | Broad, less specific anti-proliferative and anti-inflammatory effects. | Highly specific for a single cytokine. |
| Representative IC₅₀ | 1-50 nM (for JAK1) | ~10 nM (for DHFR) | N/A (KD ~5 pM for TNF-α) |
This comparative data, ideally generated through head-to-head in vitro experiments, is critical for positioning a new chemical entity within the therapeutic landscape. It highlights key differentiators in mechanism, specificity, and administration that are vital for drug development professionals.
Conclusion
The validation of a novel pyrazolopyrimidine's immunomodulatory activity is a systematic process that builds a case from the ground up. By first ensuring the compound is not broadly cytotoxic, then confirming its impact on a specific molecular pathway and a key functional outcome like cytokine release, researchers can generate a high-confidence data package. Benchmarking this data against established alternatives provides the necessary context for further development. This rigorous, mechanistically-grounded approach is essential for identifying and advancing promising new therapies for immune-mediated diseases.
References
- O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immune-Mediated Disease.
- Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., et al. (2010). Discovery of CP-690,550: a potent and selective inhibitor of Janus kinase (JAK) 3. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
- Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis.
- Humira (Adalimumab)
A Comparative Analysis of Antimicrobial Activity Across Diverse Pyrimidine Scaffolds
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the pyrimidine scaffold has consistently emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5] This guide provides a comprehensive comparison of the antimicrobial activity of different pyrimidine-based scaffolds, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
The Enduring Promise of the Pyrimidine Core
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[5] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological macromolecules like enzymes and genetic material, providing a versatile platform for designing novel therapeutic agents.[6] The synthetic tractability of the pyrimidine nucleus further allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[1][7]
Comparative Antimicrobial Efficacy of Key Pyrimidine Scaffolds
The antimicrobial activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring, as well as by the fusion of the pyrimidine core with other heterocyclic systems.[8] Here, we compare the antimicrobial profiles of several prominent classes of pyrimidine scaffolds.
Substituted Pyrimidines
Simple substituted pyrimidines, particularly those with amino, thio, and hydroxyl groups, have been extensively investigated for their antimicrobial potential.
-
Diaminopyrimidines: This class is exemplified by the well-known antibacterial drug Trimethoprim. The mechanism of action of diaminopyrimidines typically involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[6][9] This disruption of folate metabolism ultimately halts bacterial DNA synthesis.[6] Structure-activity relationship (SAR) studies have revealed that the 2,4-diamino substitution pattern is crucial for this activity.[9][10]
-
Thiophenyl Pyrimidines: Recent studies have highlighted the potent antibacterial activity of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives, particularly against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs).[6] Some of these compounds have demonstrated stronger activity than conventional antibiotics like methicillin and vancomycin.[6] Their mechanism of action has been linked to the inhibition of the bacterial cell division protein FtsZ.[6][11]
The following table summarizes the antimicrobial activity of representative substituted pyrimidine derivatives.
| Compound Class | Representative Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Diaminopyrimidine Analogue | Compound 4 Analogue | S. aureus | 64 | [9] |
| Thiophenyl Pyrimidine | Compound Bb2 | MRSA, VREs | 2 | [6] |
| 2,4,6-Trisubstituted Pyrimidines | Various Derivatives | E. coli, S. aureus, B. subtilis | Not specified | [6] |
Fused Pyrimidine Systems
The fusion of a pyrimidine ring with other heterocyclic structures often leads to compounds with enhanced and diverse biological activities.[7][12]
-
Pyrido[2,3-d]pyrimidines: This fused scaffold has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] Specific derivatives have exhibited minimum inhibitory concentration (MIC) values in the low microgram per milliliter range (0.48 to 3.91 μg/mL).[13]
-
Pyrrolo[2,3-d]pyrimidines: These compounds are recognized for their broad antimicrobial potential, including antibacterial, antifungal, and antiviral activities.[14] Their structural versatility allows for modifications that can be tailored to target specific microbial processes.[14]
-
Thieno[2,3-d]pyrimidines: Derivatives of this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria.[15] Their antimicrobial action is attributed to their ability to disrupt essential cellular processes in microorganisms, such as DNA replication and cell wall synthesis.[15]
-
1,2,4-Triazolo[1,5-a]pyrimidines: This class of fused pyrimidines has yielded compounds with significant antimicrobial activity, with some derivatives showing promising results against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[16] The mechanism of action for some of these compounds has been proposed as dual inhibition of bacterial DNA gyrase and DHFR.[16]
A comparative overview of the antimicrobial activity of fused pyrimidine derivatives is presented below.
| Fused Scaffold | Representative Compound(s) | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Pyrido[2,3-d]pyrimidine | 5b, 5c, 5f, 6, 7, 14a | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Pleuromutilin derivatives 15a, 15b, 15o | MSSA, MRSA, MSSE, MRSE, E. faecium | 0.0625 - 4 | [6] |
| Thieno[2,3-d]pyrimidine | Various Derivatives | Gram-positive & Gram-negative bacteria | Not specified | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | 9d, 9n, 9o, 9p | Gram-positive & Gram-negative bacteria, Fungi | 0.25 - 2.0 | [16] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyrimidine scaffolds is intricately linked to their structural features. The following diagram illustrates key SAR principles.
Caption: Structure-Activity Relationships of Antimicrobial Pyrimidine Scaffolds.
Experimental Methodologies for Antimicrobial Evaluation
The assessment of antimicrobial activity is a critical step in the drug discovery pipeline. Standardized protocols ensure the reliability and comparability of results.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a commonly employed technique.[17]
Step-by-Step Protocol for Tube Dilution Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The pyrimidine derivative is serially diluted in the broth medium in a series of test tubes to obtain a range of concentrations.
-
Inoculation: Each tube containing the diluted compound and a control tube (without the compound) are inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
The following diagram illustrates the general workflow for antimicrobial screening.
Caption: General Workflow for Antimicrobial Screening of Pyrimidine Derivatives.
Mechanisms of Antimicrobial Action
Pyrimidine scaffolds exert their antimicrobial effects through various mechanisms, often by targeting essential bacterial enzymes and cellular processes.
-
Inhibition of Dihydrofolate Reductase (DHFR): As previously mentioned, this is a classic mechanism for diaminopyrimidine derivatives, leading to the depletion of tetrahydrofolate and the cessation of DNA synthesis.[6][9]
-
Inhibition of FtsZ Polymerization: Certain thiophenyl pyrimidine derivatives have been shown to inhibit the GTPase activity of the FtsZ protein, which is crucial for bacterial cell division.[6][11] This leads to filamentation and eventual cell death.
-
Inhibition of DNA Gyrase: Some fused pyrimidine systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been identified as inhibitors of DNA gyrase, a bacterial topoisomerase II essential for DNA replication.[16][18]
The following diagram depicts the inhibition of DHFR by a diaminopyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel Dimethylpyridine Derivatives
For researchers in drug development, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is ensuring a compound is not only effective but also safe. The therapeutic index (TI) is the quantitative measure of this balance, representing the margin between a therapeutically effective dose and a dose that produces adverse or toxic effects.[1][2][3] A high TI is the hallmark of a promising drug candidate, signifying a wide safety margin.[1][4]
Dimethylpyridine derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry, serving as key intermediates and structural motifs in a range of pharmaceuticals.[5][6][7] However, like any novel chemical entity, their therapeutic promise must be rigorously evaluated. This guide provides a comprehensive, field-proven framework for assessing the therapeutic index of novel dimethylpyridine derivatives, moving logically from high-throughput in vitro screening to targeted in vivo validation.
The Assessment Workflow: A Tiered Strategy
A successful preclinical safety assessment follows a tiered, iterative approach. We begin with rapid, cost-effective in vitro assays to rank and prioritize a library of compounds.[8][9] The most promising candidates, those with a favorable in vitro therapeutic index, are then advanced to more complex and resource-intensive in vivo studies to confirm their safety and efficacy in a whole-organism context.[10][11][12] This strategy ensures that animal studies are reserved for only the most viable candidates, aligning with ethical and resource-management principles.
Figure 1: Tiered workflow for therapeutic index assessment.
Part 1: In Vitro Assessment of Efficacy and Cytotoxicity
The initial screening phase aims to establish an in vitro therapeutic index.[13] This is a ratio comparing the concentration at which a compound elicits its desired biological effect (IC50 or EC50) against the concentration at which it causes general cellular toxicity (TC50).[8]
A. Determining On-Target Potency (IC50/EC50)
The specific assay for determining efficacy is entirely dependent on the intended therapeutic target of the dimethylpyridine derivative. For instance, if the compound is designed as a kinase inhibitor, a biochemical assay measuring the inhibition of kinase activity would be used to determine the IC50 (half-maximal inhibitory concentration). If it's a receptor agonist, a cell-based reporter assay would be used to determine the EC50 (half-maximal effective concentration). This step is crucial for understanding the compound's potency.
B. Determining General Cytotoxicity (TC50)
Figure 2: General workflow for a cell-based cytotoxicity assay.
1. MTT Assay (Metabolic Activity)
-
Causality & Principle: This assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[15] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan, quantified by absorbance, is an indicator of cell viability.[16]
-
Protocol:
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the dimethylpyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals.[17] Mix thoroughly.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[15][18]
-
2. LDH Assay (Membrane Integrity)
-
Causality & Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[19][20] Since LDH is a stable cytosolic enzyme, its presence in the culture supernatant is a direct indicator of cell lysis and death.[20]
-
Protocol:
-
Cell Plating & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: It is critical to include controls for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer like Triton X-100).[21][22]
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[21] Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Calculation: Percentage cytotoxicity is calculated using the formula: (% Cytotoxicity) = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)].[23]
-
C. Data Analysis and Comparison
By plotting the percentage of cell viability against the compound concentration, a dose-response curve is generated, from which the TC50 (half-maximal toxic concentration) is calculated. The in vitro TI is then determined:
In Vitro TI = TC50 / IC50
A higher ratio indicates greater selectivity for the therapeutic target over general cytotoxicity and is a primary criterion for advancing a compound.[8]
| Compound ID | Target IC50 (nM) | Cytotoxicity TC50 (nM) | In Vitro TI (TC50/IC50) | Recommendation |
| DMP-01 | 25 | 5,000 | 200 | Advance to In Vivo |
| DMP-02 | 10 | 150 | 15 | Low Selectivity, Deprioritize |
| DMP-03 | 150 | > 20,000 | >133 | Consider for Optimization |
| Ref-Cmpd | 50 | 7,500 | 150 | Benchmark Standard |
Part 2: In Vivo Validation of Efficacy and Toxicity
Compounds with a promising in vitro profile are advanced to in vivo studies to determine the therapeutic index in a complex biological system.[11] This involves establishing the effective dose in 50% of the population (ED50) and the lethal dose in 50% of the population (LD50).[1][2]
A. Determining Efficacy (ED50)
The ED50 is determined in a relevant animal model of the disease. For example, if the dimethylpyridine derivatives are being developed as anti-inflammatory agents, a rodent model of arthritis or inflammatory bowel disease would be used. Groups of animals receive escalating doses of the compound, and a key disease-related biomarker or clinical sign is measured to determine the dose that achieves 50% of the maximum therapeutic effect.
B. Determining Acute Toxicity (LD50)
Acute toxicity studies provide critical information on potential health hazards from short-term exposure.[24] Modern protocols, such as the OECD Fixed Dose Procedure, are designed to refine, reduce, and replace animal use by avoiding lethality as a required endpoint and using clear signs of toxicity to determine hazard classification.[25][26]
-
Causality & Principle: This study aims to identify the dose of a substance that causes mortality or evident toxicity after a single oral administration.[24][25] The data are used to calculate the LD50 and classify the compound's toxicity.
-
Protocol:
-
Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats), as testing in one sex is often considered sufficient.[25] Animals should be young, healthy adults.
-
Dose Selection: Based on in vitro data, select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[26] The goal is to use a dose expected to produce some toxicity but not lethality.[26]
-
Administration: Administer the test substance in a single dose by oral gavage to a group of animals (typically 5 rodents per dose level).[24] Animals should be fasted prior to dosing.[26]
-
Observation: Observe animals closely for the first several hours post-dosing and then daily for a total of 14 days.[24] Record all signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) and any instances of mortality.
-
Body Weight: Record individual animal weights shortly before administration and at least weekly thereafter.
-
Dose Adjustment: Depending on the outcome (e.g., no toxicity, toxicity, or mortality), subsequent groups of animals are dosed at higher or lower fixed dose levels until a dose causing evident toxicity or mortality is identified.[26]
-
Pathology: Perform a gross necropsy on all animals at the end of the study to identify any tissue abnormalities.[24]
-
LD50 Calculation: The LD50 value is determined from the dose-response data using appropriate statistical methods.
-
C. Data Analysis and Final Comparison
The ultimate measure of a drug's preclinical safety is the in vivo therapeutic index.
In Vivo TI = LD50 / ED50
This value provides a more clinically relevant safety margin than the in vitro index. A candidate with a high in vivo TI is considered to have a favorable safety profile for progression into further preclinical development.[27]
| Compound ID | Efficacy ED50 (mg/kg) | Toxicity LD50 (mg/kg) | In Vivo TI (LD50/ED50) | Decision |
| DMP-01 | 10 | > 1000 | > 100 | Select as Lead Candidate |
| Ref-Cmpd | 20 | 1500 | 75 | Benchmark Standard |
The Role of Structure-Activity Relationships (SAR)
Throughout this process, it is vital to analyze the structure-activity and structure-toxicity relationships. Minor chemical modifications to the dimethylpyridine scaffold can dramatically alter both efficacy and toxicity, thereby changing the therapeutic index.[28][29][30] For example, adding certain functional groups might enhance target binding (lowering the ED50) but could also introduce a new liability by inhibiting a crucial metabolic enzyme (lowering the LD50). A continuous feedback loop between chemists and biologists is essential for rationally designing safer, more effective molecules.
Figure 3: Conceptual SAR for optimizing the therapeutic index.
Conclusion
Assessing the therapeutic index is not a single experiment but a systematic, multi-faceted investigation. By integrating a tiered approach that begins with high-throughput in vitro assays and progresses to definitive in vivo studies, drug development teams can make data-driven decisions, efficiently identify the safest and most effective candidates, and ultimately increase the probability of clinical success. For novel dimethylpyridine derivatives, this rigorous evaluation of efficacy versus toxicity is the critical determinant of their potential to become next-generation therapeutics.
References
- Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. [Link]
- StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. [Link]
- Wikipedia. Therapeutic index. [Link]
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (2011, November 17).
- BuzzRx. (2024, September 24).
- Cell Biologics Inc. LDH Assay. [Link]
- Medical News Today. (2025, April 30). What is the therapeutic index of drugs?[Link]
- National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
- Creative Bioarray. In Vivo Toxicity Study. [Link]
- Protocols.io. (2025, January 31). MTT Assay. [Link]
- Geshem. The Crucial Role of 2,3-Dimethylpyridine in Modern Pharmaceutical Synthesis. [Link]
- CLYTE Technologies. (2025, December 24).
- ResearchGate. (2001, December 17). OECD Guidelines for the Testing of Chemicals. [Link]
- Scribd. OECD 401: Acute Oral Toxicity Guide | PDF. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dimethylpyridine: A Key Intermediate in Pharmaceutical Manufacturing. [Link]
- Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
- National Center for Biotechnology Information.
- Umwelt-online.de. (2017, October 9). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]
- OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
- MDPI.
- National Center for Biotechnology Information. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]
- Kosheeka. (2025, January 23).
- National Center for Biotechnology Information. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Applications of 3,5-Dimethylpyridine Beyond Omeprazole. [Link]
- Creative Bioarray. In Vivo Toxicology. [Link]
- Vivotecnia. In vivo toxicology studies. [Link]
- LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
- ResearchGate. Concept of the in vitro therapeutic index. [Link]
- SlideShare.
- ResearchGate. (2025, August 6). In vivo zebrafish assays for analyzing drug toxicity. [Link]
- National Center for Biotechnology Information.
- PubMed.
Sources
- 1. knyamed.com [knyamed.com]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. buzzrx.com [buzzrx.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay protocol v1 [protocols.io]
- 18. atcc.org [atcc.org]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. oecd.org [oecd.org]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Study of the structure-activity relationships of new dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to COX-1/COX-2 Inhibition by Pyrimidine Compounds: Methodologies and Mechanistic Insights
This guide offers an in-depth comparative analysis of pyrimidine-based compounds as inhibitors of cyclooxygenase (COX) isoforms, COX-1 and COX-2. It is designed for researchers, scientists, and drug development professionals, providing a blend of theoretical insights and practical, field-proven experimental protocols. We will explore the molecular basis for selectivity, present comparative inhibitory data, and detail the methodologies required to validate these findings in your own research.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase enzymes are central to the inflammatory process. They mediate the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in pain, fever, and inflammation.[1][2][3] There are two primary isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4][5]
-
COX-2: An inducible enzyme, its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by cytokines, growth factors, and tumor promoters.[2][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2.[6] While their therapeutic effects stem from COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding.[2][7]
This clinical challenge spurred the development of selective COX-2 inhibitors ("coxibs"), which aim to provide potent anti-inflammatory relief while minimizing gastric side effects.[1][2] The pyrimidine scaffold has emerged as a versatile and promising framework in medicinal chemistry for designing novel, potent, and highly selective COX-2 inhibitors.[1][8][9]
Section 1: The Molecular Basis of COX Isoform Selectivity
The ability to design isoform-selective inhibitors hinges on exploiting the structural differences between the enzyme active sites. Although COX-1 and COX-2 share significant sequence homology, a few key amino acid substitutions create a crucial difference in the architecture of their substrate-binding channels.
The most critical difference is the substitution of a bulky isoleucine (Ile) residue at position 523 in COX-1 with a smaller valine (Val) in COX-2.[2][6] This change, along with another substitution at position 434 (Ile in COX-1 vs. Val in COX-2), creates a larger, more accessible channel and an additional side pocket in the COX-2 active site.[2]
This structural distinction is the cornerstone of selective inhibitor design. Molecules with specific side chains, such as the characteristic sulfonamide or methylsulfonyl groups found on many "coxibs" and pyrimidine-based inhibitors, are too bulky to fit into the narrower COX-1 channel but can be accommodated by the supplementary side pocket of COX-2.[2] This differential binding explains the molecular basis for COX-2 selectivity.[6]
Caption: Structural differences between COX-1 and COX-2 active sites.
Section 2: Comparative Inhibitory Potency and Selectivity of Pyrimidine Derivatives
The efficacy of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), a critical parameter for gauging COX-2 preference. A higher SI value indicates greater selectivity for COX-2.
Below is a table summarizing the in vitro inhibitory data for several novel pyrimidine derivatives reported in the literature, compared against standard reference compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrimidine 3b | >100 | 0.18 | >555 | [10] |
| Pyrimidine 5d | >100 | 0.16 | >625 | [10] |
| Pyrimidine 4a | 5.50 | 0.65 | 8.46 | [11] |
| Celecoxib | 6.34 | 0.56 | 11.32 | [11] |
| Nimesulide | >100 | 1.68 | >59.5 | [10] |
| Ibuprofen | 3.1 | 1.2 | 2.58 | [11] |
Analysis of Results: The data clearly demonstrate the potential of the pyrimidine scaffold. Compounds 3b and 5d exhibit remarkable potency against COX-2, with IC50 values of 0.18 µM and 0.16 µM, respectively.[10] Their activity is comparable to or even slightly better than the well-known selective inhibitor Celecoxib (0.56 µM).[10][11]
Crucially, these compounds show negligible inhibition of COX-1 (IC50 >100 µM), resulting in very high selectivity indices (>555 and >625, respectively).[10] This profile is highly desirable, suggesting a potent anti-inflammatory effect with a significantly reduced risk of gastrointestinal side effects. In contrast, the non-selective NSAID Ibuprofen inhibits both isoforms with much less distinction (SI = 2.58).[11]
Section 3: Experimental Protocols for Assessing COX Inhibition
To ensure scientific rigor, the protocols used to generate inhibitory data must be robust and self-validating. Here, we detail two essential, complementary assays for a comprehensive evaluation of novel inhibitors.
Protocol 3.1: In Vitro Fluorometric COX Inhibition Assay
Principle of the Assay: This is a primary screening method to determine the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes. The assay measures the peroxidase component of COX activity. In this reaction, PGG2, produced by the cyclooxygenase activity, is reduced to PGH2. This process involves the oxidation of a fluorometric probe (like N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), which can be measured as an increase in absorbance or fluorescence, providing a direct readout of enzyme activity.[8][12][13]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro COX colorimetric inhibitor screening assay.
Step-by-Step Methodology:
-
Materials: COX-1 (ovine) and COX-2 (human recombinant) enzymes, assay buffer, heme, arachidonic acid (substrate), TMPD (colorimetric substrate), 96-well plate, microplate reader.
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). Dissolve test compounds in DMSO to create stock solutions.
-
Assay Procedure:
-
To the appropriate wells of a 96-well plate, add 150 µL of assay buffer and 10 µL of heme.[13]
-
Add 10 µL of either COX-1 or COX-2 enzyme to all wells except the background wells.[13]
-
Add 10 µL of the test compound solution (at various concentrations) to the inhibitor wells. For "100% initial activity" wells, add 10 µL of the vehicle (DMSO).
-
Incubate the plate for 5 minutes at 25°C.[13]
-
To initiate the reaction, add 20 µL of the colorimetric substrate solution (TMPD) followed by 20 µL of arachidonic acid to all wells.
-
Immediately read the plate using a microplate reader at a wavelength of 590 nm. Readings can be taken kinetically over several minutes or as a single endpoint reading.
-
-
Data Analysis and Validation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Activity_vehicle - Activity_inhibitor) / Activity_vehicle] * 100.[13]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Trustworthiness: The assay is validated by running known selective (Celecoxib) and non-selective (Ibuprofen) inhibitors as positive controls. The resulting IC50 values should align with established literature values.
-
Protocol 3.2: Cell-Based Assay for COX-2 Activity
Rationale and Principle: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is a crucial secondary screen. It provides a more physiologically relevant context by assessing a compound's ability to cross cell membranes, its stability in a cellular environment, and its efficacy in inhibiting COX-2 activity within a living system. This protocol uses macrophages (like RAW 264.7 or THP-1 cells), which are stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression.[8] The activity of COX-2 is then determined by measuring the downstream production of Prostaglandin E2 (PGE2) using an ELISA kit.[7]
Experimental Workflow Diagram:
Caption: Workflow for cell-based PGE2 inhibition assay.
Step-by-Step Methodology:
-
Materials: Macrophage cell line (e.g., THP-1 monocytes), cell culture medium, 96-well cell culture plates, Lipopolysaccharide (LPS), test compounds, Prostaglandin E2 (PGE2) ELISA kit.
-
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Remove the old medium. Pre-incubate the cells for 1-2 hours with fresh medium containing various concentrations of the pyrimidine test compounds or vehicle control (DMSO).
-
Stimulation: Add LPS (e.g., at 1 µg/mL) to all wells except the unstimulated negative control to induce COX-2 expression.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial competitive ELISA kit.[3][14][15] This involves adding the supernatant to a plate pre-coated with an anti-PGE2 antibody, adding a PGE2-enzyme conjugate, and then a substrate to produce a colorimetric signal that is inversely proportional to the amount of PGE2 in the sample.[3][15]
-
-
Data Analysis and Validation:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the PGE2 concentration for each sample from the standard curve.
-
Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus compound concentration.
-
Causality Check: The results from this cell-based assay should correlate with the in vitro enzyme assay. Potent inhibitors in the enzyme assay are expected to effectively reduce PGE2 production in the cell-based model, confirming their biological activity in a more complex system.
-
Conclusion and Future Directions
The comparative data and methodologies presented in this guide underscore the significant potential of pyrimidine derivatives as a platform for developing highly potent and selective COX-2 inhibitors. The demonstrated high selectivity indices of novel pyrimidine compounds suggest a favorable therapeutic window with a reduced likelihood of COX-1-mediated side effects.
The self-validating experimental workflow, beginning with direct enzyme inhibition assays and progressing to more physiologically relevant cell-based models, provides a robust framework for identifying and characterizing promising new anti-inflammatory agents. Future research should focus on in vivo efficacy studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm the anti-inflammatory activity and assess the pharmacokinetic and safety profiles of these lead compounds.[7][16][17]
References
- Walker, M. C., & Gierse, J. K. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(Pt 3), 709–718. [Link]
- Walker, M. C., & Gierse, J. K. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors.
- Wójcik, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
- Fathalla, O. A., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(10), 12325-12338. [Link]
- Unknown. (2023).
- Kassab, A. E., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 384-395. [Link]
- Shafi, S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
- Kaur, J., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
- Wójcik, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
- Mathada, B. S., et al. (2022). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Molecular Diversity, 26(5), 2697-2713. [Link]
- Kumar, S., & Narasimhan, B. (2017). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 79(1), 8-18. [Link]
- Alanazi, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6598. [Link]
- Walker, M. C., & Gierse, J. K. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors.
- Wójcik, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- Walker, M. C., & Gierse, J. K. (2010).
- Wójcik, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- Lee, J. H., et al. (2014). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 12(35), 6820-6827. [Link]
- Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. [Link]
- Shanbhag, T., et al. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines.
- Sereda, P., & Pardi, E. (2013). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 110(10), 3829-3834. [Link]
- Wetzler, C., et al. (2007). Inhibition of cyclooxygenase-1 and -2 activity in keratinocytes inhibits PGE2 formation and impairs vascular endothelial growth factor release and neovascularisation in skin wounds.
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclooxygenase‐1 and ‐2 activity in keratinocytes inhibits PGE2 formation and impairs vascular endothelial growth factor release and neovascularisation in skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. wjarr.com [wjarr.com]
- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
A Researcher's Comparative Guide to Evaluating Off-Target Effects of 4,6-Dimethylpyrimidine-5-carboxylic Acid Derivatives
For drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrimidine scaffold, exemplified by structures like 4,6-dimethylpyrimidine-5-carboxylic acid, represents a well-trodden and fruitful starting point. Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a privileged core for numerous approved therapeutics. However, this same promiscuity necessitates a rigorous and early assessment of off-target effects to mitigate potential toxicity and ensure the development of safe and effective medicines. The high attrition rate of drug candidates due to safety issues, often linked to unforeseen off-target interactions, underscores the criticality of this endeavor[1][2][3][4].
This guide provides a comprehensive, technically-grounded comparison of modern methodologies for evaluating the off-target profile of a hypothetical pyrimidine-based anticancer agent, "DMP-Cancer-Inhibitor," derived from the this compound scaffold. We will operate under the premise that DMP-Cancer-Inhibitor has been designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds in non-small cell lung cancer[5][6]. Our focus will be on providing actionable, field-proven insights into the experimental choices and data interpretation that are crucial for de-risking a drug discovery program.
The Imperative of Early Off-Target Profiling
The journey from a promising lead compound to a clinically approved drug is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy or unforeseen toxicity[2][3][4][7]. Off-target effects, where a drug interacts with unintended biological targets, are a major contributor to these late-stage failures[1][2][3]. For kinase inhibitors, which target a large and structurally related family of enzymes, the potential for off-target activity is particularly high. These unintended interactions can lead to a range of adverse effects, from mild side effects to severe, dose-limiting toxicities[1][2][3][4].
Early and comprehensive off-target profiling allows for:
-
Informed Lead Optimization: By identifying off-target liabilities early, medicinal chemists can modify the chemical structure to improve selectivity and mitigate potential side effects while maintaining on-target potency.
-
Reduced Attrition Rates: Proactively addressing potential safety concerns in the preclinical stage significantly reduces the likelihood of costly failures in later clinical development[1][2][3][7].
-
Mechanism Deconvolution: Understanding the full spectrum of a compound's biological interactions can help to elucidate its mechanism of action and may even reveal opportunities for drug repurposing[8].
A Multi-Pronged Approach to Off-Target Evaluation
A robust off-target assessment strategy employs a combination of in silico, in vitro, and cellular methods. Each approach provides a unique layer of information, and together they create a comprehensive picture of a compound's selectivity profile.
Figure 1: A multi-pronged workflow for off-target evaluation.
In Silico Prediction: The First Line of Inquiry
Computational methods offer a rapid and cost-effective way to predict potential off-target interactions based on the chemical structure of a compound[1][9][10]. These tools leverage large databases of known drug-target interactions and employ machine learning algorithms to identify potential binding partners[9][10].
Common In Silico Approaches:
-
Ligand-Based Methods: These approaches, such as chemical similarity searching and pharmacophore modeling, compare the query molecule to a database of compounds with known biological activities[9][10]. Tools like TargetHunter and online platforms built on conformal prediction can provide a ranked list of potential targets[11].
-
Structure-Based Methods: If the 3D structure of a potential off-target is known, molecular docking can be used to predict the binding affinity of the compound to the target's active site[9].
While in silico methods are powerful for hypothesis generation, they are predictive and require experimental validation.
In Vitro Profiling: The Gold Standard for Selectivity
Biochemical assays that measure the direct interaction of a compound with a large panel of purified enzymes are the cornerstone of off-target profiling. For kinase inhibitors, this typically involves screening against a comprehensive panel of human kinases.
Comparative Kinase Selectivity of Pyrimidine-Based Inhibitors
To illustrate the importance of broad-panel screening, the table below compares the on- and off-target activities of our hypothetical DMP-Cancer-Inhibitor with several approved pyrimidine-based kinase inhibitors.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Selected Off-Targets (IC50/Kd in nM) | Reference(s) |
| DMP-Cancer-Inhibitor (Hypothetical) | EGFR | 5 | JAK2 (500), SRC (1,200), VEGFR2 (>5,000) | N/A |
| Gefitinib | EGFR | 33 | EGFR (mutant) (2-4), ERBB4, MAPK10, PIM-1, CHK1, CHK2 | [12][13] |
| Erlotinib | EGFR | 2 | JAK2 | [6][14] |
| Lapatinib | EGFR, HER2 (ErbB2) | EGFR (2.4), HER2 (7) | Multiple kinases including RIPK2, STK10 | [15][16][17][18] |
| Vandetanib | VEGFR2, EGFR, RET | VEGFR2 (40), EGFR (500), RET (130) | hERG (1,150), IKs (28,040) | [5][19][20][21][22] |
IC50/Kd values are approximate and can vary depending on the assay conditions.
This comparative data highlights that even highly potent and selective drugs can have additional, albeit often weaker, interactions with other kinases. The clinical implications of these off-target activities depend on the therapeutic window and the physiological role of the off-target. For instance, the off-target inhibition of the hERG channel by Vandetanib is a critical safety consideration due to the risk of cardiac arrhythmias[5].
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction[23][24][25][26][27].
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity[23][25][26][27].
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 2x concentration of the kinase and its specific substrate in kinase reaction buffer.
-
Add 2.5 µL of the test compound (e.g., DMP-Cancer-Inhibitor) at various concentrations or a vehicle control (DMSO).
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The decrease in luminescence signal in the presence of the inhibitor is proportional to its inhibitory activity.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Target Engagement: Validating In Vitro Findings
While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are therefore crucial for confirming that a compound interacts with its intended and unintended targets in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing the binding of a ligand to its target protein within intact cells or cell lysates[28][29][30][31][32].
Principle: The binding of a small molecule to its target protein generally increases the protein's thermal stability. CETSA measures this ligand-induced thermal stabilization by heating the cells or lysate to various temperatures and then quantifying the amount of soluble (non-denatured) protein that remains[28][29][30][31][32]. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Figure 3: General workflow of a Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for Cultured Cells
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of a target protein (e.g., EGFR or a potential off-target) by DMP-Cancer-Inhibitor in cultured cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Treat the cell suspension with the desired concentration of the test compound or vehicle (DMSO) for 1-2 hours at 37°C[28].
-
-
Heating Step:
-
Aliquot the treated cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling[32].
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant from each sample.
-
Determine the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with an appropriate secondary antibody and detect the protein bands using chemiluminescence[28][31].
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensities as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization[28].
Conclusion and Future Directions
The evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. For compounds derived from scaffolds like this compound, which have a propensity for interacting with a broad class of enzymes, a multi-faceted approach is essential. By integrating in silico predictions, comprehensive in vitro profiling, and cellular target engagement assays, researchers can build a robust understanding of a compound's selectivity profile.
This guide has provided a comparative framework and detailed protocols for key methodologies in this process. The hypothetical case of "DMP-Cancer-Inhibitor" and its comparison with established drugs like Gefitinib, Erlotinib, Lapatinib, and Vandetanib illustrates the practical application of these techniques. As our understanding of the proteome and the intricate signaling networks within cells continues to grow, so too will our ability to predict and mitigate off-target effects, ultimately leading to the development of safer and more effective therapies. The continued development of more sophisticated computational tools and higher-throughput cellular assays will further empower scientists to make more informed decisions earlier in the drug discovery pipeline.
References
- (n.d.). ADP Glo Protocol.
- LINCS Data Portal. (2017, September 25). Lapatinib KINOMEscan (LDG-1090: LDS-1093).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 145-165.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1853-1859.
- Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501.
- LINCS Data Portal. (n.d.). Lapatinib KINOMEscan-2.
- Zhang, Y., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Journal of Medicinal Chemistry, 53(11), 4347-4357.
- Singh, S., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33803.
- Siramshetty, V. B., & Preissner, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ResearchGate. (n.d.). KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib....
- Siramshetty, V. B., & Preissner, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates.
- HMS LINCS Project. (n.d.). Kinase inhibitor pathways.
- El-Damasy, A. K., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6529.
- Excelra. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(15), 12345.
- Gampala, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Zhang, J., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(11), 3299.
- El-Sayed, W. M., et al. (2022). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- ResearchGate. (n.d.). Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain.
- Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 864531.
- Schick, M., & Schwall, G. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 67(Pt 2), 115-125.
- Carlomagno, F., et al. (2011). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer.
- Spjuth, O., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 8, 589.
- ResearchGate. (n.d.). Effects of vandetanib on cardiac ion channel currents Representative....
- ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of....
- Kroemer, G., & Pouyssegur, J. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2153-2163.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Song, Y., et al. (2012).
- An, F., & Sintim, H. O. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 273, 116540.
- An, F., & Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 273, 116540.
- Piha-Paul, S. A., et al. (2016). Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study. Oncotarget, 7(46), 76036-76045.
- ResearchGate. (n.d.). Vandetanib IC50 in HCC and ICC cell lines. The IC50 response observed....
- Gad, E. A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 625-634.
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 11. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. researchgate.net [researchgate.net]
- 18. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. content.protocols.io [content.protocols.io]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. bio-protocol.org [bio-protocol.org]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dimethylpyrimidine-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4,6-Dimethylpyrimidine-5-carboxylic acid, ensuring compliance with safety regulations and fostering a culture of operational excellence. The procedures outlined herein are designed to be clear, actionable, and grounded in established safety principles.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
Primary Hazards:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Given these properties, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a designated and well-ventilated area.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or airborne particles.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact, which can be harmful and cause irritation.[2] |
| Body Protection | A laboratory coat must be worn to prevent contamination of personal clothing.[2] | To protect against accidental spills and skin exposure. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If significant dust is present, use a NIOSH-approved respirator. | To prevent inhalation of the compound, which is classified as harmful.[1] |
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2] All personnel handling this chemical should be familiar with the location and operation of this equipment.
Waste Characterization and Segregation: The First Line of Defense
Proper waste management begins with accurate identification and segregation. Due to its hazardous characteristics, this compound must be disposed of as hazardous chemical waste.[5][6] It should never be disposed of down the drain or in regular trash.[6][7]
Key Segregation Principles:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated solid hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[2]
-
Avoid Mixing: Do not mix this waste with other waste streams unless their compatibility is known and verified. Incompatible chemicals can react violently or produce toxic gases.[8] For instance, acids should be stored separately from bases, cyanides, and sulfides.[8]
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[2][4]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Initial waste segregation workflow.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection, storage, and disposal of this compound waste, ensuring safety and regulatory compliance.
Step 1: Container Selection and Labeling
Proper container management is crucial to prevent leaks, spills, and accidental mixing of incompatible wastes.[5][8]
-
Container Type: Use only containers that are compatible with the chemical waste.[2] Plastic containers are often preferred.[5] The container must have a secure, screw-top cap.[8]
-
Container Condition: Ensure the container is in good condition, with no cracks or signs of deterioration.[8]
-
Headspace: Do not overfill containers. Leave at least 10% headspace (about one inch) to allow for expansion of contents.[8]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[2] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The date when waste was first added (accumulation start date).[2]
-
The associated hazards (e.g., "Irritant," "Acutely Toxic").
-
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5][8]
-
Location: The SAA must be under the control of laboratory personnel.[2] Waste should not be moved from one room to another for storage.[5]
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[5][8]
-
Secondary Containment: It is best practice to place waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Inspections: The SAA must be inspected weekly for any signs of leakage or container deterioration.[8]
Step 3: Requesting Waste Pickup
Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though local regulations may vary), it must be removed by trained personnel.[5][8]
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste.[7]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Full Containers: Full containers must be removed from the SAA within three days.[8]
The overall disposal workflow is summarized in the diagram below.
Sources
- 1. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 4,6-Dimethylpyrimidine-5-carboxylic Acid: Personal Protective Equipment and Safe Operational Planning
As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. This guide provides essential, field-proven safety protocols for handling 4,6-Dimethylpyrimidine-5-carboxylic acid. Moving beyond a simple checklist, we will explore the causality behind each safety measure, ensuring a self-validating system of protection that builds a deep, trusting foundation in laboratory best practices.
Hazard Identification & Risk Assessment: Know Your Compound
This compound (CAS No. 157335-93-8) is a heterocyclic carboxylic acid. An accurate risk assessment begins with understanding its inherent hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Primary Hazards: This compound is categorized as an irritant.[1] The primary routes of occupational exposure are inhalation, skin contact, and eye contact. Based on aggregated GHS information, the key hazard statements include:
-
H302 / H312 / H332: May be harmful if swallowed, in contact with skin, or if inhaled. [1]
These classifications dictate a stringent approach to personal protective equipment to prevent any direct contact with the substance.
The Core Principle of PPE: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final and critical barrier between you and a potential hazard.[3] It should be used in conjunction with engineering controls (like fume hoods) and administrative controls (safe work practices). The selection of PPE is not static; it must be adapted to the specific procedure being performed.
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory at all times.[4]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., preparing solutions, transferring large quantities), a face shield should be worn in addition to safety goggles to protect the entire face.[3]
Skin and Body Protection
Given its classification as a skin irritant, preventing dermal exposure is critical.[1]
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves are an excellent choice for handling carboxylic acids and provide good protection against incidental splashes.[5][6] Always inspect gloves for tears or punctures before use.[4] For prolonged handling or when working with solutions, consider double-gloving to minimize the risk of exposure during glove removal.[3][7]
-
Laboratory Coat: A long-sleeved, properly fastened laboratory coat is required to protect skin and personal clothing from contamination.[8]
-
Additional Apparel: For large-scale operations, consider chemical-resistant aprons and sleeve covers. Ensure footwear is fully enclosed; open-toed shoes are prohibited in the laboratory.[8][9]
Respiratory Protection
While the compound is a solid, fine powders can become airborne during handling, posing an inhalation risk.[2]
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[10]
-
Respiratory Masks: If work cannot be conducted within a fume hood or if dust generation is unavoidable, appropriate respiratory protection, such as a NIOSH-approved N-95 respirator, is necessary to prevent irritation of the respiratory tract.[11]
Table 1: PPE at a Glance for this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety Goggles (Face shield recommended) | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required: Chemical Fume Hood or N-95 Respirator |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended: Chemical Fume Hood |
| General Handling/Transfers | Safety Goggles | Nitrile Gloves | Lab Coat | As needed, based on ventilation |
| Cleaning Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat / Apron | N-95 Respirator (if powder is present) |
Procedural Guidance for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Step 1: Preparation and Pre-Handling Check
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[9]
-
Confirm that an approved eyewash station and safety shower are unobstructed and have been recently tested.[5][12]
-
Assemble all necessary materials and equipment before retrieving the chemical.
-
Don the required PPE as determined by your risk assessment for the specific task.
Step 2: Handling the Chemical
-
Conduct all manipulations that may generate dust (e.g., weighing, transferring powder) within a chemical fume hood.
-
When opening the container, do so slowly and carefully to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to transfer the chemical. Avoid pouring the powder directly.
-
Keep the container tightly closed when not in use.[2]
Step 3: Post-Handling and Decontamination
-
Thoroughly clean the work area after completion.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately.
-
Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[6][9]
Diagram 1: Operational PPE Selection Workflow
Caption: A flowchart for selecting appropriate PPE based on the task's risk profile.
Emergency Procedures & Decontamination
Accidents require immediate and correct action.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
-
Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust creation, and place it in a sealed container for disposal. For larger spills, use an appropriate spill control kit and follow your institution's emergency procedures.[5]
Disposal Plan
All chemical waste must be handled in accordance with local, state, and federal regulations.[13]
-
Solid Waste: Collect this compound waste and any contaminated materials (e.g., paper towels, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container immediately after use.
-
Disposal Vendor: All waste must be disposed of through an approved and licensed waste disposal contractor.[2][12] Do not dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory operations, you create a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2009). 2-Amino-4,6-dimethylpyrimidine Safety Data Sheet.
- Fisher Scientific. (2024). 4,6-Dichloropyrimidine-5-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2021). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 4,6-Dimethylpyrimidine Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- chemBlink. (n.d.). SDS of 4,6-Dimethylpyrimidine, Safety Data Sheets, CAS 1558-17-4.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Flinn Scientific. (n.d.). Acid Safety.
- University of Utah. (2019).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of California. (n.d.).
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- The University of Edinburgh. (2024). Personal Protective Equipment. Retrieved from The University of Edinburgh Health & Safety.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
Sources
- 1. This compound | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pppmag.com [pppmag.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. flinnsci.com [flinnsci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. earth.utah.edu [earth.utah.edu]
- 11. gerpac.eu [gerpac.eu]
- 12. fishersci.com [fishersci.com]
- 13. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
